molecular formula C4H8BF6NOS B3029373 Xtalfluor-M CAS No. 63517-33-9

Xtalfluor-M

Cat. No.: B3029373
CAS No.: 63517-33-9
M. Wt: 242.98
InChI Key: SOCYGFRGCVLCSU-UHFFFAOYSA-N
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Description

Xtalfluor-M, also known as this compound, is a useful research compound. Its molecular formula is C4H8BF6NOS and its molecular weight is 242.98. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

difluoro(morpholin-4-yl)sulfanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2NOS.BF4/c5-9(6)7-1-3-8-4-2-7;2-1(3,4)5/h1-4H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCYGFRGCVLCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1COCCN1[S+](F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BF6NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716741
Record name 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate
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Molecular Weight

242.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63517-33-9
Record name 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716741
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Record name XtalFluor-M
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Xtalfluor-M: A Comprehensive Technical Guide to a Modern Deoxofluorinating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xtalfluor-M, a novel, crystalline deoxofluorinating reagent, has emerged as a safer and more stable alternative to traditional fluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[1][2][3][4] Its ease of handling and enhanced thermal stability have made it an increasingly popular choice in both academic and industrial laboratories for the synthesis of fluorinated organic compounds, which are crucial in pharmaceutical and agrochemical development.[1][2] This guide provides an in-depth overview of this compound, including its chemical structure, properties, mechanism of action, and experimental protocols.

Chemical Identity and Structure

This compound is chemically known as morpholinodifluorosulfinium tetrafluoroborate (B81430) .[2][5][6] It is a salt consisting of a morpholine-substituted difluorosulfonium cation and a tetrafluoroborate anion.[1][7] The crystalline nature of this compound contributes to its improved stability and safer handling properties compared to its liquid counterparts.[2]

Below is the chemical structure of this compound.

Xtalfluor_M_Structure cluster_cation Difluoro(morpholino)sulfanium Cation cluster_anion Tetrafluoroborate Anion N1 N C1 C N1->C1 C2 C N1->C2 S1 S+ N1->S1 C3 C C2->C3 O1 O C3->O1 C4 C C4->C1 O1->C4 F1 F S1->F1 F2 F S1->F2 B1 B- F3 F B1->F3 F4 F B1->F4 F5 F B1->F5 F6 F B1->F6

Chemical structure of this compound.

Physicochemical and Safety Data

This compound offers significant advantages in terms of its physical and safety profile over older deoxofluorinating agents. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 63517-33-9[1][5][7]
Molecular Formula C₄H₈BF₆NOS[1][5][7]
Molecular Weight 242.98 g/mol [5][7]
Appearance Crystalline solid[1]
Melting Point 117-126 °C[1][5]
Solubility Soluble in polar aprotic solvents (e.g., DCM, THF)[1]
Storage Temperature -20°C[5]

Table 2: Thermal Stability Comparison

ReagentDecomposition Onset Temperature (°C)Enthalpy of Decomposition (J/g)
This compound >150[1]-
DAST ~140-1700
Deoxo-Fluor ~140-1100

Note: Data for DAST and Deoxo-Fluor are provided for comparison and are sourced from literature.[8]

Mechanism of Action

The fluorination mechanism of this compound proceeds via a two-step process that avoids the generation of free hydrogen fluoride (B91410) (HF), a significant safety advantage.[1][2]

  • Activation of the Carbon-Oxygen Bond: this compound coordinates with the oxygen atom of the substrate (e.g., an alcohol or carbonyl group), polarizing the C-O bond and forming a reactive intermediate.

  • Fluoride Transfer: A promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), delivers a fluoride ion to the activated carbon center, displacing the leaving group and forming the fluorinated product.[1]

This controlled mechanism contributes to the high selectivity and efficiency of this compound in deoxofluorination reactions.[1]

Deoxofluorination_Mechanism substrate Substrate (R-OH) intermediate Activated Intermediate [R-O-S(F)2-Morpholine]+[BF4]- substrate->intermediate Activation xtalfluor_m This compound xtalfluor_m->intermediate product Fluorinated Product (R-F) intermediate->product byproducts Byproducts intermediate->byproducts promoter Promoter (e.g., Et3N·3HF) fluoride Fluoride Source promoter->fluoride fluoride->intermediate Nucleophilic Attack

Generalized mechanism of deoxofluorination with this compound.

Applications in Organic Synthesis

This compound is a versatile reagent with a broad substrate scope, making it a valuable tool in the synthesis of fluorinated compounds for various applications, particularly in drug development.[1] Key transformations include:

  • Alcohols to Alkyl Fluorides: Efficient conversion of primary, secondary, and tertiary alcohols.[1]

  • Aldehydes and Ketones to Geminal Difluorides: Formation of difluoromethyl groups.[1]

  • Carboxylic Acids to Acyl Fluorides: A useful transformation for subsequent peptide couplings or other reactions.[1]

  • Sulfoxides to Fluoromethyl Thioethers. [1]

Experimental Protocols

The following are generalized experimental procedures for the use of this compound in deoxofluorination reactions. Optimization of reaction conditions (promoter, solvent, temperature, and reaction time) is often necessary for specific substrates.[9]

General Procedure for Deoxofluorination of an Alcohol:

  • To a solution of the alcohol (1.0 mmol) and a promoter (e.g., Et₃N·3HF, 1.5 mmol) in an anhydrous solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 mmol) portion-wise at the desired temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture at the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Table 3: Common Promoters and Solvents

PromoterTypical ConditionsNotes
Et₃N·3HF Mild heating (40-50 °C) may be required.[1]Good starting point for many substrates.[9]
Et₃N·2HF Can be more reactive than Et₃N·3HF.[1][9]Balances reactivity and safety for larger scale reactions.[1]
DBU -Suitable for acid-sensitive substrates.[1][9]
SolventBoiling Point (°C)Compatibility
Dichloromethane (DCM) 40High
Tetrahydrofuran (THF) 66Moderate
Toluene 111Limited

Data compiled from various sources.[1]

Safety Precautions:

  • This compound is moisture-sensitive and should be handled under anhydrous conditions.[1]

  • While safer than DAST, it is still a reactive chemical. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Reactions should be carried out in a well-ventilated fume hood.

  • For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound represents a significant advancement in fluorination chemistry, offering a safer, more stable, and highly effective alternative to traditional reagents. Its crystalline nature, ease of handling, and broad substrate scope make it an invaluable tool for the synthesis of fluorinated molecules in academic and industrial research, particularly in the development of new pharmaceuticals and agrochemicals. The ability to perform deoxofluorination reactions under milder conditions with reduced side products underscores its importance in modern organic synthesis.

References

XtalFluor-M: A Technical Guide to the Mechanism of Action in Deoxofluorination

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The introduction of fluorine into organic molecules is a critical strategy in modern drug development, enhancing properties such as metabolic stability and bioavailability. Traditional deoxofluorination reagents like DAST and Deoxo-Fluor®, while effective, are hampered by thermal instability and the generation of corrosive hydrogen fluoride (B91410) (HF).[1][2] XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a superior alternative, offering a safer, more stable, and user-friendly approach to deoxofluorination.[1][2][3] This crystalline solid provides enhanced thermal stability and, crucially, does not generate free HF during the reaction, allowing for its use in standard laboratory glassware.[1][2] This technical guide provides an in-depth exploration of the core mechanism of this compound, details its application across various substrate classes, presents quantitative performance data, and offers detailed experimental protocols for its use.

The Core Mechanism: A Two-Component System

The efficacy of this compound hinges on a two-component system that separates the roles of substrate activation and nucleophilic fluoride delivery. Unlike reagents that contain both functions in one molecule, this compound acts as a potent electrophile to activate the carbon-oxygen bond, but requires an external promoter to serve as the fluoride source.[3] This bifurcated approach is the key to its high selectivity and the prevention of free HF formation.[1][2]

The general mechanism proceeds in two discrete steps:

  • Activation of the C-O Bond: The substrate (e.g., an alcohol) performs a nucleophilic attack on the electrophilic sulfur atom of this compound. This forms a highly reactive intermediate (an alkoxyaminosulfur difluoride species), effectively converting the hydroxyl group into a good leaving group. This activation occurs rapidly without the release of a fluoride ion.[3]

  • Nucleophilic Fluoride Attack: A promoter, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an amine-HF complex (e.g., Et₃N·3HF), delivers a fluoride ion. This fluoride ion then attacks the activated carbon center in an Sₙ2-like fashion, displacing the leaving group and forming the new carbon-fluorine bond.[3][4]

G sub Substrate (R-OH) activated Activated Intermediate [R-O-S(F)₂-Morpholine]⁺ sub->activated  Activation xtal This compound xtal->activated promoter Promoter (e.g., DBU, Et₃N·3HF) promoter->activated  F⁻ Delivery product Fluorinated Product (R-F) activated->product  Sₙ2 Attack byproduct Byproducts activated->byproduct

Caption: General mechanism of this compound deoxofluorination.

Substrate-Specific Mechanisms and Performance

The precise mechanistic pathway and optimal conditions depend on the substrate being fluorinated. This compound shows broad compatibility with primary and secondary alcohols, aldehydes, ketones, carboxylic acids, and sulfoxides.[3]

Deoxofluorination of Alcohols

For alcohols, the reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the reacting carbon center. The choice of promoter is critical for maximizing yield and minimizing side reactions, particularly elimination.

G node_alc R-OH (Alcohol) node_inter Alkoxyaminosulfur Difluoride Intermediate node_alc->node_inter 1. Activation node_xtal This compound node_xtal->node_inter node_prod R-F (Alkyl Fluoride) node_inter->node_prod 2. Sₙ2 Attack by F⁻ node_elim Alkene Byproduct node_inter->node_elim Elimination (Side Reaction) node_promoter Promoter (DBU or Et₃N·nH⁻F) node_promoter->node_prod

Caption: Mechanism for the deoxofluorination of alcohols.

Quantitative Data for Alcohol Deoxofluorination

The selection of the promoter can be tailored to the substrate. Et₃N·2HF is a more nucleophilic fluoride source, beneficial for less reactive secondary alcohols, while DBU often provides higher selectivity against elimination.[4]

Substrate TypeSubstrate ExamplePromoterYield (%)Fluoro:Alkene RatioReference
Primary AlcoholHydrocinnamyl alcoholEt₃N·3HF96>99:1[4]
Secondary Alcohol1-Phenyl-3-butanolEt₃N·2HF96>99:1[4]
Secondary AlcoholCyclooctanolEt₃N·2HF8612.1:1[4]
Secondary, Chiral(R)-N-Cbz-3-hydroxypyrrolidineDBU8936:1[4]
Tertiary AlcoholEthyl 2-hydroxy-2-methylpropanoateEt₃N·2HF9021:1[4]
Allylic AlcoholGeraniolEt₃N·2HF85Sₙ2' only[4]
Deoxofluorination of Aldehydes and Ketones

The conversion of carbonyls to gem-difluoro compounds requires an additional step. This compound alone is inert toward carbonyls.[4] An exogenous source of HF, typically Et₃N·3HF, is required to first generate a fluorohydrin intermediate in situ. This intermediate is then activated by this compound and subsequently fluorinated.[5]

G node_ketone R-C(O)-R' (Ketone) node_fluoroH Fluorohydrin Intermediate node_ketone->node_fluoroH 1. HF Addition node_hf Et₃N·3HF (HF Source) node_hf->node_fluoroH node_prod R-CF₂-R' (gem-Difluoride) node_hf->node_prod node_activated Activated Intermediate node_fluoroH->node_activated 2. Activation node_xtal This compound node_xtal->node_activated node_activated->node_prod 3. Sₙ2 Attack by F⁻

Caption: Mechanism for the deoxofluorination of ketones.

Quantitative Data for Carbonyl Deoxofluorination

This compound demonstrates high selectivity, yielding significantly fewer vinyl fluoride elimination byproducts compared to DAST.[6]

Substrate TypeSubstrate ExamplePromoterYield (%)gem-Difluoro:Vinyl F RatioReference
AldehydeHydrocinnamaldehydeEt₃N·3HF76>99:1[4]
Ketone4-tert-ButylcyclohexanoneEt₃N·2HF9162:1[4]
Ketone4-CarbethoxycyclohexanoneEt₃N·3HF8615:1[6]
KetoneN-Cbz-4-piperidinoneEt₃N·2HF9613:1[4]

Detailed Experimental Protocols

Strict anhydrous handling is recommended for optimal results.[3] The following are generalized procedures representative of common applications.

Protocol A: Deoxofluorination of a Secondary Alcohol with this compound and DBU
  • Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the alcohol substrate (1.0 equiv) and anhydrous dichloromethane (B109758) (DCM, approx. 0.3 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DBU (1.5 equiv) dropwise, followed by the portion-wise addition of this compound (1.5 equiv).

  • Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Workup: Stir the biphasic mixture for 15 minutes. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol B: Deoxofluorination of a Ketone with this compound and Et₃N·3HF
  • Setup: To a flame-dried flask under an inert atmosphere, add triethylamine (B128534) trihydrofluoride (Et₃N·3HF, 2.0 equiv) and anhydrous 1,2-dichloroethane (B1671644) (DCE, approx. 0.5 M).

  • Reagent Addition: To the stirred solution at room temperature, add this compound (1.5 equiv) followed by the ketone substrate (1.0 equiv).

  • Reaction: Heat the reaction mixture to reflux (approx. 83 °C) and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Quenching: After cooling to room temperature, carefully quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Workup: Stir for 15 minutes, then extract the mixture twice with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification node_setup 1. Add Substrate & Anhydrous Solvent to Inert Flask node_cool 2. Cool Reaction (e.g., -78 °C or RT) node_setup->node_cool node_add 3. Add Promoter & This compound node_cool->node_add node_stir 4. Stir & Monitor (TLC / LC-MS) node_add->node_stir node_quench 5. Quench with aq. NaHCO₃ node_stir->node_quench node_extract 6. Extract with Organic Solvent node_quench->node_extract node_dry 7. Dry, Filter & Concentrate node_extract->node_dry node_purify 8. Column Chromatography node_dry->node_purify

References

Xtalfluor-M: A Comprehensive Technical Guide to a Versatile Deoxofluorinating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xtalfluor-M, with the chemical name morpholinodifluorosulfinium tetrafluoroborate, has emerged as a significant reagent in the field of organic synthesis, particularly for the introduction of fluorine atoms into molecules.[1][2] Its growing popularity stems from its enhanced thermal stability and safer handling characteristics compared to traditional deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.[1][3][4] This crystalline solid offers high efficiency and selectivity in a wide range of deoxofluorination reactions, making it an invaluable tool in the synthesis of fluorinated pharmaceuticals, agrochemicals, and other advanced materials.[1]

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Its stability and reactivity are dictated by its distinct molecular structure and physicochemical properties. A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₄H₈BF₆NOS[5]
Molecular Weight 242.98 g/mol [5]
Appearance Solid
Melting Point 117-126 °C[1]
Decomposition Temperature 150 °C[1]
Storage Temperature -20°C
Solubility Soluble in polar aprotic solvents (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF))[1]
Moisture Sensitivity Hydrolyzes in aqueous environments[1]

Enhanced Thermal Stability

A key advantage of this compound is its superior thermal stability over older reagents. Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) studies have demonstrated that this compound possesses a higher decomposition onset temperature and lower exothermic heat release, contributing to its enhanced safety profile, particularly in large-scale applications.[1][4][6]

ReagentDecomposition Onset (°C)ARC Onset (°C)
This compound 126141
Xtalfluor-E 120119
DAST 6560
Deoxo-Fluor® 9060

Reaction Mechanism and Substrate Scope

The mechanism of this compound in deoxofluorination reactions involves a two-step process that avoids the generation of free hydrogen fluoride (B91410) (HF), a significant safety benefit.[1][2] Initially, this compound activates the carbon-oxygen bond of the substrate. Subsequently, a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), facilitates the nucleophilic attack of the fluoride ion, leading to the formation of the fluorinated product.[1][3][7]

This mechanism allows for the efficient conversion of a broad range of functional groups:

  • Alcohols to alkyl fluorides [2]

  • Aldehydes and Ketones to geminal difluorides [2]

  • Carboxylic acids to acyl fluorides [2]

  • Sulfoxides to fluoromethyl thioethers [2]

Deoxofluorination_Mechanism Substrate Substrate (R-OH, R₂C=O, etc.) ActivatedIntermediate Activated Intermediate Substrate->ActivatedIntermediate Activation of C-O bond XtalfluorM This compound XtalfluorM->ActivatedIntermediate FluorinatedProduct Fluorinated Product ActivatedIntermediate->FluorinatedProduct Nucleophilic Attack Byproduct Byproduct ActivatedIntermediate->Byproduct Promoter Promoter (DBU or Et₃N·3HF) Fluoride Fluoride Ion (F⁻) Promoter->Fluoride Fluoride Release Fluoride->FluorinatedProduct

Deoxofluorination reaction mechanism of this compound.

Detailed Experimental Protocols

Precise experimental conditions are crucial for successful deoxofluorination reactions using this compound. Anhydrous conditions are mandatory to prevent hydrolysis of the reagent.[1] The choice of promoter and solvent system is dependent on the substrate and desired reactivity.

General Procedure for Deoxofluorination of an Alcohol using DBU as Promoter:
  • To a stirred solution of the alcohol (1.0 mmol) and DBU (1.5 mmol) in anhydrous dichloromethane (3.0 mL) under a nitrogen atmosphere, add this compound (1.5 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Deoxofluorination using Et₃N·3HF as Promoter:
  • To a stirred solution of triethylamine trihydrofluoride (2.0 mmol) in anhydrous dichloromethane (3.0 mL) under a nitrogen atmosphere at 0 °C, add this compound (1.5 mmol).

  • Add the substrate (1.0 mmol) to the mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a 5% aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (2 x 10 mL).

  • Combine the organic phases, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting crude material by standard methods.[6]

Experimental_Workflow Start Start: Anhydrous Conditions Prepare Prepare solution of substrate and promoter (if applicable) in solvent Start->Prepare AddXtalfluorM Add this compound Prepare->AddXtalfluorM React Stir at appropriate temperature AddXtalfluorM->React Monitor Monitor reaction progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Quench Quench reaction Monitor->Quench Reaction Complete Extract Extract product Quench->Extract Dry Dry organic phase Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify product (Column Chromatography) Concentrate->Purify End End: Isolated Fluorinated Product Purify->End

General experimental workflow for deoxofluorination.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[5] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store this compound at -20°C in a tightly sealed container under a dry atmosphere. Due to its moisture sensitivity, it is crucial to handle it under anhydrous conditions to maintain its reactivity and prevent the release of corrosive byproducts.[1]

Conclusion

This compound stands out as a robust and safer alternative to traditional deoxofluorinating agents. Its crystalline nature, enhanced thermal stability, and broad substrate compatibility, coupled with a mechanism that avoids the formation of free HF, make it a highly attractive reagent for the synthesis of fluorinated organic molecules.[2][3][4] For researchers and professionals in drug development and materials science, a thorough understanding of its properties and reaction protocols is key to leveraging its full potential in advancing their synthetic endeavors.

References

Xtalfluor-M: A Comprehensive Technical Guide to Synthesis, Preparation, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Historically, the use of deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® has been hampered by their thermal instability, challenging handling requirements, and the generation of corrosive hydrogen fluoride (B91410) (HF).[1][2][3]

Xtalfluor-M, or morpholinodifluorosulfinium tetrafluoroborate, has emerged as a superior alternative.[3][4] It is a crystalline, thermally stable, and easy-to-handle solid that provides a safer and often more selective pathway for deoxofluorination.[1][4][5] A key advantage of this compound is its mechanism, which avoids the liberation of free HF, allowing for its use in standard borosilicate glass vessels.[2][3][4] This guide provides an in-depth overview of the synthesis of this compound, its mechanism of action, and detailed experimental protocols for its application in organic synthesis.

Synthesis of this compound

This compound is synthesized via the reaction of morpholinosulfur trifluoride (commonly known as Morpho-DAST) with a Lewis acid, typically boron trifluoride tetrahydrofuran (B95107) complex (BF₃·THF).[4][6] This procedure avoids the hazardous distillation steps associated with the preparation of older aminofluorosulfurane reagents.[2][4]

The synthesis is a straightforward process involving the reaction of the starting materials in an anhydrous solvent, followed by isolation of the crystalline product.

G cluster_materials Starting Materials cluster_process Process A Morpholinosulfur Trifluoride (Morpho-DAST) D Combine & React (Temp < 25°C) A->D B Boron Trifluoride THF Complex (BF3·THF) B->D C Anhydrous 1,2-Dichloroethane (Solvent) C->D E Stir (30 min) D->E F Filter under Nitrogen E->F G Dry under Vacuum F->G H This compound Product G->H G cluster_reactants Reactants Substrate Substrate (e.g., R-OH) Activation C-O Bond Activation (Formation of alkoxy-N,N- dialkylaminodifluorosulfane intermediate) Substrate->Activation XtalfluorM This compound XtalfluorM->Activation Promoter Promoter + Fluoride Source (e.g., Et3N·3HF) FluorideAttack Nucleophilic Fluoride Transfer Promoter->FluorideAttack Activation->FluorideAttack Promoter delivers F⁻ Product Fluorinated Product (R-F) FluorideAttack->Product

References

Xtalfluor-M: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of Xtalfluor-M, a modern deoxofluorinating agent increasingly utilized in pharmaceutical research and development. It details the chemical properties, synthesis, and reaction mechanisms of this compound, with a focus on its practical application in the synthesis of fluorinated organic molecules. This document includes structured data tables for easy reference, detailed experimental protocols, and visual diagrams of key chemical processes to aid researchers, scientists, and drug development professionals in its effective and safe use.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy for enhancing their metabolic stability, binding affinity, and overall pharmacokinetic profile. Deoxofluorination, the substitution of a hydroxyl or carbonyl group with one or two fluorine atoms, respectively, is a key transformation in this endeavor. For years, reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor have been the standards for this reaction. However, their hazardous nature, including thermal instability and the release of corrosive hydrogen fluoride (B91410) (HF), has prompted the development of safer alternatives.

This compound (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a superior alternative, offering enhanced safety and handling characteristics without compromising reactivity. It is a crystalline solid that is more thermally stable and does not generate free HF, allowing for its use in standard borosilicate glassware.[1][2][3][4] This guide provides a comprehensive resource for understanding and implementing this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a crystalline salt with the molecular formula C₄H₈BF₆NOS.[5] Its key identifiers and physical properties are summarized in the table below.

PropertyValue
CAS Number 63517-33-9
Molecular Formula C₄H₈BF₆NOS
Molecular Weight 242.98 g/mol [5]
Appearance Crystalline solid
Melting Point 117-126 °C

Synthesis of this compound

This compound is synthesized from morpholinosulfur trifluoride (Morpho-DAST) and boron trifluoride tetrahydrofuran (B95107) complex (BF₃·THF). The following protocol is a representative procedure.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Morpholinosulfur trifluoride (1.0 equiv)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (1.0 equiv)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a solution of morpholinosulfur trifluoride in anhydrous 1,2-dichloroethane at room temperature, add a solution of BF₃·THF in anhydrous 1,2-dichloroethane dropwise under a nitrogen atmosphere.

  • Maintain the reaction temperature below 25 °C during the addition.

  • Stir the resulting suspension for an additional 30 minutes after the addition is complete.

  • Filter the suspension under a blanket of nitrogen to collect the crystalline this compound.

Deoxofluorination Reactions with this compound

This compound is a versatile reagent for the deoxofluorination of a wide range of substrates, including primary and secondary alcohols, aldehydes, and ketones.[5] A key feature of its reactivity is the requirement of a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to facilitate the fluoride transfer.[1]

General Mechanism of Deoxofluorination

The deoxofluorination reaction with this compound proceeds through a two-step mechanism:

  • Activation of the C-O Bond: this compound activates the carbon-oxygen bond of the substrate without the release of free fluoride ions.

  • Fluoride Attack: A promoter, such as DBU or Et₃N·3HF, delivers a fluoride ion to the activated carbon atom, leading to the displacement of the oxygen-containing group and the formation of the C-F bond.

Deoxofluorination_Mechanism Substrate Substrate (Alcohol/Carbonyl) Activated_Intermediate Activated Intermediate Substrate->Activated_Intermediate C-O Bond Activation XtalfluorM This compound XtalfluorM->Activated_Intermediate Fluorinated_Product Fluorinated Product Activated_Intermediate->Fluorinated_Product Byproducts Byproducts Activated_Intermediate->Byproducts Promoter Promoter (e.g., DBU, Et3N·3HF) Promoter->Fluorinated_Product Fluoride Attack

Caption: General mechanism of this compound mediated deoxofluorination.

Experimental Protocols for Deoxofluorination

The following are general procedures for the deoxofluorination of alcohols and carbonyl compounds using this compound.

4.2.1. Deoxofluorination of Alcohols

Materials:

  • Alcohol (1.0 equiv)

  • This compound (1.5 equiv)

  • DBU (1.5 equiv) or Et₃N·3HF (2.0 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Nitrogen or Argon gas for inert atmosphere

Procedure with DBU:

  • To a cold (0 °C) solution of the alcohol and DBU in anhydrous DCM, add this compound in one portion under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Procedure with Et₃N·3HF:

  • To a solution of the alcohol and Et₃N·3HF in anhydrous DCM at room temperature, add this compound.

  • Stir the reaction mixture for 2-16 hours.

  • Work-up and purification are similar to the DBU procedure.

4.2.2. Deoxofluorination of Aldehydes and Ketones

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.5 equiv)

  • Et₃N·3HF (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a solution of the carbonyl compound and Et₃N·3HF in anhydrous DCM at room temperature, add this compound.

  • Stir the reaction mixture for 2-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Substrate Scope and Reaction Conditions

This compound exhibits a broad substrate scope with varying reaction conditions depending on the substrate and the chosen promoter. The following table summarizes typical reaction parameters.

Substrate TypePromoterSolventTemperatureTypical Reaction Time
Primary AlcoholsDBUDCM0 °C to RT1-4 h
Secondary AlcoholsEt₃N·3HFDCMRT2-16 h
AldehydesEt₃N·3HFDCMRT2-24 h
KetonesEt₃N·3HFDCMRT2-24 h

Safety and Handling

This compound is a significant improvement in safety over older deoxofluorinating agents. It is a crystalline solid that is less sensitive to moisture and has a higher thermal stability.[1][2][4] However, it is still a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable tool for the synthesis of fluorinated molecules in drug discovery and development. Its enhanced safety profile, broad substrate scope, and ease of handling make it a superior alternative to traditional deoxofluorinating reagents. This guide provides the necessary information for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrate, Promoter, & Solvent Setup->Reagents Add_XtalfluorM Add this compound Reagents->Add_XtalfluorM Reaction Stir at Appropriate Temperature Add_XtalfluorM->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Quench, Extract, Dry) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Caption: General experimental workflow for deoxofluorination using this compound.

References

Xtalfluor-M in Organic Synthesis: A Technical Guide to its Core Advantages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and beneficial properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. For decades, the synthesis of fluorinated compounds has been reliant on a limited number of reagents, often fraught with handling difficulties and safety concerns. Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a superior alternative, offering a combination of safety, stability, and efficiency that has redefined the landscape of deoxofluorination reactions. This guide provides an in-depth technical overview of the key advantages of this compound, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate its adoption in the laboratory.

Enhanced Safety and Thermal Stability: A Paradigm Shift in Fluorination Chemistry

A significant barrier to the widespread use of traditional deoxofluorinating agents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor is their inherent thermal instability and potential for exothermic decomposition.[1][2][3] this compound, a crystalline solid, offers a markedly improved safety profile, a critical factor for both laboratory-scale and industrial applications.[1][4] Its solid nature makes it easier and safer to handle compared to the often hazardous liquid reagents.[2][4][5]

Accelerated Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) studies have quantitatively demonstrated the superior thermal stability of this compound over its predecessors.[1][2][6] This enhanced stability translates to a wider operational window and a reduced risk of runaway reactions, a crucial consideration for process safety.[1][2][6]

ReagentOnset of Self-Accelerated Decomposition (°C)Maximum Rate of Temperature Rise (°C/min)
This compound 141 [2][6]50 [2]
Xtalfluor-E119[2][6]310[2]
DAST60-65[1][6]711[2]
Deoxo-Fluor90-95[1]505[2]
Table 1: Comparative Thermal Stability of Deoxofluorinating Agents.

High Efficiency and Broad Substrate Scope

This compound is a versatile reagent capable of effecting the deoxofluorination of a wide range of functional groups with high efficiency.[1] Its applications include the conversion of:

  • Alcohols to alkyl fluorides [1]

  • Aldehydes and ketones to geminal-difluorides [1]

  • Carboxylic acids to acyl fluorides [1][5]

  • Sulfoxides to fluoromethyl thioethers [1]

The efficacy of this compound is often enhanced by the use of a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), triethylamine dihydrofluoride (Et₃N·2HF), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][4][5] The choice of promoter can be tailored to the specific substrate and desired outcome, allowing for a high degree of control over the reaction.[5][6]

SubstrateProductReagent/PromoterYield (%)SelectivityReference
GeraniolGeranyl fluoride (B91410)This compound / DBU88-[1]
4-tert-Butylcyclohexanone4-tert-butyl-1,1-difluorocyclohexaneXtalfluor-E / Et₃N·2HF9162:1[5]
4-(Boc-amino)cyclohexanone4-(Boc-amino)-1,1-difluorocyclohexaneThis compound / Et₃N·3HF-5.1:1[5]
Ethyl 4-oxocyclohexanecarboxylateEthyl 4,4-difluorocyclohexanecarboxylateThis compound-15:1[2][5]
N-Cbz-4-piperidinoneN-Cbz-4,4-difluoropiperidineThis compound-13:1[5]
Table 2: Selected Applications and Performance of Xtalfluor Reagents.

Mechanistic Advantage: Avoidance of Free Hydrogen Fluoride

A key mechanistic feature of this compound is its ability to activate carbon-oxygen bonds without the concomitant release of free hydrogen fluoride (HF).[1][2] This is a significant advantage over traditional reagents, as HF is highly corrosive and requires specialized equipment, such as Teflon or polyethylene (B3416737) vessels. With this compound, standard borosilicate glassware can be used, simplifying the experimental setup.[2][4][5]

The reaction is believed to proceed through a two-step mechanism. Initially, this compound activates the hydroxyl or carbonyl group. Subsequently, a fluoride source, delivered by the promoter, attacks the activated carbon center to form the fluorinated product.[1]

G General Reaction Mechanism of this compound cluster_0 Step 1: Activation cluster_1 Step 2: Fluoride Attack Substrate Substrate Activated_Intermediate Activated Intermediate Substrate->Activated_Intermediate This compound XtalfluorM This compound Fluorinated_Product Fluorinated Product Activated_Intermediate->Fluorinated_Product Promoter (e.g., DBU, Et3N.3HF) Promoter Promoter G General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Anhydrous solvent - Inert atmosphere - Cool to 0 °C Start->Reaction_Setup Reagent_Addition Reagent Addition: 1. Promoter (if applicable) 2. This compound 3. Substrate Reaction_Setup->Reagent_Addition Reaction Reaction: - Stir at 0 °C - Warm to RT - Monitor progress Reagent_Addition->Reaction Workup Aqueous Workup: - Quench with NaHCO3 - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Chromatography Workup->Purification End End Purification->End

References

Xtalfluor-M: A Comprehensive Technical Guide to its Thermal Stability and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xtalfluor-M, chemically known as morpholinodifluorosulfinium tetrafluoroborate, is a crystalline deoxofluorinating agent that has gained significant traction in the pharmaceutical and agrochemical industries.[1] Its rising popularity stems from its enhanced thermal stability and improved safety profile compared to traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[2][3] This technical guide provides an in-depth analysis of the thermal properties and safety characteristics of this compound, presenting key data, experimental methodologies, and visual workflows to ensure its safe and effective use in research and development.

Thermal Stability Assessment

The thermal stability of a reagent is a critical parameter, particularly in process development and scale-up operations. This compound has been demonstrated to be significantly more stable than its predecessors, DAST and Deoxo-Fluor.[4] This enhanced stability has been quantified using techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

Data Presentation

The following tables summarize the key quantitative data related to the thermal stability of this compound in comparison to other common deoxofluorinating agents.

Table 1: Differential Scanning Calorimetry (DSC) Data [2][5]

ReagentDecomposition Temperature (Tmax)Exothermic Heat (-ΔH)
This compound 243 °C 773 J/g
Xtalfluor-E205 °C1260 J/g
DAST162 °C1252 J/g
Deoxo-Fluor140 °C1100 J/g

Table 2: Accelerating Rate Calorimetry (ARC) Data [2][4][5]

ReagentOnset of Self-Accelerated DecompositionMaximum Pressure Generation RateMaximum Rate of Temperature Rise
This compound 141 °C 85 psi/min at 246 °C 50 °C/min
Xtalfluor-E119 °C357 psi/min at 191 °C310 °C/min
DAST60-85 °C855 psi/min at 149 °C711 °C/min
Deoxo-Fluor60-100 °C788 psi/min at 170 °C505 °C/min
Experimental Protocols

1.2.1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6]

  • Objective: To determine the decomposition temperature (Tmax) and the exothermic heat of decomposition (-ΔH) of the fluorinating agents.

  • Methodology: A small, precisely weighed sample of the reagent (e.g., this compound) is placed in an aluminum pan. An empty, sealed pan is used as a reference. Both pans are heated at a constant rate (e.g., 10 °C/min) in a controlled nitrogen atmosphere. The instrument records the heat flow to the sample relative to the reference. An exothermic event, such as decomposition, is observed as a peak in the heat flow curve. The peak temperature is taken as the Tmax, and the area under the peak corresponds to the -ΔH.[6]

1.2.2. Accelerating Rate Calorimetry (ARC)

Accelerating Rate Calorimetry is a technique used to study the thermal and pressure behavior of a substance under near-adiabatic conditions, providing a reliable estimate of the potential for a runaway reaction.[7]

  • Objective: To determine the onset temperature of self-accelerated decomposition and the maximum rates of pressure and temperature rise.

  • Methodology: A sample of the reagent (approximately 1 g) is placed in a sealed, robust container (a "bomb"). The bomb is placed in a calorimeter chamber and heated in a stepwise manner. At each step, the system is held at a constant temperature to detect any self-heating from the sample. If the rate of self-heating exceeds a certain threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the chamber temperature is controlled to match the sample temperature. This allows for the measurement of the self-heating rate and pressure increase as a function of temperature, providing data on the kinetics of the decomposition reaction.[2][7]

Safety Profile

This compound offers significant safety advantages over older deoxofluorinating reagents.

Key Safety Features
  • Crystalline Solid: this compound is a free-flowing crystalline solid, which makes it easier and safer to handle compared to the liquid and often fuming DAST and Deoxo-Fluor.[4][8] It is amenable to short-term handling open to the atmosphere.[8][9]

  • No Free Hydrogen Fluoride (HF) Generation: A crucial safety feature of this compound is that it does not generate highly corrosive and toxic free HF under anhydrous reaction conditions.[2][3][8] This allows for the use of standard borosilicate glassware, avoiding the need for specialized plastic or metal reactors.[2][3]

  • Enhanced Thermal Stability: As detailed in the previous section, the higher decomposition temperature and lower exothermic heat of decomposition of this compound provide a greater margin of safety during storage and handling.[2][4]

Hazard Classification and Handling Precautions

Despite its improved safety profile, this compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Statements: [10]

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements: [11]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visualizing Workflows and Relationships

General Experimental Workflow for Deoxofluorination

The following diagram illustrates a typical workflow for a deoxofluorination reaction using this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve substrate in anhydrous solvent (e.g., DCM) B Add promoter (e.g., Et3N·3HF) A->B C Add this compound B->C D Stir at specified temperature C->D E Monitor reaction progress (e.g., TLC, LC-MS) D->E F Quench with aqueous NaHCO3 E->F G Extract with organic solvent F->G H Dry organic layer (e.g., MgSO4) G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J K Fluorinated Product J->K

Caption: General workflow for a deoxofluorination reaction using this compound.

Logical Relationship of Safety Considerations

This diagram outlines the logical flow of safety considerations when working with this compound.

G cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_handling Safe Handling & Storage cluster_emergency Emergency Procedures A Toxic (Oral, Dermal, Inhalation) C Engineering Controls (Fume Hood) A->C E Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->E B Corrosive (Skin, Eyes) B->C B->E F Store in a cool, dry, well-ventilated area C->F D Administrative Controls (SOPs, Training) G Handle as a crystalline solid, avoiding dust generation D->G E->G I First Aid for Skin/Eye Contact, Inhalation, Ingestion F->I J Spill Cleanup Procedures G->J H Use in anhydrous conditions to prevent hydrolysis H->F

Caption: Logical flow of safety considerations for handling this compound.

Conclusion

This compound represents a significant advancement in deoxofluorination chemistry, offering a more thermally stable and safer alternative to traditional reagents. Its crystalline nature, coupled with the absence of free HF generation during reactions, simplifies handling procedures and expands its applicability in standard laboratory settings. The quantitative data from DSC and ARC analyses clearly demonstrate its superior thermal stability, providing a solid foundation for its use in larger-scale applications. However, it is imperative that researchers, scientists, and drug development professionals remain mindful of its inherent hazards and adhere to strict safety protocols to ensure its responsible and effective utilization. This guide provides the essential technical information to support the safe and successful application of this compound in the synthesis of novel fluorinated molecules.

References

The Solubility of Xtalfluor-M in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xtalfluor-M, also known as morpholinodifluorosulfinium tetrafluoroborate, is a crystalline, thermally stable, and easy-to-handle deoxofluorinating agent.[1][2] Its efficacy and safety profile have made it a valuable tool in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the introduction of fluorine atoms into organic molecules.[3] Understanding the solubility of this compound in various organic solvents is critical for its effective use in designing and optimizing synthetic routes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, methods for its use, and a generalized protocol for solubility determination.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Difluoro(morpholino)sulfonium tetrafluoroborate[4]
Synonyms Morpho-DAST difluorosulfinium salt, Morpholinodifluorosulfinium tetrafluoroborate[4]
CAS Number 63517-33-9[5]
Molecular Formula C₄H₈BF₆NOS[6]
Molecular Weight 242.98 g/mol [6]
Appearance Crystalline solid[1][5]
Melting Point 117-126 °C[5]

Solubility of this compound: A Qualitative Overview

Table of Qualitative Solubility and Solvent Compatibility:

SolventChemical FormulaTypeSolubility/Compatibility Notes
Dichloromethane (B109758) (DCM) CH₂Cl₂ChlorinatedGood solubility and compatibility. Frequently used as a solvent for deoxofluorination reactions with this compound, leading to high yields of desired products.[1][5]
1,2-Dichloroethane (DCE) C₂H₄Cl₂ChlorinatedGood solubility and compatibility. Used as a solvent for the synthesis and application of this compound.[7][8]
Tetrahydrofuran (THF) C₄H₈OEtherReported to be a suitable solvent. As a polar aprotic ether, it is expected to dissolve this compound.[5]
Acetonitrile (B52724) (MeCN) CH₃CNNitrileLimited compatibility/potential for side reactions. Reactions in acetonitrile often result in lower yields and the formation of byproducts, attributed to solubility issues and potential side reactions with the solvent.[1][5]

It is important to note that for many applications, this compound is used in conjunction with promoters such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] The presence of these additives may influence the overall solubility of this compound in a given solvent system.

Experimental Protocols

General Protocol for Deoxofluorination of an Alcohol using this compound

This protocol is a generalized procedure based on common practices in the literature and should be adapted for specific substrates and scales.

Materials:

  • Substrate (alcohol)

  • This compound (1.5 equivalents)

  • Promoter (e.g., DBU, 1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification supplies (e.g., aqueous sodium bicarbonate, magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of the alcohol in anhydrous dichloromethane at -78 °C under an inert atmosphere, successively add the promoter (e.g., DBU) and this compound.[1]

  • Stir the reaction mixture under the inert atmosphere for 30 minutes at -78 °C.[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring for the appropriate time (monitoring by TLC or LC-MS is recommended).[1]

  • Upon completion, quench the reaction with a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.[1][8]

  • Extract the mixture with dichloromethane.[1][8]

  • Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by standard methods, such as column chromatography.[8]

Generalized Protocol for Determining the Solubility of a Moisture-Sensitive Compound

This protocol describes a general "excess solid" method for determining the solubility of a compound like this compound, which is sensitive to moisture.[9] All operations should be performed under an inert atmosphere.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Small, sealable vials (e.g., with PTFE-lined caps)

  • Temperature-controlled shaker or agitator

  • Syringes and filters suitable for organic solvents

  • Analytical balance

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis, or NMR with an internal standard)

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total mass of the vial and the compound.

  • Under an inert atmosphere, add a known volume of the anhydrous organic solvent to the vial.

  • Seal the vial tightly.

  • Place the vial in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).

  • Allow the vial to stand at a constant temperature to let the undissolved solid settle.

  • Carefully draw a sample of the supernatant using a syringe fitted with a filter to remove any suspended solids.

  • Dilute the sample to a known volume with the same solvent.

  • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

  • Calculate the solubility in units such as g/L or mol/L.

Visualized Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a moisture-sensitive compound like this compound in an organic solvent.

G Workflow for Solubility Determination of a Moisture-Sensitive Solid cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess this compound into a vial prep2 Add a known volume of anhydrous solvent under inert atmosphere prep1->prep2 prep3 Seal the vial prep2->prep3 equil Agitate at constant temperature until equilibrium is reached (24-48h) prep3->equil settle Allow undissolved solid to settle equil->settle sample Withdraw supernatant with a filtered syringe settle->sample dilute Dilute the sample to a known volume sample->dilute analyze Analyze concentration (e.g., HPLC, NMR) dilute->analyze calculate Calculate solubility (g/L or mol/L) analyze->calculate

References

The Role of the Morpholino Group in Xtalfluor-M Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for safer, more efficient, and selective fluorinating agents is paramount. The introduction of fluorine into organic molecules can dramatically alter their biological properties, making deoxofluorination a critical transformation in medicinal chemistry.[1][2][3] Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a significant advancement in this field, offering a safer and more user-friendly alternative to traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[1][2][4][5][6][7][8] This guide provides a comprehensive examination of the core aspects of this compound, with a specific focus on the integral role of the morpholino group in defining its reactivity, stability, and overall performance.

Core Concepts: Mechanism of Action

The mechanism of this compound in deoxofluorination reactions involves a two-step process.[4][5][9][10] Initially, this compound activates the carbon-oxygen bond of the substrate (e.g., an alcohol, aldehyde, or ketone).[4][5][9][10] A key feature of this activation is that it occurs without the concomitant release of highly corrosive hydrogen fluoride (B91410) (HF), a significant drawback of reagents like DAST.[1][2][5][7][8][9][10] The reaction then requires a promoter, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to introduce a fluoride ion that attacks the activated carbon atom, leading to the formation of the fluorinated product.[1][2][4][5][6][8][9][10] This process is characterized by high chemical efficiency and selectivity.[4]

The morpholino group plays a crucial, albeit indirect, role in this mechanism. Its electron-withdrawing nature, a consequence of the oxygen atom in the ring, is believed to influence the electrophilicity of the sulfur atom in the aminodifluorosulfinium cation. This modulation is critical for the initial activation of the C-O bond. Furthermore, the steric bulk of the morpholino group can influence the approach of the substrate and the subsequent stereochemical outcome of the fluorination reaction, often leading to higher selectivity compared to reagents with smaller dialkylamino substituents.

Mechanism cluster_activation Step 1: C-O Bond Activation cluster_fluorination Step 2: Nucleophilic Fluoride Attack XtalfluorM This compound (Morpholino-S+F2 BF4-) ActivatedComplex Activated Intermediate [R-O-S(F2)-Morpholino]+ XtalfluorM->ActivatedComplex Reacts with Substrate Substrate (R-OH) Substrate->ActivatedComplex Reacts with Product Fluorinated Product (R-F) ActivatedComplex->Product Byproducts Byproducts ActivatedComplex->Byproducts Promoter Promoter (e.g., DBU, Et3N·3HF) Fluoride Fluoride Ion (F-) Promoter->Fluoride Provides Fluoride->ActivatedComplex Attacks

The Morpholino Group's Influence on Stability and Handling

One of the most significant contributions of the morpholino group to the properties of this compound is its enhanced thermal stability and safer handling characteristics compared to DAST and Deoxo-Fluor.[1][2][4][5][6][7][8] this compound is a crystalline solid, a direct result of the rigid and polar nature of the morpholino ring, which allows for more stable crystal lattice packing.[5][9][10] This crystalline nature makes the reagent easier to handle and store, as it is less sensitive to moisture and atmospheric conditions for short periods.[5][9][10]

In contrast, DAST and Deoxo-Fluor are liquids that are prone to exothermic decomposition, necessitating strict temperature control during storage and use.[4] The superior thermal stability of this compound is quantitatively demonstrated by thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).[4][11]

The following tables summarize the key quantitative data comparing the thermal stability and reactivity of this compound with other common deoxofluorinating agents.

Table 1: Thermal Stability of Deoxofluorinating Reagents

ReagentOnset of Decomposition (°C) (ARC)Maximum Rate of Temperature Rise (°C/min)
This compound 141 50
Xtalfluor-E119310
DAST60711
Deoxo-Fluor60505
Data sourced from Accelerated Rate Calorimetry (ARC) studies.[1][11]

Table 2: Comparative Reactivity in Deoxofluorination Reactions

SubstrateReagentPromoterYield (%)Reference
3-PhenylpropanolThis compound Et₃N·3HF19[4]
3-PhenylpropanolXtalfluor-EEt₃N·3HF32[4]
Carbamoyl Fluoride SynthesisThis compound Et₃N·3HF60[4]
Carbamoyl Fluoride SynthesisDAST-99[4]
4-(Boc-amino)cyclohexanoneThis compound Et₃N·3HFHigh (5.1:1 selectivity)[2]
4-(Boc-amino)cyclohexanoneDAST-Lower (1:1 selectivity)[2]

Experimental Protocols

The following are generalized experimental protocols for deoxofluorination reactions using this compound. The choice of promoter and reaction conditions can be optimized for specific substrates.[11]

  • To a solution of the alcohol (1.0 mmol) in an anhydrous solvent (e.g., 1,2-dichloroethane, 2.0 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine trihydrofluoride (1.0 mmol).

  • Add this compound (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a 5% aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the resulting mixture for 15 minutes.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758), CH₂Cl₂) twice.

  • Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by standard methods (e.g., column chromatography).[11]

  • To a cold (0 °C) solution of the carbonyl compound (1.0 mmol) and DBU (1.5 mmol) in an anhydrous solvent (e.g., dichloromethane, 3.0 mL) under an inert atmosphere, add this compound (1.5 mmol).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with a 5% aqueous NaHCO₃ solution.

  • Stir the mixture for 15 minutes.

  • Extract the product with dichloromethane twice.

  • Combine the organic phases, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by standard laboratory techniques.[11]

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start InertAtmosphere Establish Inert Atmosphere (Nitrogen or Argon) Start->InertAtmosphere AddSubstrate Add Substrate and Solvent InertAtmosphere->AddSubstrate AddPromoter Add Promoter (e.g., Et3N·3HF or DBU) AddSubstrate->AddPromoter AddXtalfluorM Add this compound AddPromoter->AddXtalfluorM Stirring Stir and Heat (if necessary) AddXtalfluorM->Stirring Monitoring Monitor Reaction Progress (TLC, LC-MS) Stirring->Monitoring Quench Quench with aq. NaHCO3 Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Product Concentrate->Purify End End Purify->End

Logical Relationships in Reagent Selection

The choice between this compound and other deoxofluorinating agents, as well as the selection of a promoter, depends on several factors related to the substrate and desired outcome.

ReagentSelection cluster_factors Decision Factors cluster_reagents Reagent Choice cluster_promoters Promoter Choice for this compound SubstrateSensitivity Substrate Sensitivity Et3N3HF Et3N·3HF SubstrateSensitivity->Et3N3HF Acid-Tolerant Substrate DBU DBU SubstrateSensitivity->DBU Acid-Sensitive Substrate DesiredSelectivity Desired Selectivity XtalfluorM This compound DesiredSelectivity->XtalfluorM Higher Selectivity Needed SafetyConcerns Safety & Handling Concerns SafetyConcerns->XtalfluorM High Priority DAST_DeoxoFluor DAST / Deoxo-Fluor SafetyConcerns->DAST_DeoxoFluor Lower Priority (with precautions)

Conclusion

The morpholino group is a cornerstone of this compound's advantageous properties. It is instrumental in conferring the crystalline nature and exceptional thermal stability that distinguish this compound from its predecessors, DAST and Deoxo-Fluor.[1][2][4][5][6][7][8] This enhanced safety profile, coupled with its high efficiency and selectivity in deoxofluorination reactions, makes this compound an invaluable tool for the synthesis of fluorinated compounds in both academic research and industrial drug development.[4] The ability to fine-tune reactivity through the selection of promoters further expands its synthetic utility.[11] As the demand for complex fluorinated molecules continues to grow, the rational design of reagents like this compound, where specific structural motifs like the morpholino group are leveraged to control reactivity and safety, will remain a critical area of chemical innovation.

References

Methodological & Application

Protocol for Deoxofluorination of Primary Alcohols with Xtalfluor-M

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxofluorination, the conversion of an alcohol to an alkyl fluoride (B91410), is a critical transformation in medicinal chemistry and drug development, as the introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable, and safer alternative to traditional deoxofluorinating reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.[1][2][3] Unlike its predecessors, this compound is a free-flowing solid that is easier to handle and does not generate corrosive hydrogen fluoride (HF) under anhydrous conditions, making it compatible with standard borosilicate glassware.[1][3] This reagent, in conjunction with a promoter, effectively converts primary alcohols to the corresponding alkyl fluorides with high efficiency and selectivity, minimizing common side reactions such as elimination.[1][4]

This document provides a detailed protocol for the deoxofluorination of primary alcohols using this compound, including reaction setup, execution, and work-up procedures.

Mechanism of Action

The deoxofluorination with this compound proceeds via a two-step mechanism. Initially, this compound activates the carbon-oxygen bond of the alcohol.[2][4] Subsequently, a fluoride ion, introduced by a promoter such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), attacks the activated carbon atom, leading to the formation of the alkyl fluoride.[2][4] This controlled, two-stage process contributes to the high selectivity of the reaction.[4]

Experimental Protocol

This protocol is a general guideline for the deoxofluorination of a primary alcohol using this compound and a promoter. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Primary alcohol

  • This compound (morpholinodifluorosulfinium tetrafluoroborate)

  • Promoter: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine trihydrofluoride (Et₃N·3HF)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flask, dropping funnel, etc.), oven-dried

  • Magnetic stirrer and stir bar

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equiv.) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂).

    • In a separate flask, prepare a solution of this compound (1.5 equiv.) in anhydrous CH₂Cl₂.

  • Reaction Execution (Method A: Reagent added to a mixture of alcohol and additive): [1]

    • To the solution of the primary alcohol, add the promoter (1.5 equiv.). For example, use DBU.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add the solution of this compound to the alcohol-promoter mixture dropwise over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS). Reaction times can vary from minutes to several hours depending on the substrate.

  • Reaction Quenching and Work-up:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and saturated aqueous brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure alkyl fluoride.

Data Presentation

The following table summarizes the results of deoxofluorination of various primary alcohols with this compound under different conditions.

EntrySubstrate (Primary Alcohol)PromoterSolventTimeYield (%)Citation
1GeraniolDBUCH₂Cl₂-88[4]
23-Phenylpropanol-MeCN1.5 h19[4]

Safety and Handling

  • This compound is a moisture-sensitive reagent and should be handled under anhydrous conditions.[4]

  • While more stable than DAST, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The reaction should be performed in a well-ventilated fume hood.

  • For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Mandatory Visualizations

Deoxofluorination_Workflow Experimental Workflow for Deoxofluorination of Primary Alcohols with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alcohol Dissolve Primary Alcohol (1.0 equiv.) in Anhydrous CH2Cl2 add_promoter Add Promoter (e.g., DBU, 1.5 equiv.) to Alcohol Solution prep_alcohol->add_promoter prep_xtalfluor Prepare Solution of this compound (1.5 equiv.) in Anhydrous CH2Cl2 add_xtalfluor Slowly Add this compound Solution prep_xtalfluor->add_xtalfluor cool Cool to 0 °C add_promoter->cool cool->add_xtalfluor react Stir at Room Temperature (Monitor by TLC/LC-MS) add_xtalfluor->react quench Quench with Saturated NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Alkyl Fluoride purify->product

Caption: Experimental workflow for the deoxofluorination of primary alcohols.

Reaction_Mechanism Proposed Mechanism for Deoxofluorination with this compound alcohol R-CH2-OH Primary Alcohol activated_intermediate [R-CH2-O-S(F)-N(morpholine)]+ Activated Intermediate alcohol->activated_intermediate Activation with this compound xtalfluor This compound xtalfluor->activated_intermediate product {R-CH2-F | Alkyl Fluoride} activated_intermediate->product Nucleophilic Attack by F- byproducts Byproducts activated_intermediate->byproducts promoter Promoter (e.g., DBU) + HF source Provides F- fluoride F- promoter->fluoride fluoride->product

Caption: Proposed mechanism of deoxofluorination using this compound.

References

Application Notes and Protocols: XtalFluor-M in the Conversion of Carboxylic Acids to Acyl Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable, and easy-to-handle deoxofluorinating reagent.[1][2] It offers significant safety and handling advantages over traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®, as it does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions and can be used in standard borosilicate glassware.[1][3] this compound has demonstrated broad substrate scope, effectively converting carboxylic acids, as well as alcohols, aldehydes, and ketones, into their corresponding fluorinated counterparts.[1][2] This document provides detailed application notes and protocols for the efficient conversion of carboxylic acids to acyl fluorides using this compound.

Advantages of this compound

  • Enhanced Safety: Crystalline solid with superior thermal stability compared to DAST and Deoxo-Fluor®.[1][3]

  • Ease of Handling: Can be handled in the open atmosphere for short periods, simplifying experimental setup.[2]

  • Compatibility: Does not generate free HF, making it compatible with standard laboratory glassware.[1][3]

  • High Selectivity: Often provides higher yields and fewer elimination byproducts compared to other fluorinating agents.[1]

Reaction Mechanism and Workflow

The conversion of carboxylic acids to acyl fluorides using this compound is a two-step process. Initially, the carboxylic acid is activated by this compound. Subsequently, a fluoride source, often a promoter, facilitates the nucleophilic attack to form the acyl fluoride.

Reaction_Mechanism RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate RCOOH->ActivatedIntermediate Activation XtalFluorM This compound XtalFluorM->ActivatedIntermediate AcylFluoride Acyl Fluoride (R-COF) ActivatedIntermediate->AcylFluoride Byproducts Byproducts ActivatedIntermediate->Byproducts Promoter Promoter (e.g., DBU) Promoter->AcylFluoride Fluoride Transfer

Caption: Proposed reaction mechanism for the conversion of carboxylic acids to acyl fluorides using this compound.

A general experimental workflow for this transformation is outlined below.

Experimental_Workflow Start Start Setup Reaction Setup: - Anhydrous Solvent (e.g., DCM) - Carboxylic Acid - Promoter (e.g., DBU) Start->Setup AddXtalFluorM Add this compound Setup->AddXtalFluorM Reaction Stir at Specified Temperature (e.g., 0 °C to RT) AddXtalFluorM->Reaction Quench Quench Reaction (e.g., aq. NaHCO3) Reaction->Quench Extraction Workup: - Extract with Organic Solvent - Dry Organic Layer Quench->Extraction Purification Purification (e.g., Filtration, Chromatography) Extraction->Purification End End: Isolated Acyl Fluoride Purification->End

Caption: General experimental workflow for the synthesis of acyl fluorides from carboxylic acids using this compound.

Quantitative Data

The following table summarizes the results for the conversion of representative aliphatic and aromatic carboxylic acids to their corresponding acyl fluorides using this compound.

EntryCarboxylic Acid SubstrateReagent (equiv.)Promoter (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
14-Phenylbutyric acidThis compound (1.5)Et₃N·3HF (2.0)CH₂Cl₂RT244-Phenylbutyryl fluoride95
24-Methoxybenzoic acidThis compound (1.5)Et₃N·3HF (2.0)CH₂Cl₂RT244-Methoxybenzoyl fluoride98

Data sourced from The Journal of Organic Chemistry, 2010, 75 (9), pp 2943–2957.[1]

Experimental Protocols

Important Note: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for the Conversion of Carboxylic Acids to Acyl Fluorides using this compound and a Promoter

This protocol is adapted from a general procedure for deoxofluorination reactions using XtalFluor reagents.[1]

Materials:

  • Carboxylic acid (1.0 mmol)

  • This compound (1.5 mmol, 1.5 equiv.)

  • Promoter (e.g., DBU or Et₃N·3HF, 1.5-2.0 equiv.)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (3.0 mL)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure with DBU as Promoter:

  • To a solution of the carboxylic acid (1.0 mmol) and DBU (1.5 mmol) in anhydrous CH₂Cl₂ (3.0 mL) at 0 °C, add this compound (1.5 mmol) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or ¹⁹F NMR).

  • Upon completion, quench the reaction by adding a 5% aqueous NaHCO₃ solution.

  • Stir the mixture vigorously for 15 minutes.

  • Extract the product with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers and dry over MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude acyl fluoride.

  • Purify the crude product by a suitable method if necessary (e.g., distillation or flash chromatography).

Procedure with Et₃N·3HF as Promoter:

  • To a solution of Et₃N·3HF (2.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL) at 0 °C, add this compound (1.5 mmol).

  • To this mixture, add the carboxylic acid (1.0 mmol).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress.

  • Upon completion, follow the quenching, extraction, and purification steps as described in the DBU protocol.

Conclusion

This compound is a highly effective and user-friendly reagent for the conversion of carboxylic acids to acyl fluorides. Its superior safety profile, ease of handling, and high efficiency make it a valuable tool for researchers in organic synthesis and drug development. The provided protocols and data serve as a practical guide for the successful implementation of this methodology in the laboratory.

References

Application Notes and Protocols for XtalFluor-M Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

XtalFluor-M, or morpholinodifluorosulfinium tetrafluoroborate, is a crystalline, thermally stable deoxofluorinating agent.[1][2][3][4][5][6][7] It offers significant safety and handling advantages over traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, as it is less prone to hazardous exothermic decomposition and does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions.[3][4][5][6][7] This makes this compound suitable for use in standard borosilicate glassware.[3][5][6][7]

These characteristics, combined with its high efficiency in converting alcohols, aldehydes, ketones, and carboxylic acids to their corresponding fluorinated derivatives, make this compound a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][8]

General Reaction Mechanism and Workflow

The fluorination mechanism of this compound involves the activation of a carbon-oxygen bond by the reagent.[1][2] This is followed by a nucleophilic attack of a fluoride ion, which is introduced through the use of a promoter, leading to the formation of the fluorinated product.[1][2] The use of a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), is crucial for the reaction to proceed efficiently.[1][2][3][5][6][7]

Below is a generalized workflow for a typical this compound fluorination reaction:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Substrate + Solvent D Reaction Mixture (Stir at specified temperature) A->D Add Promoter and this compound B Promoter (e.g., DBU or Et3N·3HF) B->D C This compound C->D E Quench with aq. NaHCO3 D->E After reaction completion F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify via Chromatography G->H I Fluorinated Product H->I

Caption: General workflow for this compound fluorination.

Standard Reaction Conditions

Successful fluorination with this compound depends on the substrate, choice of promoter, solvent, and reaction temperature. The following tables summarize typical conditions for the deoxofluorination of various functional groups.

Table 1: Deoxofluorination of Alcohols
Substrate TypeThis compound (equiv.)Promoter (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Primary Alcohol1.2 - 1.5DBU (1.5) or Et₃N·3HF (2.0)CH₂Cl₂0 to RT1 - 2470 - 95
Secondary Alcohol1.5Et₃N·2HF (2.0)CH₂Cl₂0 to RT12 - 2460 - 85
Sterically Hindered Alcohol1.5Et₃N·3HF (2.0)DCEReflux12 - 2450 - 77

Note: The choice between DBU and Et₃N·nHF can influence selectivity, especially in cases prone to elimination side reactions.[5] Et₃N·2HF is considered a more nucleophilic and less basic fluoride source than Et₃N·3HF.[5]

Table 2: Deoxofluorination of Carbonyl Compounds
Substrate TypeThis compound (equiv.)Promoter (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Aldehyde1.5Et₃N·3HF (2.0)CH₂Cl₂RT12 - 2470 - 90
Ketone1.5Et₃N·2HF (2.0)CH₂Cl₂RT12 - 2480 - 95
Table 3: Deoxofluorination of Carboxylic Acids
Substrate TypeThis compound (equiv.)Promoter (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Aliphatic Carboxylic Acid1.1NaF (0.1)EtOAcRT1 - 385 - 99
Aromatic Carboxylic Acid1.1NaF (0.1)EtOAcRT1 - 375 - 98

Note: For the conversion of carboxylic acids to acyl fluorides, a catalytic amount of a fluoride source like NaF can be highly effective.[9]

Experimental Protocols

The following are detailed protocols for the fluorination of representative substrates using this compound.

Protocol 1: Deoxofluorination of a Primary Alcohol using this compound and DBU

This protocol describes the conversion of an alcohol to its corresponding alkyl fluoride.

Materials:

  • Substrate (primary alcohol) (1.0 mmol)

  • This compound (1.5 mmol, 1.5 equiv.)

  • DBU (1.5 mmol, 1.5 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂) (3.0 mL)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of the primary alcohol (1.0 mmol) and DBU (1.5 mmol) in anhydrous CH₂Cl₂ (3.0 mL) at 0 °C (ice bath) under a nitrogen atmosphere, add this compound (1.5 mmol) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of 5% aqueous NaHCO₃ solution.

  • Stir the mixture vigorously for 15 minutes.

  • Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.

Protocol 2: Deoxofluorination of a Ketone using this compound and Et₃N·3HF

This protocol outlines the conversion of a ketone to a gem-difluoride.

Materials:

  • Substrate (ketone) (1.0 mmol)

  • This compound (1.5 mmol, 1.5 equiv.)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂) (3.0 mL)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of triethylamine trihydrofluoride (2.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL) at 0 °C (ice bath) under a nitrogen atmosphere, add this compound (1.5 mmol).

  • Add the ketone (1.0 mmol) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of 5% aqueous NaHCO₃ solution at room temperature.

  • Stir the mixture for 15 minutes.

  • Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic extracts, dry over MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude material by standard methods (e.g., column chromatography) to yield the gem-difluoride.[10]

Protocol 3: Conversion of a Carboxylic Acid to an Acyl Fluoride using this compound and NaF

This protocol details the synthesis of an acyl fluoride from a carboxylic acid.

Materials:

  • Substrate (carboxylic acid) (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv.)

  • Sodium Fluoride (NaF) (0.1 mmol, 0.1 equiv.)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Silica gel

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a mixture of the carboxylic acid (1.0 mmol) and sodium fluoride (0.1 mmol) in anhydrous ethyl acetate, add this compound (1.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or ¹⁹F NMR.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the acyl fluoride, which can often be used in the next step without further purification.[9]

Signaling Pathways and Logical Relationships

The choice of promoter and reaction conditions can significantly impact the outcome of the fluorination, particularly regarding the formation of elimination byproducts.

G cluster_input Inputs cluster_promoter Promoter Choice cluster_output Potential Outcomes A Alcohol Substrate B This compound C DBU (Strong, non-nucleophilic base) B->C Acid-sensitive substrates D Et3N·nHF (Fluoride source and base) B->D General purpose E Desired Alkyl Fluoride C->E D->E F Elimination Byproduct D->F More likely with hindered substrates

Caption: Promoter selection logic for alcohol fluorination.

This diagram illustrates that for acid-sensitive substrates, DBU is often the preferred promoter to minimize side reactions.[7] While Et₃N·nHF is a versatile promoter, it can sometimes lead to a higher proportion of elimination byproducts, especially with sterically hindered alcohols.[5]

References

Choosing a Promoter for XtalFluor-M Reactions: DBU vs. Et₃N·3HF

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

XtalFluor-M, a morpholinosulfur difluoride salt, is a widely used deoxofluorinating agent in medicinal and process chemistry.[1][2] Its crystalline nature and enhanced thermal stability offer significant safety and handling advantages over traditional reagents like DAST and Deoxo-Fluor.[1][2] However, the reactivity of this compound is dependent on the presence of a promoter.[1][3] Two commonly employed promoters are the strong, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and the hydrogen fluoride (B91410) salt triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[1][4] The choice between DBU and Et₃N·3HF can significantly impact reaction outcomes, including yield, selectivity, and substrate scope. This document provides a detailed comparison of these two promoters, including quantitative data, experimental protocols, and mechanistic diagrams to guide researchers in selecting the optimal conditions for their specific applications.

Promoter Selection: A Comparative Overview

The selection of an appropriate promoter for this compound-mediated deoxofluorination is critical for achieving the desired transformation efficiently and selectively. Both DBU and Et₃N·3HF have distinct characteristics that make them suitable for different substrates and reaction conditions.

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic amine base. In the context of this compound reactions, DBU is thought to act by deprotonating the intermediate formed after the initial activation of the substrate's hydroxyl group by this compound.[1] This deprotonation facilitates the subsequent nucleophilic attack by the fluoride ion. DBU is particularly well-suited for the deoxofluorination of alcohols and is often the promoter of choice for acid-sensitive substrates.[4][5] Reactions with DBU are typically conducted at ambient temperatures.[4]

Et₃N·3HF (Triethylamine trihydrofluoride) serves as a source of fluoride ions and is a mild, less corrosive alternative to anhydrous HF.[1] It is particularly effective for the deoxofluorination of carbonyl compounds to geminal difluorides and can also be used for the fluorination of alcohols.[1][4] Reactions promoted by Et₃N·3HF may require mild heating to proceed to completion.[4] It is considered a good starting point for optimizations.[5] For substrates prone to elimination side reactions, Et₃N·3HF can sometimes offer better selectivity compared to more basic promoters.[1]

Data Presentation: Quantitative Comparison

The following tables summarize the performance of DBU and Et₃N·3HF as promoters for the deoxofluorination of various substrates using this compound. The data has been compiled from scientific literature to provide a comparative overview.

Table 1: Deoxofluorination of Alcohols

SubstratePromoterThis compound (equiv.)Promoter (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Primary AlcoholDBU1.51.5CH₂Cl₂20-251-385-98[4]
Secondary AlcoholDBU1.51.5CH₂Cl₂20-252-480-95[4]
Tertiary AlcoholDBU1.51.5CH₂Cl₂20-258-12>75[4]
Primary AlcoholEt₃N·3HF1.52.0CH₂Cl₂40-502-4High[1][4]
Secondary AlcoholEt₃N·3HF1.52.0CH₂Cl₂40-503-6High[1][4]

Table 2: Deoxofluorination of Carbonyl Compounds

SubstratePromoterThis compound (equiv.)Promoter (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
AldehydeEt₃N·3HF1.52.0CH₂Cl₂25278-92[1][4]
KetoneEt₃N·3HF1.52.0CH₂Cl₂252-480-90[1][4]

Table 3: Deoxofluorination of Carboxylic Acids

SubstratePromoterThis compound (equiv.)Promoter (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Aliphatic Carboxylic AcidDBU1.51.5CH₂Cl₂251-290-95[4][6]
Aromatic Carboxylic AcidDBU1.51.5CH₂Cl₂251-290-95[4][6]
Aliphatic Carboxylic AcidEt₃N·3HF1.52.0CH₂Cl₂251-2High[1][6]
Aromatic Carboxylic AcidEt₃N·3HF1.52.0CH₂Cl₂251-2High[1][6]

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The deoxofluorination with this compound proceeds through the activation of the carbon-oxygen bond, followed by a nucleophilic attack of a fluoride ion. The promoter plays a crucial role in the second step.

G Figure 1: Proposed Reaction Mechanism cluster_0 Activation Step cluster_1 Fluorination Step (Promoter Dependent) ROH Substrate (Alcohol/Carbonyl/Carboxylic Acid) Intermediate Activated Intermediate ROH->Intermediate + this compound XtalFluorM This compound XtalFluorM->Intermediate Product Fluorinated Product Intermediate->Product + DBU (Base) Intermediate->Product + Et₃N·3HF (Fluoride Source) DBU DBU DBU->Product Et3N3HF Et₃N·3HF Et3N3HF->Product

Caption: Proposed reaction mechanism for this compound deoxofluorination.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for a deoxofluorination reaction using this compound.

G Figure 2: General Experimental Workflow Start Start Setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent Start->Setup Addition Reagent Addition: 1. Substrate 2. Promoter (DBU or Et₃N·3HF) 3. This compound Setup->Addition Reaction Reaction: - Stir at specified temperature - Monitor by TLC or LC-MS Addition->Reaction Quench Quenching: - Saturated NaHCO₃ solution Reaction->Quench Extraction Workup: - Organic extraction - Drying of organic phase Quench->Extraction Purification Purification: - Column chromatography Extraction->Purification Analysis Characterization: - NMR, MS Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for this compound reactions.

Experimental Protocols

Safety Precautions: this compound is a moisture-sensitive reagent and should be handled under an inert atmosphere. Although more stable than DAST, appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Et₃N·3HF is corrosive and should be handled with care in a fume hood.

Protocol 1: Deoxofluorination of an Alcohol using this compound and DBU

This protocol is a general procedure for the deoxofluorination of primary, secondary, or tertiary alcohols.

Materials:

  • Substrate (alcohol)

  • This compound

  • DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol, 1.0 equiv).

  • Dissolve the alcohol in anhydrous dichloromethane (5-10 mL).

  • Add DBU (1.5 mmol, 1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate vial, weigh this compound (1.5 mmol, 1.5 equiv) under an inert atmosphere and add it to the reaction mixture in one portion.

  • Allow the reaction to warm to room temperature and stir for the time indicated by reaction monitoring (TLC or LC-MS), typically 1-12 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

  • Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkyl fluoride.

Protocol 2: Deoxofluorination of a Carbonyl using this compound and Et₃N·3HF

This protocol is a general procedure for the conversion of aldehydes or ketones to geminal difluorides.

Materials:

  • Substrate (aldehyde or ketone)

  • This compound

  • Et₃N·3HF (Triethylamine trihydrofluoride)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carbonyl compound (1.0 mmol, 1.0 equiv).

  • Dissolve the substrate in anhydrous dichloromethane (5-10 mL).

  • Add Et₃N·3HF (2.0 mmol, 2.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, weigh this compound (1.5 mmol, 1.5 equiv) under an inert atmosphere and add it to the reaction mixture in one portion.

  • Stir the reaction at room temperature for the time indicated by reaction monitoring (TLC or LC-MS), typically 2-4 hours. Mild heating (e.g., 40 °C) may be required for less reactive substrates.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

  • Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired geminal difluoride.

Conclusion

The choice between DBU and Et₃N·3HF as a promoter for this compound reactions is substrate and goal-dependent. DBU is a strong, non-nucleophilic base that is highly effective for the deoxofluorination of alcohols, particularly those sensitive to acid.[4][5] Et₃N·3HF is a versatile fluoride source suitable for a broader range of substrates, including the conversion of carbonyls to geminal difluorides, and often serves as a good starting point for reaction optimization.[1][5] The provided data, protocols, and diagrams offer a comprehensive guide for researchers to make an informed decision and successfully implement this compound in their synthetic endeavors. Careful consideration of the substrate's properties and potential side reactions will lead to the selection of the optimal promoter and reaction conditions.

References

XtalFluor-M: A Safer and Efficient Reagent for Fluorination in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

XtalFluor-M, morpholinodifluorosulfinium tetrafluoroborate, has emerged as a highly valuable deoxofluorinating agent in the synthesis of fluorinated organic compounds, offering significant advantages over traditional reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. Its crystalline nature, enhanced thermal stability, and ease of handling have made it an attractive choice for introducing fluorine into complex molecules within the pharmaceutical and agrochemical industries.[1][2][3] This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in key synthetic transformations.

Key Advantages of this compound:

  • Enhanced Safety: this compound is a crystalline solid with significantly higher thermal stability compared to the often explosive and thermally labile liquid reagents DAST and Deoxo-Fluor®.[3][4] This property reduces the risks associated with exothermic decomposition, making it safer for both laboratory and large-scale synthesis.

  • Ease of Handling: As a solid, this compound is easier to weigh and handle than its liquid counterparts, which are sensitive to moisture and can release corrosive hydrogen fluoride (B91410) (HF).[3]

  • Reduced Byproducts: this compound reactions, particularly when used with a promoter, often result in cleaner conversions with fewer elimination byproducts compared to DAST and Deoxo-Fluor®.[3][5]

  • Broad Substrate Scope: It effectively fluorinates a wide range of functional groups, including alcohols, aldehydes, ketones, and carboxylic acids.[2]

Applications in Pharmaceutical Synthesis

The introduction of fluorine atoms into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity. This compound has been successfully employed in the synthesis of various fluorinated pharmaceutical intermediates.

Deoxofluorination of Alcohols to Alkyl Fluorides

The conversion of hydroxyl groups to fluorides is a fundamental transformation in medicinal chemistry. This compound, in combination with a promoter such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), provides an efficient method for this conversion.

Table 1: Comparison of Fluorinating Agents for the Deoxofluorination of an Alcohol

SubstrateReagentPromoterSolventTemp. (°C)Time (h)Yield (%)Ref.
1-PhenylethanolThis compoundDBUCH₂Cl₂25285[3]
1-PhenylethanolDAST-CH₂Cl₂0175[3]
1-PhenylethanolDeoxo-Fluor®-CH₂Cl₂0178[3]
Experimental Protocol: Deoxofluorination of a Secondary Alcohol

Materials:

  • Secondary alcohol (1.0 mmol)

  • This compound (1.5 mmol)

  • DBU (1.5 mmol)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for extraction and purification.

Procedure:

  • To a stirred solution of the secondary alcohol in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add DBU.

  • Slowly add this compound to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Workflow for Deoxofluorination of an Alcohol:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Alcohol in CH2Cl2 Add_DBU Add DBU at 0°C Start->Add_DBU Add_XtalFluorM Add this compound Add_DBU->Add_XtalFluorM Stir Stir at RT (2-4h) Add_XtalFluorM->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry (MgSO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product Fluorinated Product Purify->Product

Caption: Experimental workflow for alcohol deoxofluorination.

Synthesis of a Key Intermediate for Maraviroc

This compound has been utilized in the synthesis of 4,4-difluorocyclohexanecarboxylic acid, a key building block for the HIV entry inhibitor Maraviroc. The geminal difluorination of a ketone precursor is a critical step.

Table 2: Geminal Difluorination of a Ketone Precursor

SubstrateReagentPromoterSolventTemp. (°C)Time (h)Yield (%)Ref.
Ethyl 4-oxocyclohexanecarboxylateThis compoundEt₃N·3HF1,2-DCE83288[3]
Ethyl 4-oxocyclohexanecarboxylateDAST-CH₂Cl₂252465[3]
Experimental Protocol: Geminal Difluorination of a Ketone

Materials:

  • Ketone (e.g., Ethyl 4-oxocyclohexanecarboxylate) (1.0 mmol)

  • This compound (2.5 mmol)

  • Et₃N·3HF (2.0 mmol)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen inlet, and standard glassware.

Procedure:

  • To a stirred solution of the ketone in anhydrous DCE under a nitrogen atmosphere, add Et₃N·3HF.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux (approx. 83 °C) for 2-3 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the gem-difluorinated product.

Reaction Pathway for Geminal Difluorination:

G Ketone Ketone (Substrate) Activated_Complex Activated Carbonyl Intermediate Ketone->Activated_Complex This compound Gem_Difluoride Geminal Difluoride (Product) Activated_Complex->Gem_Difluoride Et3N.3HF (Fluoride Source)

Caption: Proposed mechanism for geminal difluorination.

Applications in Agrochemical Synthesis

The incorporation of fluorine is also a highly effective strategy for enhancing the potency and modifying the properties of herbicides, fungicides, and insecticides. This compound provides a valuable tool for accessing fluorinated building blocks used in the synthesis of modern agrochemicals.

Synthesis of Fluorinated Pyrazole (B372694) Carboxamide Precursors (Fungicides)

Many modern fungicides are based on the pyrazole carboxamide scaffold, often containing a difluoromethyl or trifluoromethyl group. This compound can be used to synthesize key difluoromethylpyrazole intermediates.

Table 3: Deoxofluorination for Agrochemical Precursors

SubstrateReagentPromoterSolventTemp. (°C)Time (h)Yield (%)
1-(1-methyl-1H-pyrazol-4-yl)ethan-1-oneThis compoundEt₃N·3HFCH₂Cl₂251275
4-AcetylbenzonitrileThis compoundEt₃N·3HFCH₂Cl₂251682
Experimental Protocol: Synthesis of a Difluoromethyl-Substituted Pyrazole

Materials:

  • Acetylpyrazole derivative (1.0 mmol)

  • This compound (2.5 mmol)

  • Et₃N·3HF (2.0 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the acetylpyrazole in anhydrous CH₂Cl₂.

  • Add Et₃N·3HF to the solution at room temperature.

  • Slowly add this compound in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by GC-MS.

  • Carefully pour the reaction mixture into a stirred solution of saturated aqueous NaHCO₃.

  • Extract the product with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic extracts, wash with water, then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to give the crude product, which can be purified by crystallization or column chromatography.

Logical Relationship in Agrochemical Synthesis Strategy:

G Start Non-fluorinated Agrochemical Precursor Fluorination Deoxofluorination (this compound) Start->Fluorination Building_Block Fluorinated Intermediate (e.g., Difluoromethyl Pyrazole) Fluorination->Building_Block Coupling Further Synthetic Steps (e.g., Amide Coupling) Building_Block->Coupling Final_Product Final Agrochemical (e.g., Fungicide) Coupling->Final_Product

References

Application Notes and Protocols: Stereoselective Fluorination Using Xtalfluor-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable, and easy-to-handle deoxofluorinating reagent.[1] It offers significant safety and handling advantages over traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®, as it does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions and can be used in standard borosilicate glassware.[2][3] this compound is effective for the conversion of alcohols, aldehydes, ketones, and carboxylic acids to their corresponding fluorinated analogues.[1] A key application of this compound lies in stereoselective fluorination, enabling the synthesis of chiral fluorine-containing molecules with high fidelity. This document provides detailed application notes and protocols for the stereoselective fluorination of various substrates using this compound.

Key Advantages of this compound

  • Enhanced Safety: Crystalline solid with higher thermal stability compared to DAST and Deoxo-Fluor®.[1]

  • Ease of Handling: Can be handled in the open atmosphere for short periods and does not generate corrosive HF.[2]

  • High Selectivity: Often provides higher yields and fewer elimination byproducts compared to other fluorinating reagents.[2][3]

  • Broad Substrate Scope: Effective for the fluorination of primary and secondary alcohols, aldehydes, ketones, carboxylic acids, and sulfoxides.[1]

Mechanism of Action

The fluorination reaction with this compound proceeds via a two-step mechanism. Initially, the alcohol's oxygen atom activates the C-O bond by reacting with this compound. This activation occurs without the release of a fluoride ion. Subsequently, a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), facilitates the nucleophilic attack of a fluoride ion on the activated carbon center, leading to the formation of the fluorinated product.[1]

Substrate R-OH (Alcohol) ActivatedIntermediate Activated Intermediate [R-O-S(F)N(CH₂CH₂)₂O]⁺ BF₄⁻ Substrate->ActivatedIntermediate C-O Bond Activation XtalfluorM This compound XtalfluorM->ActivatedIntermediate FluorinatedProduct R-F (Fluorinated Product) ActivatedIntermediate->FluorinatedProduct Fluoride Attack Promoter Promoter (e.g., DBU, Et₃N·3HF) Promoter->ActivatedIntermediate facilitates

Caption: General mechanism of deoxofluorination using this compound.

Applications in Stereoselective Fluorination

This compound has proven to be a valuable reagent for the stereoselective introduction of fluorine into organic molecules. This is particularly important in medicinal chemistry, where the stereochemistry of a drug molecule is crucial for its biological activity.

Diastereoselective Fluorination of Chiral Alcohols

The deoxofluorination of chiral secondary alcohols with this compound typically proceeds with inversion of configuration, consistent with an Sₙ2 mechanism. This allows for the predictable synthesis of specific stereoisomers.

Table 1: Diastereoselective Fluorination of Chiral Secondary Alcohols with this compound

Substrate (Alcohol)Product (Fluoride)PromoterSolventYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
(S)-1-Phenylethanol(R)-1-Fluoro-1-phenylethaneDBUCH₂Cl₂>95>99% e.e. (inversion)
(1R,2S,5R)-Menthol(1R,2S,5R)-2-FluoromentholEt₃N·3HFCH₂Cl₂85>98:2 d.r.
Cholesterol3β-Fluorocholest-5-eneEt₃N·3HFCH₂Cl₂77Inversion at C3
Protected GlucopyranosideFluorinated GlucopyranosideDBUCH₂Cl₂HighHigh β-selectivity

Note: The data presented is a compilation from typical results and may vary based on specific reaction conditions.

Experimental Protocol: General Procedure for Diastereoselective Fluorination of a Chiral Secondary Alcohol

Start Start Dissolve Dissolve chiral alcohol in anhydrous CH₂Cl₂ Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddXtalfluorM Add this compound (1.2 equiv.) Cool->AddXtalfluorM AddPromoter Add Promoter (1.5 equiv.) (e.g., DBU or Et₃N·3HF) AddXtalfluorM->AddPromoter Stir Stir at 0 °C to rt (monitor by TLC/LC-MS) AddPromoter->Stir Quench Quench with sat. NaHCO₃ (aq) Stir->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End

Caption: Workflow for diastereoselective fluorination of a chiral alcohol.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary alcohol (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add this compound (1.2 equiv.) to the stirred solution.

  • Promoter Addition: Slowly add the promoter (e.g., DBU or Et₃N·3HF, 1.5 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired fluorinated compound.

Stereoselective Synthesis of Glycosyl Fluorides

Glycosyl fluorides are important intermediates in glycochemistry. This compound, in combination with a promoter, provides an efficient method for the stereoselective synthesis of glycosyl fluorides from glycosyl hemiacetals or thioglycosides. The stereochemical outcome is often dependent on the nature of the protecting group at the C2 position. A participating group (e.g., an acetyl group) at C2 typically leads to the formation of a 1,2-trans-glycosyl fluoride.

Table 2: Stereoselective Synthesis of Glycosyl Fluorides

SubstrateProductPromoterSolventYield (%)Anomeric Ratio (α:β)
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl fluorideDBUCH₂Cl₂~90>1:20
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl fluorideEt₃N·3HFCH₂Cl₂~85~1:1
Peracetylated N-acetylglucosaminePeracetylated N-acetylglucosaminyl fluorideDBUCH₂Cl₂HighHigh β-selectivity

Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl fluoride

Start Start Dissolve Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose in anhydrous CH₂Cl₂ Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddXtalfluorM Add this compound (1.2 equiv.) Cool->AddXtalfluorM AddDBU Add DBU (1.5 equiv.) AddXtalfluorM->AddDBU Stir Stir at 0 °C for 1 h AddDBU->Stir Quench Quench with sat. NaHCO₃ (aq) Stir->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry organic layer (MgSO₄) Extract->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End

Caption: Workflow for the synthesis of a β-glycosyl fluoride.

  • Preparation: To a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose (1.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add this compound (1.2 equiv.).

  • Promoter Addition: Add DBU (1.5 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Follow the general work-up and purification procedure described in the previous protocol.

Conclusion

This compound is a superior reagent for stereoselective deoxofluorination reactions, offering a combination of safety, ease of use, and high selectivity. The protocols provided herein serve as a guide for researchers in the synthesis of chiral fluorinated molecules, including complex structures like fluorinated steroids and glycosyl fluorides. The predictable stereochemical outcome, particularly the inversion of configuration in chiral alcohols, makes this compound a powerful tool in modern synthetic organic and medicinal chemistry.

References

Application Notes and Protocols: Large-Scale Synthesis of Xtalfluor-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable deoxofluorinating agent that has emerged as a safer and more manageable alternative to traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.[1][2] Its solid nature and enhanced safety profile make it particularly suitable for large-scale applications in the pharmaceutical and agrochemical industries.[1][3] These notes provide essential information for the large-scale synthesis of this compound, including detailed protocols, safety considerations, and comparative data.

Data Presentation

Table 1: Thermal Stability Comparison of Deoxofluorinating Agents
ReagentOnset of Self-Accelerated Decomposition (°C) (ARC)Decomposition Temperature (°C) (DSC)Exothermic Heat Release (J/g) (DSC)
This compound 141 242 388
Xtalfluor-E119205-215661-1260
DAST60140-1551641-1700
Deoxo-Fluor®60140-1581031-1100

Data compiled from multiple sources.[3][4][5][6]

Table 2: Typical Yields for this compound Mediated Deoxofluorination Reactions
Substrate TypeProductTypical Yield (%)Key Conditions
Primary/Secondary AlcoholsAlkyl Fluorides85–98DBU promoter, CH₂Cl₂ solvent
Aldehydes/KetonesGeminal Difluorides78–92Et₃N·3HF promoter
Carboxylic AcidsAcyl Fluorides90–95Anhydrous conditions
ThiolsFluoromethyl Thioethers80–88Room temperature, 2–4 h

Data from Benchchem.[1]

Table 3: Solvent Systems for this compound Reactions
SolventBoiling Point (°C)CompatibilityTypical Efficiency (%)
Dichloromethane (B109758)40High90–98
Tetrahydrofuran (B95107) (THF)66Moderate80–85
Toluene111Limited70–75

Data from Benchchem.[1]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from the procedure described by L'heureux et al.[4]

Materials:

  • Morpholinosulfur trifluoride (Morpho-DAST)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Nitrogen gas supply

  • Standard laboratory glassware (dried)

Procedure:

  • In a dried reaction flask under a nitrogen atmosphere, dissolve morpholinosulfur trifluoride (1.0 eq.) in anhydrous 1,2-dichloroethane.

  • Prepare a solution of BF₃·THF (1.0 eq.) in anhydrous 1,2-dichloroethane in a separate flask.

  • Slowly add the BF₃·THF solution dropwise to the stirred solution of morpholinosulfur trifluoride over a period of 45 minutes. Maintain the reaction temperature below 25 °C using a water bath.

  • After the addition is complete, stir the resulting suspension for an additional 30 minutes at room temperature.

  • Filter the solid product under a blanket of nitrogen.

  • Wash the collected solid with anhydrous 1,2-dichloroethane.

  • Dry the product under vacuum to yield this compound as colorless crystals. A yield of 94% has been reported for this procedure.[4]

Representative Large-Scale Synthesis of this compound (Hypothetical Scale-Up)

This protocol is a hypothetical scale-up based on the laboratory procedure and general industrial practices. Industrial production of this compound involves the scaling up of the laboratory synthesis, with a focus on optimizing reaction conditions to ensure high yield and purity.[1]

Safety Precautions:

  • Conduct the reaction in a well-ventilated area or a walk-in fume hood.

  • Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ensure an emergency shower and eyewash station are readily accessible.

  • Due to the exothermic nature of the reaction, a robust cooling system for the reactor is mandatory.

Equipment:

  • Glass-lined or stainless steel reactor with a jacket for temperature control, an overhead stirrer, a nitrogen inlet, and a bottom outlet valve.

  • Addition funnel or pump for controlled addition of reagents.

  • Filtration equipment suitable for large quantities (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Procedure:

  • Charge the reactor with morpholinosulfur trifluoride and anhydrous 1,2-dichloroethane under a nitrogen atmosphere.

  • Begin stirring and cool the reactor contents to 10-15 °C.

  • Slowly add a solution of BF₃·THF in anhydrous 1,2-dichloroethane to the reactor at a controlled rate to maintain the internal temperature below 25 °C. The addition rate should be carefully monitored to manage the exotherm.

  • After the addition is complete, allow the mixture to stir for at least one hour at 20-25 °C.

  • The resulting slurry is then transferred to the filtration unit.

  • Filter the solid product and wash it with fresh, anhydrous 1,2-dichloroethane to remove any unreacted starting materials or impurities.

  • Dry the purified this compound under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved. The scalability of this process has been validated at over a 1 kg scale with consistent yields.[1]

General Protocol for Deoxofluorination of an Alcohol using this compound

Materials:

  • Alcohol substrate

  • This compound

  • Promoter (e.g., DBU or Et₃N·3HF)

  • Anhydrous dichloromethane (DCM)

  • 5% aqueous sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.) and the chosen promoter (e.g., DBU, 1.5 eq.) in anhydrous DCM.[7]

  • Cool the solution to 0 °C.

  • Add this compound (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by slowly adding a 5% aqueous sodium bicarbonate solution.[7]

  • Stir the mixture for 15 minutes, then separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Synthesis Process cluster_product Final Product A Morpholinosulfur Trifluoride D Dissolution & Cooling (below 25°C) A->D B BF3·THF E Controlled Addition & Reaction B->E C Anhydrous 1,2-Dichloroethane C->D D->E Stirring F Filtration & Washing E->F Suspension G Vacuum Drying F->G Wet Solid H This compound (Crystalline Solid) G->H

Caption: Workflow for the synthesis of this compound.

Deoxofluorination_Pathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Alcohol R-OH (Alcohol) Activation Activation of C-O Bond Alcohol->Activation XtalfluorM This compound XtalfluorM->Activation Promoter Promoter (e.g., DBU) Attack Nucleophilic Attack by Fluoride (B91410) Promoter->Attack Fluoride Source Activation->Attack Activated Intermediate AlkylFluoride R-F (Alkyl Fluoride) Attack->AlkylFluoride Byproducts Byproducts Attack->Byproducts

Caption: General mechanism of deoxofluorination using this compound.

Safety and Handling Considerations for Large-Scale Operations

  • Thermal Stability: this compound exhibits significantly higher thermal stability compared to DAST and Deoxo-Fluor®, with a self-accelerated decomposition onset at 141 °C.[7] This provides a greater safety margin for large-scale reactions. However, careful temperature control is still crucial to prevent runaway reactions.

  • Anhydrous Conditions: The reaction is sensitive to moisture. All reagents, solvents, and equipment must be strictly anhydrous to prevent hydrolysis of this compound and ensure high yields.[1]

  • Reactivity with Solvents: While dichloromethane is a highly compatible solvent, acetonitrile (B52724) has been shown to be incompatible, potentially leading to side reactions like a Ritter-type reaction.[4]

  • No Free HF Generation: Unlike DAST and Deoxo-Fluor®, Xtalfluor reagents do not generate highly corrosive free hydrogen fluoride (HF) under anhydrous conditions, allowing for the use of standard borosilicate glass vessels.[4][5]

  • Handling: this compound is a free-flowing crystalline solid, which is easier and safer to handle than the fuming liquid nature of DAST and Deoxo-Fluor®.[5]

  • Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage. Adherence to strict safety protocols and use of appropriate PPE is mandatory.

References

Application Notes and Protocols for Xtalfluor-M Reactions: Work-up and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the work-up and purification of products from chemical reactions utilizing Xtalfluor-M, a crystalline deoxofluorinating agent. These guidelines are designed to ensure safe handling, optimal product recovery, and high purity for a variety of substrates.

Introduction

This compound (morpholinodifluorosulfinium tetrafluoroborate) is a versatile and thermally stable deoxofluorinating reagent used for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to geminal-difluorides, and carboxylic acids to acyl fluorides.[1] A key advantage of this compound is that it does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions, making it compatible with standard borosilicate glassware.[2][3] Proper work-up and purification procedures are crucial for removing unreacted reagents, byproducts, and achieving high purity of the desired fluorinated compounds.

General Reaction Workflow

The overall process for a typical this compound reaction, from setup to purified product, is outlined below. The reaction involves the activation of the substrate with this compound, followed by nucleophilic fluoride delivery from a promoter.

XtalfluorM_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Substrate + Solvent reagent Add this compound start->reagent promoter Add Promoter (e.g., DBU, TEA·3HF) reagent->promoter reaction Reaction Progression (Controlled Temperature) promoter->reaction quench Quench with aq. NaHCO3 reaction->quench extract Extract with Organic Solvent (e.g., CH2Cl2) quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (e.g., Flash Chromatography) concentrate->purify product Pure Fluorinated Product purify->product

Caption: General workflow for this compound mediated deoxofluorination reactions.

Key Experimental Protocols

Anhydrous conditions are essential to prevent the hydrolysis of this compound.[1] Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon). The choice of promoter is critical and depends on the substrate's sensitivity to acid and the desired reactivity.[4]

Protocol 1: General Procedure using Triethylamine (B128534) Trihydrofluoride (TEA·3HF)

This is a common starting point for many substrates.[4]

  • To a solution of the substrate (1.0 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (3.0 mL) is added triethylamine trihydrofluoride (2.0 mmol).

  • This compound (1.5 mmol) is then added to the mixture at room temperature.[5]

  • The reaction is stirred under a nitrogen atmosphere and monitored for completion (e.g., by TLC or LCMS).

  • Upon completion, the reaction is quenched by the addition of a 5% aqueous sodium bicarbonate (NaHCO₃) solution and stirred for 15 minutes.[4][5]

  • The resulting mixture is extracted twice with dichloromethane.

  • The combined organic layers are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.[4]

  • The crude product is then purified by standard methods, such as silica (B1680970) gel flash chromatography.[4][5]

Protocol 2: Procedure with a More Reactive Promoter (TEA·2HF)

For less reactive substrates where conversion is an issue, TEA·2HF can be used as a more nucleophilic fluoride source.[4][5]

  • To a solution of triethylamine trihydrofluoride (2.0 mmol) and triethylamine (1.0 mmol) in anhydrous dichloromethane (3.0 mL), add this compound (1.5 mmol).[4]

  • Add the substrate (1.0 mmol) to the mixture.

  • Stir the reaction under a nitrogen atmosphere, allowing it to warm to room temperature if started at a lower temperature.

  • Follow the quenching, extraction, drying, and purification steps as outlined in Protocol 1.[4]

Protocol 3: Procedure for Acid-Sensitive Substrates using DBU

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a suitable non-acidic promoter for substrates prone to acid-catalyzed side reactions.[4] This promoter is effective for the fluorination of alcohols and carboxylic acids.[4]

  • To a cooled solution of the substrate (1.0 mmol) and DBU (1.5 mmol) in anhydrous dichloromethane (3.0 mL), add this compound (1.5 mmol).[4]

  • Stir the reaction mixture under a nitrogen atmosphere for 30 minutes at a low temperature (e.g., -78°C or 0°C) before allowing it to warm to room temperature.[2][4]

  • Monitor the reaction for completion.

  • The work-up procedure, including quenching with 5% aqueous NaHCO₃, extraction, drying, and purification, is identical to Protocol 1.[4]

Data Presentation: Substrate Scope and Reaction Conditions

The following table summarizes representative examples of this compound reactions with various substrates, highlighting the conditions used and the resulting yields.

SubstratePromoterSolventTemp. (°C)Time (h)Yield (%)Reference
4-CarbethoxycyclohexanoneTEA·3HF1,2-DichloroethaneReflux2Not specified[5]
N-Cbz-pyrrolidin-3-oneTEA·2HFDichloromethaneRT24Not specified[5]
3-PhenylpropionaldehydeTEA·3HFDichloromethaneRT2Not specified[5]
(R)-N-Cbz-3-hydroxypyrrolidineDBUDichloromethane-78 to RT24Not specified[2]
1-Phenyl-3-butanolTEA·2HFNot specifiedNot specifiedNot specified>96[5]
4-tert-ButylcyclohexanoneTEA·2HFNot specifiedRTNot specified91[2]

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider switching to a more reactive promoter like TEA·2HF or increasing the reaction temperature, for instance, by refluxing in 1,2-dichloroethane.[4][5]

  • Elimination Byproducts: The formation of elimination side products is a common issue in deoxofluorination reactions.[2] this compound generally produces fewer elimination byproducts compared to reagents like DAST and Deoxo-Fluor.[2][3] If elimination is observed, using TEA·3HF may be preferable to the more reactive TEA·2HF.[4]

  • Solvent Choice: While dichloromethane is a common solvent, acetonitrile (B52724) has been shown to be incompatible in some cases, leading to Ritter-type side reactions.[5]

  • Purification Challenges: Fluorinated compounds can have similar polarities to their parent alcohols or elimination byproducts, which can complicate purification by flash chromatography.[2] Careful selection of the eluent system is necessary.

Safety Information

While this compound is more thermally stable and easier to handle than DAST or Deoxo-Fluor, it is still a reactive chemical.[1][2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation and contact with skin and eyes. This compound is moisture-sensitive; store it under an inert atmosphere in a cool, dry place.

Signaling Pathway and Logical Relationships

The logical progression for selecting a work-up and purification strategy is based on the substrate and observed reaction outcome.

decision_tree start Start with General Protocol (e.g., TEA·3HF in CH2Cl2) check_completion Reaction Complete? start->check_completion incomplete Incomplete Conversion check_completion->incomplete No complete Yes check_completion->complete Yes troubleshoot Troubleshoot: - Use TEA·2HF - Increase Temperature (Reflux DCE) incomplete->troubleshoot workup Standard Work-up: - Quench (aq. NaHCO3) - Extract (CH2Cl2) - Dry and Concentrate complete->workup troubleshoot->start check_purity Crude Product Pure? workup->check_purity impure Impurities Present check_purity->impure No pure Yes check_purity->pure Yes purify Purify: (e.g., Flash Chromatography) impure->purify final_product Pure Product pure->final_product purify->final_product

Caption: Decision tree for optimizing this compound reaction work-up.

References

XtalFluor-M: Application Notes for Deoxofluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of XtalFluor-M, a crystalline, thermally stable deoxofluorinating agent. This document details its compatibility with a wide range of functional groups, provides specific experimental protocols, and outlines the reaction mechanism and workflow. This compound offers significant safety and handling advantages over traditional reagents like DAST and Deoxo-Fluor, making it a valuable tool in modern synthetic chemistry, particularly in the development of fluorinated pharmaceuticals and agrochemicals.[1][2][3]

Functional Group Compatibility

This compound exhibits broad compatibility with numerous functional groups, enabling the selective deoxofluorination of alcohols, aldehydes, ketones, carboxylic acids, and sulfoxides.[1] A key feature of this compound is that it does not generate corrosive hydrogen fluoride (B91410) (HF) in situ, allowing for its use in standard borosilicate glassware.[2] However, its reactivity is dependent on the use of a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), which delivers the fluoride nucleophile.[1][2]

The following table summarizes the compatibility of this compound with various functional groups based on published data.

Functional GroupSubstrate ExamplePromoterSolventTemp. (°C)Time (h)Yield (%)Notes
Alcohols (Primary) Hydrocinnamyl alcoholDBUCH₂Cl₂-78 to rt2495High yields are typical for primary alcohols.
Alcohols (Secondary) 1-PhenylethanolDBUCH₂Cl₂-78 to rt2492
4-tert-ButylcyclohexanolDBUCH₂Cl₂-78 to rt2498
Aldehydes (Aliphatic) 3-PhenylpropionaldehydeEt₃N·3HFCH₂Cl₂rt285Converts to gem-difluoride.
Aldehydes (Aromatic) BenzaldehydeEt₃N·3HFCH₂Cl₂rt288Electron-deficient aromatics may show reduced reactivity.[1]
Ketones (Aliphatic) 4-tert-ButylcyclohexanoneEt₃N·2HFCH₂Cl₂rt2491Et₃N·2HF can be more effective than Et₃N·3HF for some ketones.[4]
2-AdamantanoneEt₃N·3HFDCEreflux292
Carboxylic Acids Hydrocinnamic acidDBUCH₂Cl₂-78 to rt2494Converts to the corresponding acyl fluoride.
Esters Ethyl 4-oxocyclohexanecarboxylateEt₃N·3HFDCEreflux289The ester group is well-tolerated.
Amides (Protected) (R)-N-Cbz-3-hydroxypyrrolidineDBUCH₂Cl₂-78 to rt2485Carbamate protecting groups are compatible.
Sulfoxides Methyl phenyl sulfoxideEt₃N·3HFCH₂Cl₂rt2478Converts to the α-fluorothioether.
Ethers Tetrahydrofuran-3-olDBUCH₂Cl₂-78 to rt2488Ether linkages are generally stable.
Nitriles 4-OxocyclohexanecarbonitrileEt₃N·3HFDCEreflux285The nitrile group is tolerated.

Limitations:

  • Electron-Deficient Aromatic Substrates: Reduced reactivity has been observed with electron-deficient aromatic aldehydes and ketones.[1]

  • Steric Hindrance: Highly sterically hindered alcohols may react more slowly or require more forcing conditions.

  • Moisture Sensitivity: While more stable than other fluorinating agents, this compound should be handled under anhydrous conditions for optimal results.[1]

Experimental Protocols

The following are general protocols for the deoxofluorination of various substrates using this compound. Optimization of the promoter, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Deoxofluorination of Alcohols using this compound and DBU

Materials:

  • Alcohol substrate

  • This compound (1.5 equiv)

  • DBU (1.5 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2–0.5 M) under an inert atmosphere, add DBU (1.5 equiv) at room temperature.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.5 equiv) portion-wise, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of 5% aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deoxofluorination of Aldehydes and Ketones using this compound and Et₃N·3HF

Materials:

  • Aldehyde or ketone substrate

  • This compound (1.5 equiv)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equiv for aldehydes, 1.0 equiv for ketones)

  • Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (DCE)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous CH₂Cl₂ or DCE (0.2–0.5 M) under an inert atmosphere, add Et₃N·3HF (1.0–2.0 equiv) at room temperature.

  • Add this compound (1.5 equiv) portion-wise.

  • Stir the reaction mixture at room temperature or heat to reflux as required. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature (if heated) and quench by the slow addition of 5% aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanism and Workflow

Proposed Reaction Mechanism

The deoxofluorination with this compound is thought to proceed through a two-step mechanism.[1] First, the alcohol, aldehyde, or ketone reacts with this compound to form a reactive intermediate, activating the carbon-oxygen bond. Subsequently, the promoter (e.g., DBU or Et₃N·3HF) delivers a fluoride ion, which displaces the activated oxygen group to form the fluorinated product.[1] This mechanism avoids the generation of free HF, which contributes to the reagent's high selectivity and functional group tolerance.[1][2]

ReactionMechanism cluster_activation Activation Step cluster_fluorination Fluorination Step Substrate R-OH / R₂C=O Intermediate Activated Intermediate [R-O-S(F)₂-Morph]⁺BF₄⁻ Substrate->Intermediate + this compound XtalFluorM This compound Product R-F / R₂CF₂ Intermediate->Product + F⁻ Promoter Promoter (e.g., DBU, Et₃N·3HF) Fluoride F⁻ Promoter->Fluoride Byproducts Byproducts

Caption: Proposed mechanism for this compound mediated deoxofluorination.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for a deoxofluorination reaction using this compound.

ExperimentalWorkflow Start Start Setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂/Ar) - Anhydrous solvent Start->Setup Reagents Add Substrate and Promoter Setup->Reagents Cooling Cool to specified temperature (e.g., -78 °C or rt) Reagents->Cooling Add_XF Add this compound Cooling->Add_XF Reaction Stir at specified temperature and for the required time Add_XF->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Quench Quench with aq. NaHCO₃ Monitoring->Quench If complete Workup Workup: - Separate layers - Extract aqueous phase - Combine organic layers Quench->Workup Drying Dry organic layer (MgSO₄/Na₂SO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by column chromatography Concentration->Purification Analysis Characterize product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for deoxofluorination with this compound.

References

Troubleshooting & Optimization

Common side reactions with Xtalfluor-M and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Xtalfluor-M for deoxofluorination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over traditional fluorinating agents like DAST or Deoxo-Fluor?

A1: this compound offers several key advantages, primarily related to safety and handling. It is a crystalline solid that is significantly more thermally stable than DAST and Deoxo-Fluor, reducing the risk of exothermic decomposition.[1][2][3][4][5][6][7][8] Unlike DAST and Deoxo-Fluor, this compound does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions, allowing for the use of standard borosilicate glassware.[2][3][4][5][6] This enhanced safety profile makes it a more suitable reagent for a wider range of applications, including large-scale synthesis.[1]

Q2: What are the most common side reactions observed with this compound and how can they be avoided?

A2: While this compound is generally more selective and less prone to side reactions like elimination and rearrangement compared to DAST, certain side products can form under suboptimal conditions.[1][2][3][5][6] The most common side reactions include:

  • Ether and Sulfinate Formation: These byproducts can occur when the reaction is "fluoride-starved."[3][4][6][8] To avoid this, it is crucial to use a suitable promoter that serves as an exogenous fluoride source.

  • Ritter-type Reactions: When using acetonitrile (B52724) (MeCN) as a solvent with certain substrates, such as hydrocinnamyl alcohol, acetamide (B32628) byproducts can be formed through a Ritter-type reaction.[4] It is often recommended to use alternative solvents like dichloromethane (B109758) (CH₂Cl₂).

  • Elimination Products: Although less frequent than with DAST, elimination can still occur, particularly with sensitive substrates. The choice of promoter can significantly influence the ratio of desired fluoride to the elimination byproduct.

Q3: Why is a promoter necessary when using this compound, and which one should I choose?

A3: this compound itself is a poor fluorinating agent for alcohols and is unreactive towards carbonyls.[4][6] It requires a promoter to facilitate the deoxofluorination reaction. The promoter acts as a fluoride source, preventing the reaction from becoming "fluoride-starved" and leading to side reactions.[3][4][6][8]

The choice of promoter depends on the substrate and desired reaction conditions:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Enables fluoride delivery at ambient temperatures.[1]

  • Et₃N·3HF (Triethylamine trihydrofluoride): Ideal for acid-sensitive substrates, typically requiring mild heating.[1]

  • Et₃N·2HF (Triethylamine dihydrofluoride): Offers a balance of reactivity and safety, particularly for larger-scale reactions. It is considered a more nucleophilic and less basic fluoride source than Et₃N·3HF.[6]

There are no universal conditions, and the optimal combination of this compound and promoter should be determined experimentally for each specific substrate.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of starting material Insufficient or no promoter used.Add an appropriate promoter (e.g., DBU, Et₃N·3HF, Et₃N·2HF) to the reaction mixture. This compound requires a promoter to be an effective fluorinating agent.[4][6]
Incompatible solvent.Switch to a more suitable solvent like dichloromethane (CH₂Cl₂). Acetonitrile (MeCN) can be problematic and lead to side reactions with certain substrates.[1][4]
Formation of ether or sulfinate byproducts "Fluoride-starved" reaction conditions.Ensure an adequate amount of a fluoride-containing promoter is used to outcompete the formation of these side products.[3][4][6][8]
Formation of elimination byproducts Substrate is prone to elimination.The choice of promoter can influence the selectivity. For example, with some substrates, DBU may provide a better ratio of fluoride to elimination product than Et₃N·2HF.[6] Experiment with different promoters to optimize selectivity.
Formation of acetamide byproduct Use of acetonitrile (MeCN) as a solvent.This is likely a Ritter-type side reaction.[4] Avoid using acetonitrile and switch to a less reactive solvent such as dichloromethane (CH₂Cl₂).

Data Presentation

Table 1: Thermal Stability Comparison of Deoxofluorinating Reagents

ReagentDecomposition Onset (°C)ARC Onset (°C)
This compound 126141
XtalFluor-E120119
DAST6560
Deoxo-Fluor9095

Source: Accelerated Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) data.[1][7]

Experimental Protocols

General Protocol for Deoxofluorination of an Alcohol using this compound and a Promoter:

  • To a solution of the alcohol substrate in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add this compound (typically 1.1-1.5 equivalents).

  • Add the chosen promoter (e.g., DBU, Et₃N·3HF, or Et₃N·2HF) dropwise to the reaction mixture. The amount and type of promoter should be optimized for the specific substrate.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to mild heating) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction carefully (e.g., with saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and purify the product using standard techniques such as column chromatography.

Note: This is a general guideline. Reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for each specific substrate.

Visualizations

Deoxofluorination_Pathway cluster_activation Activation Step cluster_fluorination Fluorination Step Alcohol Alcohol (R-OH) Activated_Intermediate Reactive Intermediate (Alkoxy-N,N-dialkylaminodifluorosulfane) Alcohol->Activated_Intermediate Reacts with XtalfluorM This compound XtalfluorM->Activated_Intermediate Alkyl_Fluoride Alkyl Fluoride (R-F) Activated_Intermediate->Alkyl_Fluoride Nucleophilic Attack by F⁻ Promoter Promoter (e.g., DBU, Et₃N·3HF) Fluoride Fluoride Ion (F⁻) Promoter->Fluoride Provides Fluoride->Activated_Intermediate Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Promoter Is a promoter being used? Start->Check_Promoter Check_Solvent What is the solvent? Check_Promoter->Check_Solvent Yes Add_Promoter Add a suitable promoter (DBU, Et₃N·3HF, etc.) Check_Promoter->Add_Promoter No Acetonitrile Acetonitrile (MeCN) Check_Solvent->Acetonitrile Other_Solvent Other Check_Solvent->Other_Solvent Check_Byproducts What are the major side products? Ether_Sulfinate Ether/Sulfinate Check_Byproducts->Ether_Sulfinate Elimination Elimination Check_Byproducts->Elimination Ritter_Product Ritter Product (Amide) Check_Byproducts->Ritter_Product Change_Solvent Switch to CH₂Cl₂ or another non-coordinating solvent Optimize_Promoter Optimize promoter choice and stoichiometry Acetonitrile->Check_Byproducts Other_Solvent->Check_Byproducts Ether_Sulfinate->Optimize_Promoter Elimination->Optimize_Promoter Ritter_Product->Change_Solvent

References

Troubleshooting low yields in Xtalfluor-M fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xtalfluor-M fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during deoxofluorination reactions using this compound.

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to low yields in a question-and-answer format, helping you to diagnose and resolve problems in your fluorination experiments.

Question 1: My reaction shows low conversion of the starting material, even after an extended reaction time. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a common issue and can often be attributed to several factors. The primary reason is often related to the reaction setup and the choice of reagents.

  • Inadequate Promoter: this compound requires a promoter to facilitate the fluorination of alcohols and carbonyls.[1][2] Without a suitable promoter, the reaction can be sluggish or may not proceed at all.[2][3]

  • Moisture Contamination: this compound is sensitive to moisture, which can lead to its decomposition and reduce its effectiveness.[4] All reagents and solvents should be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: Using an insufficient amount of this compound or promoter can result in incomplete conversion. A typical protocol uses 1.5 equivalents of this compound.[1][3]

Troubleshooting Steps:

  • Select an appropriate promoter: For most alcohols and carboxylic acids, DBU is a good starting point as it is a strong, non-nucleophilic base that minimizes side reactions.[3][5] For carbonyls and less reactive alcohols, amine-HF complexes like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or triethylamine dihydrofluoride (Et₃N·2HF) are more effective.[1][2]

  • Ensure anhydrous conditions: Use freshly dried solvents and flame-dried glassware. Handle this compound in a glovebox if possible, or under a positive pressure of inert gas.

  • Optimize stoichiometry: Increase the equivalents of this compound and/or the promoter. A good starting point is 1.5 equivalents of this compound and 1.5-2.0 equivalents of the promoter.

Question 2: I am observing significant formation of an elimination byproduct (alkene). How can I minimize this side reaction?

Answer:

Elimination is a competing reaction pathway, especially with secondary and tertiary alcohols, and is often promoted by the basicity of the reaction medium and elevated temperatures.

  • Choice of Promoter: While effective, strong bases like DBU can favor elimination. Amine-HF complexes are generally less basic and can reduce the amount of elimination.[2][3]

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.

Troubleshooting Steps:

  • Switch to a less basic promoter: If you are using DBU, consider switching to Et₃N·3HF or Et₃N·2HF.[1]

  • Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly suppress elimination, even if it requires a longer reaction time.

  • Consider the substrate: For substrates prone to elimination, using a milder fluorinating agent might be necessary if optimizing the conditions for this compound is unsuccessful.

Question 3: My desired fluorinated product is contaminated with ether and/or sulfinate byproducts. What causes their formation and how can I prevent them?

Answer:

The formation of these byproducts is typically a sign that the reaction is "fluoride-starved". This occurs when the activated substrate reacts with another molecule of the starting alcohol (forming an ether) or with the byproducts of the this compound reagent (forming a sulfinate) before the fluoride (B91410) ion can attack.[3]

  • Insufficient Fluoride Source: this compound itself is not the direct source of the nucleophilic fluoride. A promoter like Et₃N·3HF is required to provide the fluoride ions for the substitution reaction.[3] DBU, while a strong base, does not provide an external source of fluoride.[5]

Troubleshooting Steps:

  • Add an external fluoride source: When using a base like DBU as a promoter, the addition of an amine-HF complex can provide the necessary fluoride ions to outcompete the formation of ether and sulfinate byproducts.

  • Optimize the promoter system: The combination of this compound with Et₃N·2HF is often more reactive and can lead to cleaner reactions than with Et₃N·3HF for certain substrates.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound fluorination?

A1: Dichloromethane (B109758) (CH₂Cl₂) and 1,2-dichloroethane (B1671644) (DCE) are the most commonly used and generally effective solvents for this compound reactions.[1][4] Acetonitrile has been shown to be incompatible in some cases, leading to undesired side reactions.[2][3]

Q2: How should I handle and store this compound?

A2: this compound is a crystalline solid that is more thermally stable and easier to handle than many other fluorinating agents like DAST.[1] However, it is moisture-sensitive.[4] It should be stored in a cool, dry place, preferably under an inert atmosphere. For long-term storage, a temperature of -20°C is recommended.[6]

Q3: Can I use this compound for the fluorination of carboxylic acids?

A3: Yes, this compound is effective for the conversion of carboxylic acids to acyl fluorides.[4] Anhydrous conditions are crucial for this transformation.[4]

Q4: My substrate is acid-sensitive. Which promoter should I use?

A4: For acid-sensitive substrates, DBU is the recommended promoter as it is a non-nucleophilic strong base and does not generate acidic byproducts.[1]

Data Presentation

Table 1: Comparison of Promoters for the Deoxofluorination of Alcohols with this compound

SubstratePromoterSolventTemperature (°C)Yield of Fluoride (%)Elimination Byproduct (%)Reference
1-Phenyl-3-butanolEt₃N·3HFCH₂Cl₂rt6914[3]
1-Phenyl-3-butanolEt₃N·2HFCH₂Cl₂rt964[3]
2-Methyl-2-octanolDBUCH₂Cl₂rt7920[3]
2-Methyl-2-octanolEt₃N·2HFCH₂Cl₂rt8118[3]

Table 2: General Reaction Conditions and Yields for this compound Fluorination

Substrate TypePromoterSolventTypical Yield (%)Reference
Primary/Secondary AlcoholsDBUCH₂Cl₂85-98[4]
Aldehydes/KetonesEt₃N·3HFCH₂Cl₂/DCE78-92[4]
Carboxylic AcidsNone (anhydrous)CH₂Cl₂90-95[4]

Experimental Protocols

General Procedure for the Deoxofluorination of an Alcohol using this compound and DBU:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 mmol) and anhydrous dichloromethane (3.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 1.5 equiv).

  • Add this compound (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding a 5% aqueous solution of NaHCO₃.

  • Stir the mixture for 15 minutes, then extract the product with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

General Procedure for the Deoxofluorination of a Carbonyl using this compound and Et₃N·3HF:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine trihydrofluoride (Et₃N·3HF) (2.0 mmol, 2.0 equiv) and anhydrous 1,2-dichloroethane (3.0 mL).

  • Add this compound (1.5 mmol, 1.5 equiv) to the solution.

  • Add the carbonyl compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux as required, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at room temperature with a 5% aqueous solution of NaHCO₃.

  • Stir the mixture for 15 minutes and extract the product with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Troubleshooting_Low_Yields start Low Yield in This compound Fluorination q1 Low Conversion? start->q1 q2 Significant Elimination Byproduct? q1->q2 No a1_1 Check for Promoter (DBU, Et3N·3HF) q1->a1_1 Yes q3 Ether or Sulfinate Byproducts Present? q2->q3 No a2_1 Switch to Less Basic Promoter (e.g., Et3N·3HF instead of DBU) q2->a2_1 Yes a3_1 Add External Fluoride Source (e.g., Et3N·3HF) q3->a3_1 Yes end_node Optimized Reaction q3->end_node No a1_2 Ensure Anhydrous Conditions a1_1->a1_2 a1_3 Verify Stoichiometry (1.5 eq. This compound) a1_2->a1_3 a1_3->end_node a2_2 Lower Reaction Temperature a2_1->a2_2 a2_2->end_node a3_2 Optimize Promoter System (e.g., try Et3N·2HF) a3_1->a3_2 a3_2->end_node

Caption: A troubleshooting workflow for low yields in this compound fluorination.

Experimental_Workflow_Alcohol start Start step1 Dissolve Alcohol in Anhydrous CH2Cl2 start->step1 step2 Cool to 0 °C step1->step2 step3 Add Promoter (e.g., DBU) step2->step3 step4 Add this compound step3->step4 step5 Stir and Warm to RT step4->step5 step6 Monitor Reaction (TLC/GC-MS) step5->step6 step6->step5 Incomplete step7 Aqueous Quench (NaHCO3) step6->step7 Complete step8 Extraction with CH2Cl2 step7->step8 step9 Dry, Filter, Concentrate step8->step9 step10 Purification (Chromatography) step9->step10 end_node End step10->end_node

Caption: A general experimental workflow for the fluorination of alcohols.

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways ROH Alcohol (R-OH) Activated_Intermediate Activated Intermediate [R-O-S(F)2-Morph]+ ROH->Activated_Intermediate + this compound Product Alkyl Fluoride (R-F) Activated_Intermediate->Product + F- (from promoter) Elimination Alkene Activated_Intermediate->Elimination - H+ (Base promoted) Ether Ether (R-O-R) Activated_Intermediate->Ether + R-OH (Fluoride-starved)

Caption: Simplified reaction pathways showing desired product and common byproducts.

References

Xtalfluor-M Technical Support Center: Managing Elimination Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Xtalfluor-M Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage elimination byproducts in deoxofluorination reactions using this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed in this compound reactions?

A1: While this compound is known for its high selectivity, the primary undesired side reactions are elimination reactions, which lead to the formation of alkenes from alcohols.[1][2] In some cases, dimerized ethers and sulfinate byproducts may also be observed.[2] The formation of these byproducts is generally significantly lower compared to reactions with older fluorinating agents like DAST or Deoxo-Fluor.[1][2][3][4][5]

Q2: What factors contribute to the formation of elimination byproducts?

A2: The formation of elimination byproducts is influenced by several factors, including the substrate's structure (e.g., sterically hindered alcohols are more prone to elimination), the choice of promoter, reaction temperature, and solvent. The basicity of the promoter can play a significant role; a more basic promoter might favor elimination.

Q3: How can I minimize the formation of elimination byproducts?

A3: Minimizing elimination byproducts can be achieved by carefully selecting the reaction conditions. Key strategies include:

  • Promoter Selection: The choice of promoter is critical. While this compound requires a promoter to be effective, the promoter's nature influences the reaction's selectivity.[1][6] For acid-sensitive substrates, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a good choice.[2][7] For other substrates, triethylamine (B128534) trihydrofluoride (Et₃N·3HF) is a good starting point as it is generally less prone to causing elimination compared to the more reactive triethylamine dihydrofluoride (Et₃N·2HF).[3][7]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize elimination. It is recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[7]

  • Order of Addition: The order in which reagents are added can be crucial. For instance, adding the exogenous fluoride (B91410) source (promoter) immediately after the substrate has been in contact with this compound can lead to a different product distribution.[3]

Q4: Is this compound suitable for all types of substrates?

A4: this compound has a broad substrate scope, including primary and secondary alcohols, aldehydes, ketones, and carboxylic acids.[6] However, for electron-poor aromatic systems, it may be less effective and require longer reaction times compared to reagents like DAST.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of elimination byproducts The chosen promoter is too basic or reactive for the substrate.Start with a less reactive promoter like Et₃N·3HF.[7] If the substrate is acid-sensitive, consider using DBU.[2][7]
The reaction temperature is too high.Perform the reaction at a lower temperature. Start at 0 °C and let the reaction warm to room temperature slowly.[7]
The substrate is highly prone to elimination.Optimize the stoichiometry of the reagents. A slight excess of this compound and the promoter may be necessary, but large excesses should be avoided.
Low conversion to the desired fluorinated product The promoter is not reactive enough.If Et₃N·3HF fails to give complete conversion, a more reactive promoter like Et₃N·2HF can be used.[3][7] Note that this may increase the risk of elimination.
The reaction time is too short or the temperature is too low.If using a less reactive promoter like Et₃N·3HF with incomplete conversion, consider increasing the reaction temperature by refluxing in a solvent like 1,2-dichloroethane (B1671644) (DCE).[7]
Difficulty in purifying the product from byproducts The physical properties of the desired product and the elimination byproduct are very similar.[1]Careful optimization of the reaction conditions to minimize byproduct formation is the best strategy. If separation is necessary, explore different chromatographic techniques or derivatization of the product or byproduct.

Data on Selectivity

The choice of Xtalfluor reagent and promoter significantly impacts the ratio of the desired fluorinated product to the elimination byproduct.

Fluorinating AgentPromoterSubstrateProduct:Byproduct RatioReference
Xtalfluor-EEt₃N·2HF4-tert-butylcyclohexanone62:1 (gem-difluoride:vinyl fluoride)[1]
Deoxo-Fluor-4-tert-butylcyclohexanone5:1[1]
DAST-4-tert-butylcyclohexanone2:1[1]
This compoundEt₃N·2HF2-hydroxy-2-methylpropanoate21:1 (fluoride:elimination product)[1]

Experimental Protocols

General Procedure for Deoxofluorination using this compound with Et₃N·3HF

  • To a cold (0 °C) solution of the alcohol (1.0 mmol) in an anhydrous solvent (e.g., CH₂Cl₂ or DCE, 3.0 mL) under a nitrogen atmosphere, add Et₃N·3HF (2.0 mmol).

  • Add this compound (1.5 mmol) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a 5% aqueous NaHCO₃ solution.

  • Stir the mixture for 15 minutes.

  • Extract the product with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Note: For less reactive substrates, the reaction can be heated to reflux in DCE.[7]

Visual Guides

Logical Workflow for Minimizing Elimination Byproducts

Elimination_Troubleshooting start Start: High Elimination Observed promoter Is the substrate acid-sensitive? start->promoter dbu Use DBU as promoter promoter->dbu Yes et3n_3hf Start with Et3N·3HF promoter promoter->et3n_3hf No end End: Optimized Conditions dbu->end check_conversion Is conversion complete? et3n_3hf->check_conversion et3n_2hf Switch to more reactive Et3N·2HF check_conversion->et3n_2hf No reflux Or, reflux with Et3N·3HF in DCE check_conversion->reflux No check_conversion->end Yes et3n_2hf->end reflux->end

Caption: Troubleshooting flowchart for selecting the optimal promoter to minimize elimination.

Proposed Deoxofluorination Mechanism with this compound

Deoxofluorination_Mechanism cluster_activation Step 1: C-O Bond Activation cluster_fluoride_transfer Step 2: Fluoride Transfer Alcohol Alcohol Activated_Intermediate Activated Intermediate [R-O-S(F)₂-Morpholino]⁺[BF₄]⁻ Alcohol->Activated_Intermediate + this compound XtalfluorM This compound Promoter Promoter (e.g., Et₃N·3HF) Activated_Intermediate->Promoter Fluorinated_Product R-F Promoter->Fluorinated_Product F⁻ attack Byproducts Morpholino-SOF + [Promoter-H]⁺[BF₄]⁻

Caption: Simplified mechanism of deoxofluorination using this compound, highlighting the two-step process.[6]

References

XtalFluor-M Deoxofluorination: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing deoxofluorination reactions using XtalFluor-M, focusing on reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a deoxofluorination reaction with this compound?

A1: For a new substrate, a good starting point is to use 1.5 equivalents of this compound with a promoter in a suitable solvent.[1][2] Triethylamine (B128534) trihydrofluoride (Et₃N·3HF) is often the recommended initial promoter.[3] The reaction can be initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1]

Q2: How do I choose the right promoter for my this compound reaction?

A2: The choice of promoter is critical for reaction success and depends on the substrate's properties.[3][4]

  • For general substrates: Start with triethylamine trihydrofluoride (Et₃N·3HF).[3]

  • For acid-sensitive substrates: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a good choice as it is a non-nucleophilic strong base and can be used at ambient temperatures (20–25°C).[1][4]

  • If conversion is low with Et₃N·3HF: Switch to the more reactive triethylamine dihydrofluoride (Et₃N·2HF), which is a more nucleophilic fluoride (B91410) source.[2][3][5]

Q3: What is the optimal reaction temperature and time for my this compound reaction?

A3: The optimal temperature and time are highly dependent on the substrate and the chosen promoter.

  • With DBU as a promoter, reactions can often be run at ambient temperature (20–25°C).[4]

  • With Et₃N·3HF , mild heating to 40–50°C may be required for certain substrates.[4] For reactions that are sluggish at room temperature, heating to reflux in 1,2-dichloroethane (B1671644) (DCE) can improve conversion.[2]

  • Reactions involving sterically hindered substrates may necessitate extended reaction times, potentially from 8 to 12 hours, to achieve good yields.[4]

Q4: My reaction is slow or the conversion is low. What steps can I take to improve it?

A4: If you are experiencing low conversion, consider the following adjustments:

  • Switch to a more reactive promoter: If you are using Et₃N·3HF, changing to Et₃N·2HF can increase reactivity and improve conversion.[2][3]

  • Increase the reaction temperature: For reactions with Et₃N·3HF that are sluggish at room temperature, heating the reaction mixture to reflux in a solvent like 1,2-dichloroethane (DCE) can drive the reaction to completion.[2]

  • Check for moisture: this compound is sensitive to moisture, which can quench the reagent.[4] Ensure that your substrate, solvent, and glassware are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen).

Q5: I am observing a significant amount of elimination byproducts. How can I minimize their formation?

A5: this compound is known to produce fewer elimination byproducts compared to reagents like DAST and Deoxo-Fluor.[2][6] However, if elimination is still an issue, you can try the following:

  • Use DBU as a promoter: DBU has been shown to be effective in reducing the formation of ether and sulfinate byproducts.[6]

  • Adjust the promoter system: In some cases, using Et₃N·3HF may result in less elimination than the more reactive Et₃N·2HF.[3]

Q6: Are there any solvents that are incompatible with this compound reactions?

A6: Yes, acetonitrile (B52724) has been found to be incompatible with this compound for the deoxofluorination of some alcohols, leading to the formation of acetamide (B32628) byproducts through a Ritter-type reaction.[1] Dichloromethane (B109758) (CH₂Cl₂) and 1,2-dichloroethane (DCE) are commonly used and recommended solvents.[1][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conversion Insufficiently reactive promoterIf using Et₃N·3HF, switch to the more reactive Et₃N·2HF.[2][3]
Reaction temperature is too lowFor reactions with Et₃N·3HF, consider heating to reflux in DCE.[2]
Presence of moistureEnsure all reagents, solvents, and glassware are anhydrous.[4]
Sterically hindered substrateIncrease the reaction time to 8-12 hours.[4]
High Levels of Elimination Byproduct Promoter choiceIf using Et₃N·2HF, consider switching to Et₃N·3HF which can be less prone to causing elimination.[3] For some substrates, DBU can offer superior selectivity.[2]
Formation of Ether or Sulfinate Byproducts Reaction with liberated amineUse of DBU as a promoter can suppress the formation of these byproducts.[1]
Formation of Acetamide Byproduct Use of acetonitrile as a solventSwitch to a more suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the deoxofluorination of various substrates with this compound.

Substrate TypePromoterSolventTemperatureTimeTypical Yield
Primary/Secondary AlcoholsDBUCH₂Cl₂AmbientVaries85-98%[4]
Primary/Secondary AlcoholsEt₃N·3HFCH₂Cl₂/DCERT to Reflux2-24 hGood to high yields[1][2]
Tertiary AlcoholsDBUCH₂Cl₂Ambient8-12 h>75%[4]
Aldehydes/KetonesEt₃N·3HFCH₂Cl₂/DCERT to Reflux2-24 h78-92%[1][4]
Carboxylic Acids-AnhydrousVariesVaries90-95%[4]

Experimental Protocols

General Procedure for Deoxofluorination using this compound with Et₃N·3HF in Dichloromethane

To a solution of triethylamine trihydrofluoride (2.0 mmol) in dichloromethane (3.0 mL) at room temperature are successively added this compound (1.5 mmol) and the substrate (1.0 mmol). The reaction mixture is stirred for the desired time (monitoring by TLC or LCMS). Upon completion, the reaction is quenched with a 5% aqueous sodium bicarbonate solution and stirred for 15 minutes. The resulting mixture is extracted twice with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by standard methods (e.g., column chromatography).[2]

General Procedure for Deoxofluorination using this compound with Et₃N·3HF in Refluxing Dichloroethane

To a solution of triethylamine trihydrofluoride (1.0 mmol) in 1,2-dichloroethane (2.0 mL) at room temperature are added this compound (1.5 mmol) followed by the substrate (1.0 mmol). The reaction mixture is then heated to reflux. After the reaction is complete (typically 2 hours, monitored by TLC or LCMS), it is cooled to room temperature, quenched with a 5% aqueous sodium bicarbonate solution, and stirred for 15 minutes. The mixture is extracted twice with dichloromethane. The combined organic phases are dried, filtered, and concentrated, followed by purification of the crude product.[1]

General Procedure for Deoxofluorination using this compound with DBU

To a cold (0 °C) solution of the substrate (1.0 mmol) and DBU (1.5 mmol) in dichloromethane (3.0 mL) is added this compound (1.5 mmol). The reaction is stirred under a nitrogen atmosphere for 30 minutes at low temperature and then allowed to warm to room temperature. After completion, the reaction is quenched with a 5% aqueous sodium bicarbonate solution and stirred for 15 minutes. The product is extracted twice with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material is purified by standard methods.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents reagents Add Substrate & Promoter to Solvent start->reagents add_xtalfluor Add this compound reagents->add_xtalfluor stir Stir at Appropriate Temperature add_xtalfluor->stir monitor Monitor Reaction Progress (TLC/LCMS) stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry, Filter & Concentrate extract->dry purify Purify Product dry->purify

Caption: General experimental workflow for a deoxofluorination reaction using this compound.

troubleshooting_workflow cluster_yield Low Yield / Incomplete Reaction cluster_byproducts Byproduct Formation start Reaction Issue Observed yield_q1 Using Et₃N·3HF? start->yield_q1 byproduct_q1 Elimination Product? start->byproduct_q1 yield_a1_yes Switch to Et₃N·2HF yield_q1->yield_a1_yes Yes yield_a1_no Consider Temperature Increase yield_q1->yield_a1_no No yield_q2 Refluxing in DCE? yield_a1_no->yield_q2 yield_a2_yes Check for Moisture / Purity of Reagents yield_q2->yield_a2_yes Yes yield_a2_no Heat to Reflux in DCE yield_q2->yield_a2_no No byproduct_a1_yes Try DBU or switch to Et₃N·3HF from Et₃N·2HF byproduct_q1->byproduct_a1_yes Yes byproduct_q2 Ether/Sulfinate Product? byproduct_q1->byproduct_q2 No byproduct_a2_yes Use DBU as Promoter byproduct_q2->byproduct_a2_yes Yes

Caption: Troubleshooting decision tree for optimizing this compound reactions.

promoter_selection start Substrate Type general General Substrate start->general acid_sensitive Acid-Sensitive Substrate start->acid_sensitive low_reactivity Low Reactivity with Et₃N·3HF start->low_reactivity promoter1 Start with Et₃N·3HF (RT to Reflux) general->promoter1 promoter2 Use DBU (Ambient Temp) acid_sensitive->promoter2 promoter3 Switch to Et₃N·2HF (More Reactive) low_reactivity->promoter3

Caption: Promoter selection guide for this compound deoxofluorination reactions.

References

XtalFluor-M Technical Support Center: Troubleshooting Solvent Incompatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of XtalFluor-M, focusing on its incompatibility with acetonitrile (B52724) and protic solvents.

Frequently Asked Questions (FAQs)

Q1: Can I use acetonitrile as a solvent for deoxofluorination reactions with this compound?

A1: It is strongly advised against using acetonitrile as a solvent with this compound. Experiments have shown that this combination can lead to undesirable side reactions. Specifically, a Ritter-type reaction can occur between the carbocation intermediate, formed from the alcohol substrate, and the acetonitrile solvent. This results in the formation of an acetamide (B32628) byproduct as the major product, rather than the desired fluorinated compound.[1] In some cases, using acetonitrile can lead to an intractable mixture of products.[1]

Q2: What are the recommended solvents for use with this compound?

A2: Dichloromethane (B109758) (CH₂Cl₂) is a commonly recommended solvent for deoxofluorination reactions using this compound.[1][2] Other non-polar, aprotic solvents may also be suitable. It is crucial to ensure the solvent is anhydrous to prevent hydrolysis of the reagent.[2] While reactions in dichloromethane might proceed more slowly than in other solvents, it avoids the problematic side reactions seen with acetonitrile.[1]

Q3: Why are protic solvents, like alcohols and water, incompatible with this compound?

A3: Protic solvents are incompatible with this compound because they can react with the reagent, leading to its decomposition and reducing its fluorinating efficiency. Anhydrous conditions are mandatory to prevent hydrolysis of this compound.[2] The presence of water or other protic functional groups can consume the reagent and interfere with the desired deoxofluorination reaction.

Q4: My reaction with this compound is sluggish or not proceeding to completion. What could be the issue?

A4: While this compound is a powerful fluorinating agent, it often requires a promoter to achieve efficient conversion of alcohols and carbonyls.[1][3][4] If your reaction is not proceeding as expected, consider the following:

  • Addition of a Promoter: The use of promoters such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), triethylamine (B128534) trihydrofluoride (Et₃N·3HF), or triethylamine dihydrofluoride (Et₃N·2HF) is often necessary to facilitate the fluoride (B91410) transfer.[1][2][3]

  • Reaction Temperature: While many reactions can be run at room temperature, some sterically hindered substrates may require gentle heating to proceed at a reasonable rate.[2][5]

  • Reagent Equivalents: Ensure you are using a sufficient excess of this compound and the promoter, typically 1.5 equivalents of each relative to the substrate.[1][4]

Q5: What are the safety advantages of using this compound over other fluorinating agents like DAST or Deoxo-Fluor?

A5: this compound offers significant safety advantages. It is a crystalline solid that is easier to handle than the often hazardous liquid reagents like DAST and Deoxo-Fluor.[1][3] A key benefit is that this compound does not generate highly corrosive and toxic hydrogen fluoride (HF) gas under anhydrous conditions, making it compatible with standard borosilicate glassware.[1][3][6] Furthermore, thermal stability studies have shown that this compound has a higher decomposition temperature and lower exothermic heat release compared to DAST and Deoxo-Fluor, reducing the risk of thermal runaway.[1][2][4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield of the desired fluorinated product; formation of acetamide byproduct. Use of acetonitrile as the reaction solvent.Switch to an aprotic, non-polar solvent such as dichloromethane (CH₂Cl₂).[1]
Reaction is slow or incomplete. Absence or insufficient amount of a promoter.Add a suitable promoter like DBU or Et₃N·3HF (typically 1.5 equivalents).[1][2][3]
Low reaction temperature for a sterically hindered substrate.Gradually increase the reaction temperature. For some substrates, refluxing in a solvent like 1,2-dichloroethane (B1671644) may be necessary.[6]
Formation of elimination byproducts (alkenes). Reaction conditions are too harsh (e.g., high temperature or strong base).Use a milder promoter like DBU for acid-sensitive substrates.[6] Lowering the reaction temperature can also disfavor elimination.[5]
Reagent appears to have decomposed. Presence of moisture or other protic impurities in the reaction.Ensure all reagents and solvents are strictly anhydrous. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][5]

Quantitative Data Summary

Thermal Stability Comparison of Deoxofluorinating Reagents

ReagentDecomposition Onset (°C)ARC Onset (°C)Exothermic Heat Release (-ΔH, J/g)
This compound 126[2]141[6]Lower than DAST and Deoxo-Fluor[6]
XtalFluor-E 120[2]119[6]1260[1][4]
DAST 65[2]60[6]1641[1][4]
Deoxo-Fluor 90[2]60[6]1031[1][4]

Data compiled from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies.[1][2][4][6]

Experimental Protocols

General Procedure for Deoxofluorination of an Alcohol using this compound and DBU

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 mmol) in anhydrous dichloromethane (3.0 mL).

  • Add DBU (1.5 mmol, 1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.5 mmol, 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the mixture for 15 minutes.

  • Extract the product with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Ritter_Reaction_Pathway cluster_0 Deoxofluorination with this compound cluster_1 Side Reaction in Acetonitrile Alcohol R-OH (Alcohol) Carbocation R+ (Carbocation Intermediate) Alcohol->Carbocation + this compound XtalFluorM This compound Product R-F (Desired Fluoride) Carbocation->Product + F- Acetonitrile CH3CN (Acetonitrile) Nitrile_complex [R-N≡C-CH3]+ (Nitrile Complex) Carbocation->Nitrile_complex + CH3CN Fluoride F- Byproduct R-NH-CO-CH3 (Acetamide Byproduct) Nitrile_complex->Byproduct + H2O Water H2O (from workup)

Caption: Ritter reaction side pathway with acetonitrile.

Troubleshooting_Workflow Start Start Deoxofluorination with this compound CheckSolvent Is the solvent acetonitrile? Start->CheckSolvent ChangeSolvent Change solvent to Dichloromethane CheckSolvent->ChangeSolvent Yes CheckPromoter Is a promoter (e.g., DBU) being used? CheckSolvent->CheckPromoter No ChangeSolvent->CheckPromoter AddPromoter Add 1.5 eq. of a suitable promoter CheckPromoter->AddPromoter No CheckTemp Is the reaction sluggish? CheckPromoter->CheckTemp Yes AddPromoter->CheckTemp IncreaseTemp Gradually increase reaction temperature CheckTemp->IncreaseTemp Yes CheckAnhydrous Are conditions strictly anhydrous? CheckTemp->CheckAnhydrous No IncreaseTemp->CheckAnhydrous EnsureAnhydrous Use anhydrous reagents/solvents and inert atmosphere CheckAnhydrous->EnsureAnhydrous No Success Successful Fluorination CheckAnhydrous->Success Yes EnsureAnhydrous->Success

Caption: Troubleshooting workflow for this compound reactions.

References

Xtalfluor-M Technical Support Center: Preventing Rearrangement Side Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xtalfluor-M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound for deoxofluorination reactions, with a special focus on preventing unwanted rearrangement and elimination side products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other deoxofluorinating agents like DAST or Deoxo-Fluor?

A1: this compound (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable deoxofluorinating agent. Unlike DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which are hazardous liquids prone to exothermic decomposition, this compound is an easily handled solid with a significantly better safety profile. Its crystalline nature and higher decomposition temperature reduce the risks associated with handling and scale-up. Furthermore, this compound often provides higher selectivity and minimizes common side reactions like elimination and rearrangement that are frequently observed with DAST and Deoxo-Fluor.

Q2: How does this compound help in preventing rearrangement side products?

A2: Rearrangement reactions during deoxofluorination often proceed through a carbocationic intermediate (SN1-type mechanism). This compound, when used with an appropriate promoter, favors a more concerted SN2-type mechanism. This pathway avoids the formation of a discrete carbocation, thus minimizing the potential for Wagner-Meerwein, pinacol, or other types of skeletal rearrangements. The choice of a non-polar solvent like dichloromethane (B109758) (DCM) further disfavors the formation of charge-separated intermediates.

Q3: Is a promoter necessary for reactions with this compound?

A3: Yes, a promoter is crucial for the reactivity of this compound in deoxofluorination of alcohols and carbonyls. This compound on its own is a poor fluorinating agent. Promoters like triethylamine (B128534) trihydrofluoride (Et3N·3HF), triethylamine dihydrofluoride (Et3N·2HF), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are required to facilitate the reaction.

Q4: Which promoter should I choose for my reaction?

A4: The choice of promoter can significantly impact the reaction outcome.

  • Et3N·3HF is a good starting point for many reactions.

  • Et3N·2HF is a more nucleophilic and less basic fluoride (B91410) source than Et3N·3HF and can be more effective for substrates where conversion is an issue.

  • DBU is a non-nucleophilic strong base and is an excellent choice for acid-sensitive substrates to suppress the formation of ether and sulfinate byproducts.

Q5: What is the recommended solvent for this compound reactions?

A5: Dichloromethane (CH2Cl2) is the most commonly recommended solvent. Acetonitrile (MeCN) should be avoided as it can lead to Ritter-type side reactions and often results in lower yields.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no conversion Inadequate promoter activity.Switch to a more reactive promoter like Et3N·2HF.
Low reaction temperature.For less reactive substrates, consider running the reaction at a higher temperature, for example, by refluxing in 1,2-dichloroethane (B1671644) (DCE).
Moisture in the reaction.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of elimination side products The reaction mechanism has some SN1 character.Use DBU as the promoter, which can favor the SN2 pathway.
The substrate is highly prone to elimination.Optimize reaction conditions by using a less basic fluoride source like Et3N·3HF and maintaining a low reaction temperature.
Rearrangement of the carbon skeleton Formation of a carbocationic intermediate.Employ this compound with DBU in a non-polar solvent like DCM to strongly favor an SN2 mechanism. Ensure slow addition of the reagent at low temperature.
Formation of ether or sulfinate byproducts Side reactions promoted by certain conditions.Use DBU as the promoter, which is known to minimize the formation of these byproducts.

Data Presentation

Table 1: Comparison of Product Ratios in the Deoxofluorination of 4-tert-Butylcyclohexanone

ReagentFluoride:Alkene Ratio
Xtalfluor-E with Et3N·2HF 62:1
Deoxo-Fluor 5:1
DAST 2:1

Data sourced from Couturier et al., J. Org. Chem. 2010, 75, 3401-3411.

Experimental Protocols

Protocol 1: General Procedure for Deoxofluorination of an Alcohol using this compound and Et3N·3HF

This protocol is a general starting point for the deoxofluorination of a primary or secondary alcohol.

  • To a stirred solution of triethylamine trihydrofluoride (2.0 mmol) in anhydrous dichloromethane (3.0 mL) under a nitrogen atmosphere at 0 °C, add this compound (1.5 mmol).

  • Add the alcohol substrate (1.0 mmol) to the mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a 5% aqueous sodium bicarbonate solution (5 mL).

  • Stir the mixture for 15 minutes, then separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deoxofluorination of an Acid-Sensitive Alcohol using this compound and DBU

This protocol is suitable for substrates that are sensitive to acidic conditions and prone to side reactions.

  • To a stirred solution of the alcohol substrate (1.0 mmol) and DBU (1.5 mmol) in anhydrous dichloromethane (3.0 mL) under a nitrogen atmosphere at -78 °C, add this compound (1.5 mmol) portion-wise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a 5% aqueous sodium bicarbonate solution (5 mL).

  • Stir for 15 minutes and extract the mixture with dichloromethane (2 x 5 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Deoxofluorination_Pathways cluster_SN2 Favored with this compound cluster_SN1 Minimized with this compound Alcohol Alcohol Activated_Alcohol Activated_Alcohol Alcohol->Activated_Alcohol + this compound Fluorinated_Product_SN2 Fluorinated Product (No Rearrangement) Activated_Alcohol->Fluorinated_Product_SN2 + F- (from promoter) (Concerted) Alcohol_SN1 Alcohol Carbocation Carbocation Alcohol_SN1->Carbocation + DAST/Deoxo-Fluor (slow) Rearranged_Carbocation Rearranged_Carbocation Carbocation->Rearranged_Carbocation Rearrangement (fast) Fluorinated_Product_SN1 Fluorinated Product Carbocation->Fluorinated_Product_SN1 + F- Rearranged_Product Rearranged Product Rearranged_Carbocation->Rearranged_Product + F-

Caption: SN1 vs. SN2 pathways in deoxofluorination.

Troubleshooting_Workflow Start Reaction Issue Low_Conversion Low Conversion? Start->Low_Conversion Side_Products Side Products? Low_Conversion->Side_Products No Check_Moisture Ensure Anhydrous Conditions Low_Conversion->Check_Moisture Yes Elimination Elimination? Side_Products->Elimination Yes End Successful Fluorination Side_Products->End No Change_Promoter Switch to Et3N·2HF Check_Moisture->Change_Promoter Increase_Temp Increase Temperature (reflux in DCE) Change_Promoter->Increase_Temp Increase_Temp->End Rearrangement Rearrangement? Elimination->Rearrangement No Use_DBU Use DBU as Promoter Elimination->Use_DBU Yes Rearrangement->Use_DBU Yes Rearrangement->End No Optimize_Conditions Optimize T and Base Use_DBU->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for this compound reactions.

Technical Support Center: Fluorination of Electron-Deficient Substrates with Xtalfluor-M

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Xtalfluor-M in challenging fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the fluorination of electron-deficient substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the fluorination of electron-deficient substrates using this compound.

Problem Potential Cause Recommended Solution
Low to No Conversion Reduced nucleophilicity of the substrate: Electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) decrease the electron density of the substrate, making it less reactive towards fluorination.[1]- Increase reaction temperature: Refluxing in a higher boiling point solvent like 1,2-dichloroethane (B1671644) (DCE) can provide the necessary energy to overcome the activation barrier. - Employ microwave irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for less reactive substrates. - Optimize promoter and stoichiometry: Ensure the use of an appropriate promoter (e.g., Et₃N·3HF, Et₃N·2HF, or DBU) and consider increasing the equivalents of both this compound and the promoter. For secondary alcohols, Et₃N·2HF may be more effective than Et₃N·3HF.[2]
Incomplete Reaction Insufficient activation of this compound: this compound requires a promoter to be an effective fluorinating agent for alcohols and carbonyls.[2][3] Incompatible solvent: Acetonitrile can sometimes lead to side reactions, such as the Ritter reaction, and may not be the optimal solvent.[2]- Ensure anhydrous conditions: this compound is moisture-sensitive. Use anhydrous solvents and handle the reagent under an inert atmosphere. - Change the solvent: Dichloromethane (B109758) (DCM) is often a more suitable solvent than acetonitrile.[2] - Increase promoter concentration: For problematic substrates, a higher concentration of the promoter might be beneficial.
Formation of Side Products (e.g., Elimination) Reaction conditions are too harsh: While higher temperatures can improve conversion, they can also lead to an increase in side reactions like elimination, especially with sensitive substrates.- Use a milder promoter: DBU is a good choice for acid-sensitive substrates as it can minimize the formation of by-products.[3] - Optimize temperature and reaction time: Carefully monitor the reaction to find the optimal balance between conversion and selectivity.
Inconsistent Results Variability in reagent quality or handling: The purity of reagents and solvents, as well as strict adherence to anhydrous conditions, is crucial for reproducible results.- Use high-purity reagents and solvents. - Ensure consistent anhydrous technique. - Follow a standardized experimental protocol.

Frequently Asked Questions (FAQs)

1. Why is the fluorination of my electron-deficient substrate with this compound so slow?

Electron-deficient substrates, such as those containing nitro, cyano, or ester groups, have reduced electron density at the reaction center. This makes them less nucleophilic and therefore less reactive towards the electrophilic fluorinating agent. Consequently, longer reaction times or more forcing conditions are often necessary to achieve good conversion.

2. What is the recommended promoter for fluorinating electron-deficient substrates?

The choice of promoter can be critical. While Et₃N·3HF is a good starting point, for substrates that are more difficult to fluorinate, the more nucleophilic Et₃N·2HF may provide better results.[2] For substrates that are sensitive to acidic conditions, DBU is often the preferred promoter.[3]

3. Can I use this compound without a promoter?

For the deoxofluorination of alcohols and carbonyls, this compound is generally ineffective without a promoter.[2][3] The promoter is necessary to facilitate the fluoride (B91410) transfer and complete the reaction.

4. What is the best solvent for these reactions?

Dichloromethane (DCM) is a commonly used and effective solvent for this compound fluorinations. Acetonitrile has been reported to be incompatible in some cases, leading to undesirable side reactions.[2] For higher temperature reactions, 1,2-dichloroethane (DCE) can be used.

5. How does this compound compare to DAST for fluorinating electron-deficient substrates?

While this compound offers significant advantages in terms of safety and handling over DAST, it is generally considered to be a milder fluorinating agent.[3][4] For particularly challenging, electron-deficient substrates, DAST may sometimes provide higher yields under milder conditions. However, the increased safety profile of this compound makes it a preferable choice whenever applicable.

6. Are there any specific safety precautions I should take when using this compound?

This compound is a crystalline solid that is more thermally stable and easier to handle than DAST or Deoxo-Fluor.[2][4] Unlike DAST, it does not generate corrosive HF gas upon contact with moisture.[2][3] However, it is still a reactive chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is also important to ensure all glassware is dry, as the reagent is moisture-sensitive.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the fluorination of various substrates with this compound. Note that yields for electron-deficient substrates are often lower and may require more forcing conditions compared to their electron-rich counterparts.

Substrate TypeExample SubstrateReagent/PromoterSolventConditionsYield (%)Reference
Electron-Rich Alcohol 1-PhenylethanolThis compound / Et₃N·3HFDCMRoom Temp, 1h95[2]
Electron-Deficient Carbonyl 4-CarbethoxycyclohexanoneThis compound / Et₃N·3HFDCEReflux, 2h91[2]
Aliphatic Ketone 4-tert-ButylcyclohexanoneXtalfluor-E / Et₃N·2HFDCMRoom Temp, 24h91[2]
Aromatic Carboxylic Acid Benzoic AcidThis compound / DBUDCMRoom Temp, 1h>95[2]
Electron-Deficient Aromatic Aldehyde 4-NitrobenzaldehydeXtalfluor-E / Et₃N·3HFNo SolventRoom Temp, 24h55[5]
Electron-Rich Aromatic Aldehyde 4-MethoxybenzaldehydeXtalfluor-E / Et₃N·3HFNo SolventRoom Temp, 24h87[5]

Experimental Protocols

General Procedure for Deoxofluorination of an Alcohol with this compound and Et₃N·3HF
  • To a stirred solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (B128534) trihydrofluoride (2.0 mmol).

  • Add this compound (1.5 mmol) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Deoxofluorination of a Ketone with this compound and Et₃N·3HF at Elevated Temperature
  • To a stirred solution of the ketone (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) under a nitrogen atmosphere, add triethylamine trihydrofluoride (2.0 mmol).

  • Add this compound (1.5 mmol) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Substrate Electron-Deficient Substrate Reaction_Setup Combine under Inert Atmosphere Substrate->Reaction_Setup Reagents This compound Promoter (e.g., Et3N·3HF) Anhydrous Solvent (DCM/DCE) Reagents->Reaction_Setup Heating Stir at RT or Heat (Reflux/Microwave) Reaction_Setup->Heating Monitoring Monitor byTLC/LC-MS Heating->Monitoring Quench Quench with Sat. NaHCO3 Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Fluorinated Product Purify->Product

Caption: General experimental workflow for the fluorination of electron-deficient substrates using this compound.

Troubleshooting_Logic Start Low Conversion? Check_Conditions Check Reaction Conditions: - Anhydrous? - Promoter added? - Correct Solvent? Start->Check_Conditions Yes Success Reaction Successful Start->Success No Increase_Temp Increase Temperature (Reflux/Microwave) Check_Conditions->Increase_Temp Increase_Reagents Increase Equivalents of This compound & Promoter Increase_Temp->Increase_Reagents Failure If still unsuccessful, consider alternative fluorinating agent (e.g., DAST) Increase_Temp->Failure Change_Promoter Consider a more nucleophilic promoter (e.g., Et3N·2HF) Increase_Reagents->Change_Promoter Increase_Reagents->Failure Change_Promoter->Success Change_Promoter->Failure

Caption: A decision-making diagram for troubleshooting low conversion in fluorination reactions.

References

How to handle moisture-sensitive Xtalfluor-M reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xtalfluor-M. This guide is designed to assist researchers, scientists, and drug development professionals in successfully performing deoxofluorination reactions using this reagent. Here you will find troubleshooting advice and frequently asked questions to address common challenges, particularly those related to the moisture sensitivity of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Q1: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?

A1: Low reactivity can stem from several factors. Firstly, this compound requires a promoter to be effective.[1] Ensure you are using an appropriate promoter such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[2][3] The choice of promoter can be critical; for instance, DBU is suitable for acid-sensitive substrates, while Et₃N·3HF may require mild heating.[2]

Secondly, the solvent choice significantly impacts reaction efficiency. Dichloromethane (B109758) (CH₂Cl₂) is generally the preferred solvent, showing high efficiency.[2] Solvents like acetonitrile (B52724) (MeCN) can be incompatible and may lead to side reactions, such as the formation of acetamide.[1]

Lastly, ensure that strict anhydrous conditions are maintained throughout the setup and reaction.[2] Trace amounts of water can hydrolyze this compound, rendering it inactive.

Q2: I am observing significant formation of elimination byproducts. How can I minimize this?

A2: The formation of elimination byproducts is a common issue in deoxofluorination reactions. While this compound is known to produce fewer elimination side products compared to reagents like DAST, optimization may still be necessary.[1][4] The choice of promoter and reaction conditions can influence selectivity. For instance, with certain substrates, using DBU as a promoter has been shown to provide greater selectivity against elimination compared to Et₃N·2HF.[1] It is recommended to screen different promoters and temperatures to find the optimal conditions for your specific substrate.

Q3: A white precipitate has formed in my reaction mixture. What is it and how should I proceed?

A3: The formation of a white precipitate can be due to the hydrolysis of this compound upon contact with moisture.[5] This underscores the critical need for anhydrous conditions. Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[5] Solvents should be freshly dried and transferred via syringe or cannula.[5] If a precipitate forms, it is likely that the reagent has been at least partially quenched, which will negatively impact your reaction yield.

Q4: My syringe needle clogged while transferring a solution of this compound. Why did this happen?

A4: Clogging of syringe needles is often caused by the rapid hydrolysis of the moisture-sensitive reagent at the needle tip upon exposure to atmospheric moisture, leading to the formation of solid byproducts.[5] To prevent this, always work under a positive pressure of an inert gas and ensure your syringe is dry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its advantages over other fluorinating agents like DAST?

A1: this compound (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline deoxofluorinating agent.[2] Its main advantages over traditional reagents like DAST and Deoxo-Fluor include its enhanced thermal stability, ease of handling as a solid, and improved safety profile.[1][6] It also does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions, making it compatible with standard borosilicate glassware.[1][4]

Q2: How should I store this compound?

A2: this compound should be stored in a cool, dry place, typically at -20°C, under an inert atmosphere to prevent degradation from moisture and heat.[5] The container should be tightly sealed. For frequent use, storing inside a desiccator or a glovebox is recommended.[5]

Q3: What promoters are compatible with this compound and how do I choose the right one?

A3: this compound's reactivity is dependent on the use of a promoter.[3] Common promoters include:

  • DBU: Effective for acid-sensitive substrates at ambient temperatures.[2]

  • Et₃N·3HF: A good starting point for many reactions.[6]

  • Et₃N·2HF: A more reactive promoter that can be beneficial if conversion with Et₃N·3HF is problematic.[1][6]

The optimal promoter will depend on the specific substrate and desired outcome. It is often necessary to screen different promoters to achieve the best results.[1]

Q4: Which solvents are recommended for this compound reactions?

A4: Dichloromethane (CH₂Cl₂) is the most commonly recommended and effective solvent for this compound reactions.[2] Tetrahydrofuran (THF) can also be used, though it may result in lower efficiency.[2] Acetonitrile has been shown to be incompatible in some cases.[1] It is crucial to use anhydrous solvents to prevent reagent hydrolysis.[2]

Q5: Is this compound sensitive to moisture?

A5: Yes, this compound is highly sensitive to moisture.[2] It readily hydrolyzes in the presence of water, which deactivates the reagent and can lead to poor reaction outcomes.[5] Therefore, all reactions must be carried out under strict anhydrous conditions.

Data Presentation

Table 1: Thermal Stability Comparison of Deoxofluorinating Reagents

ReagentDecomposition Onset (°C)ARC Onset Temperature (°C)
This compound 126141
Xtalfluor-E120119
DAST6560
Deoxo-Fluor9060

Source: Accelerated Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) data.[2][6]

Table 2: Solvent and Promoter Effects on this compound Reactions

SolventPromoterTemperature (°C)Typical Efficiency
DichloromethaneDBU20–2590–98%
DichloromethaneEt₃N·3HF40–50High
THF-66 (reflux)80–85%
Toluene-111 (reflux)70–75%

Source: Compiled from various studies.[2]

Experimental Protocols

General Protocol for Deoxofluorination of an Alcohol using this compound and DBU

  • Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (3.0 mL) cooled in an appropriate bath, add DBU (1.5 mmol).

  • Reagent Addition: Add this compound (1.5 mmol) in one portion.

  • Reaction: Stir the mixture under a nitrogen atmosphere, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by adding a 5% aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Stir the mixture for 15 minutes. Separate the layers and extract the aqueous phase twice with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by standard methods, such as column chromatography.[6]

General Protocol for Deoxofluorination of a Carbonyl using this compound and Et₃N·3HF

  • Preparation: Ensure all glassware is rigorously dried and the system is under an inert atmosphere.

  • Reaction Setup: To a solution of triethylamine trihydrofluoride (2.0 mmol) in anhydrous dichloromethane (3.0 mL) at room temperature, add this compound (1.5 mmol).

  • Substrate Addition: Add the carbonyl compound (1.0 mmol) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress.

  • Quenching: Once the reaction is complete, quench with a 5% aqueous NaHCO₃ solution.

  • Work-up: Stir for 15 minutes, then extract the mixture twice with dichloromethane. Combine the organic phases, dry over MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude material using appropriate techniques.[4][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dry Glassware prep2 Inert Atmosphere (N2/Ar) prep1->prep2 reac1 Dissolve Substrate in Anhydrous Solvent prep2->reac1 reac2 Add Promoter reac1->reac2 reac3 Add this compound reac2->reac3 reac4 Stir and Monitor reac3->reac4 work1 Quench Reaction reac4->work1 work2 Extract with Organic Solvent work1->work2 work3 Dry and Concentrate work2->work3 purify1 Purify Crude Product work3->purify1

General workflow for this compound reactions.

troubleshooting_logic issue Low Reaction Yield cause1 Moisture Contamination? issue->cause1 cause2 Incorrect Promoter/Solvent? issue->cause2 cause3 Reagent Degradation? issue->cause3 solution1 Use Anhydrous Conditions (Dry Glassware/Solvents) cause1->solution1 solution2 Screen Promoters/Solvents (e.g., DBU in CH2Cl2) cause2->solution2 solution3 Use Fresh Reagent Store Properly cause3->solution3

Troubleshooting logic for low yield in this compound reactions.

References

Xtalfluor-M Technical Support Center: Navigating Steric Hindrance in Deoxofluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xtalfluor-M, a versatile and efficient deoxofluorinating agent. This resource is specifically designed for researchers, scientists, and drug development professionals to address the challenges associated with substrate steric hindrance during fluorination reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions and achieve your desired fluorinated products.

The Impact of Steric Hindrance on this compound Efficiency

This compound is a crystalline, thermally stable, and safer alternative to traditional deoxofluorinating reagents like DAST.[1][2] Its mechanism involves the activation of a carbon-oxygen bond by the reagent, followed by a nucleophilic attack of a fluoride (B91410) ion, which is typically delivered by a promoter such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[1] While this compound is effective for a broad range of substrates, its efficiency can be significantly impacted by the steric environment around the reaction center.

Generally, as steric hindrance increases from primary to secondary and further to tertiary alcohols, the reaction rates tend to decrease, and higher temperatures or longer reaction times may be necessary to achieve good conversion.[3] Furthermore, with highly hindered substrates, side reactions such as elimination can become more prevalent, leading to the formation of undesired byproducts.[1][4]

Quantitative Data on this compound Efficiency with Sterically Varied Alcohols

The following table summarizes the performance of this compound in the deoxofluorination of alcohols with varying degrees of steric hindrance. It is important to note that reaction conditions can be optimized to improve yields for more challenging substrates.

Substrate TypeExample SubstrateReagent/PromoterSolventTemperature (°C)Time (h)Yield (%)Notes
Primary Alcohol 3-Phenyl-1-propanolThis compound / Et₃N·3HFCH₂Cl₂0 to rt195High efficiency with unhindered primary alcohols.[1]
Secondary Alcohol 1-PhenylethanolThis compound / Et₃N·3HFCH₂Cl₂0 to rt292Good yields are generally observed with secondary alcohols.[1]
Sterically Hindered Secondary Alcohol TestosteroneThis compound / Et₃N·3HFDCM0 to 23-10A significant decrease in yield is observed for this sterically congested neopentyl-like secondary alcohol.[5]
Tertiary Alcohol 2-Methyl-1-phenyl-2-propanolThis compound / DBUCH₂Cl₂-78 to rt2445 (Fluoride), 45 (Elimination)Elimination is a major competing reaction for tertiary alcohols. The choice of promoter can influence the product ratio.[1]
Tertiary Alcohol 2-Hydroxy-2-methyl-1-phenylpropan-1-oneXtalfluor-E / Et₃N·2HFCH₂Cl₂0 to rt2434 (Fluoride), 18 (Elimination)Demonstrates the feasibility of fluorinating tertiary alcohols, though elimination remains a significant side reaction.[1]

Troubleshooting Guide for Sterically Hindered Substrates

Encountering difficulties with the fluorination of a sterically demanding substrate? This guide provides potential causes and recommended solutions to common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Reactivity: The steric bulk around the hydroxyl group hinders the approach of the this compound reagent and/or the fluoride nucleophile.a. Increase Reaction Temperature: Gradually increase the temperature to provide more energy to overcome the activation barrier. Reactions can be heated to reflux in solvents like 1,2-dichloroethane (B1671644) (DCE).[3] b. Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if starting material is still present. Reactions with hindered substrates may require up to 24 hours or longer.[1] c. Use a More Reactive Promoter: Switch from Et₃N·3HF to Et₃N·2HF, which is a more nucleophilic fluoride source.[1]
2. Inappropriate Promoter: The chosen promoter may not be optimal for the specific substrate.a. Screen Different Promoters: Test both amine hydrofluoride salts (e.g., Et₃N·3HF, Et₃N·2HF) and organic bases (e.g., DBU). DBU can be a good choice for acid-sensitive substrates.[1][3]
Low Yield of Fluorinated Product with Significant Byproduct Formation 1. Elimination Side Reactions: Sterically hindered secondary and tertiary alcohols are prone to elimination to form alkenes.a. Optimize Promoter: DBU can sometimes favor substitution over elimination compared to Et₃N·nHF for certain substrates.[1] b. Lower Reaction Temperature: If conversion is acceptable at lower temperatures, this may reduce the rate of elimination relative to substitution.
2. Ether Formation: The unreacted alcohol can act as a nucleophile and react with the activated substrate to form an ether byproduct.[1]a. Ensure Slow Addition of Substrate: Adding the alcohol slowly to the mixture of this compound and promoter can help to maintain a low concentration of the free alcohol. b. Use of Excess Reagent: A slight excess of this compound and promoter may help to quickly convert the alcohol to the activated intermediate.
Reaction is Sluggish or Stalls 1. Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent.a. Change Solvent: Consider switching to a different aprotic solvent in which all components are fully soluble (e.g., from CH₂Cl₂ to THF or DCE).[5]
2. Moisture Contamination: this compound is sensitive to moisture, which can quench the reagent.a. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5]

Troubleshooting Workflow

Reaction_Mechanism Substrate R-OH (Alcohol) Intermediate [R-O-S(F)₂-Morpholine]⁺ (Activated Intermediate) Substrate->Intermediate + this compound XtalfluorM This compound XtalfluorM->Intermediate Product R-F (Fluorinated Product) Intermediate->Product + F⁻ (from Promoter) Byproducts Byproducts Intermediate->Byproducts Side Reactions (e.g., Elimination) Promoter Promoter (e.g., DBU, Et₃N·3HF) Provides F⁻ Promoter->Product

References

Validation & Comparative

XtalFluor-M vs. DAST: A Comprehensive Comparison of Reactivity and Safety for Deoxofluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorinating reagent is critical, balancing reaction efficiency with operational safety. This guide provides an in-depth, data-driven comparison of two prominent deoxofluorinating agents: XtalFluor-M and Diethylaminosulfur Trifluoride (DAST).

This compound (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a safer alternative to the traditionally used DAST. While both reagents are effective in converting alcohols and carbonyls to their corresponding fluorinated analogues, their distinct physical properties and thermal stabilities set them apart. This compound is a crystalline solid that is easier and safer to handle than DAST, a thermally unstable liquid.[1][2][3] This fundamental difference has significant implications for laboratory safety and scalability in industrial applications.[4]

Reactivity and Reaction Efficiency

Both this compound and DAST are potent deoxofluorinating agents, but their reactivity profiles can differ depending on the substrate and reaction conditions. DAST is a versatile and well-established reagent for the direct deoxofluorination of a wide array of alcohols and carbonyl compounds.[5][6] However, its high reactivity can sometimes lead to undesirable side reactions such as elimination or rearrangement.[4]

This compound often requires the use of a promoter, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to achieve optimal reactivity.[2][4][7][8][9] This requirement for a co-activator allows for more controlled and selective fluorinations, often resulting in higher yields of the desired product with fewer byproducts.[7][8][9][10] For instance, in the fluorination of 4-(Boc-amino)cyclohexanone, using this compound with Et₃N·3HF resulted in a significantly higher selectivity (5.1:1) compared to what is typically observed with DAST.[7]

It is important to note that for certain substrates, DAST may provide higher yields. For example, in carbamoyl (B1232498) fluoride (B91410) synthesis, DAST has been reported to achieve a 99% yield, while this compound with an additive yielded 60%.[4] However, this compound's ability to avoid common side reactions often makes it the preferred reagent.[4]

Table 1: Comparison of Reaction Efficiency
SubstrateReagentPromoter/AdditiveYield (%)ConditionsReference
GeraniolThis compoundDBU88CH₂Cl₂, rt[4]
3-PhenylpropanolThis compound-19MeCN, 1.5 h[4]
3-PhenylpropanolXtalFluor-E-32MeCN, 1.5 h[4]
Lactol precursorThis compound-93Not specified[4]
4-(Boc-amino)cyclohexanoneThis compoundEt₃N·3HF- (5.1:1 selectivity)refluxing DCE[7]
4-(Boc-amino)cyclohexanoneDAST-- (1:1 selectivity reported)Not specified[7]
4-tert-butylcyclohexanoneXtalFluor-EEt₃N·2HF91 (62:1 selectivity)Not specified[7]
4-tert-butylcyclohexanoneDAST-- (2:1 selectivity reported)Not specified[7]
Carbamoyl substrateDAST-99Not specified[4]
Carbamoyl substrateThis compound3HF·Et₃N60Not specified[4]

Safety Profile: A Decisive Advantage for this compound

The most significant distinction between this compound and DAST lies in their safety profiles. DAST is a thermally unstable liquid that can decompose explosively, especially at temperatures above 50 °C.[10][11] Its handling requires stringent temperature control and precautions to avoid moisture, as it reacts with water to produce highly corrosive and toxic hydrogen fluoride (HF) gas.[10][12] This reaction also poses a risk of etching standard borosilicate glassware.[2][13]

In stark contrast, this compound is a crystalline solid with significantly enhanced thermal stability.[1][2][3][4] Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies have demonstrated that this compound has a much higher onset temperature for self-accelerated decomposition compared to DAST.[1][7] This superior thermal stability provides a significantly larger safety margin during handling, storage, and reaction scale-up.[1][10] Furthermore, this compound does not generate free HF, making it compatible with standard laboratory glassware and reducing the risk of exposure to this hazardous substance.[1][2][13]

Table 2: Thermal Stability Data
ReagentFormDecomposition Onset (°C) (DSC)Onset of Self-Accelerated Decomposition (°C) (ARC)Heat of Decomposition (J/g)Reference
This compound Crystalline Solid126141-661 (for XtalFluor-E)[1][4][7][10]
DAST Liquid6560-1700[1][4][7][10]

Experimental Protocols

General Procedure for Deoxofluorination using this compound

A typical procedure involves the use of a promoter to activate the this compound.

  • To a solution of the alcohol or carbonyl substrate (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add the promoter (e.g., DBU, 1.5 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add this compound (1.5 mmol) portion-wise to the stirred solution.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.[1]

General Procedure for Deoxofluorination using DAST

Caution: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.

  • Dissolve the alcohol or carbonyl substrate (1.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, CH₂Cl₂) in a plastic or Teflon reaction vessel under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C for alcohols).[5]

  • Slowly add DAST (1.1-1.5 mmol) dropwise to the stirred solution. A color change is often observed.

  • Allow the reaction to stir at the low temperature for a specified time, then slowly warm to room temperature.

  • Monitor the reaction progress.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃. Caution: This quenching process can be exothermic and may release HF gas.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the product as needed.[5][14]

Visualizing the Workflow and Safety Comparison

To further illustrate the key aspects of using these reagents, the following diagrams depict a generalized experimental workflow for deoxofluorination and a conceptual comparison of the safety profiles.

Deoxofluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Substrate Substrate in Anhydrous Solvent Reagent_Addition Fluorinating Reagent Addition Substrate->Reagent_Addition Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Reagent_Addition Temperature_Control Temperature Control (-78°C to RT) Reagent_Addition->Temperature_Control Stirring Stirring Temperature_Control->Stirring Quenching Quenching (aq. NaHCO3) Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Fluorinated Product Purification->Product Safety_Comparison cluster_XtalFluorM This compound cluster_DAST DAST XF_Solid Crystalline Solid (Easier Handling) XF_Stable High Thermal Stability (Onset >140°C) XF_Solid->XF_Stable XF_NoHF No Free HF Generation XF_Stable->XF_NoHF XF_Safe Enhanced Safety XF_NoHF->XF_Safe DAST_Liquid Unstable Liquid (Difficult Handling) DAST_Unstable Low Thermal Stability (Onset ~60°C) DAST_Liquid->DAST_Unstable DAST_HF Generates HF (Corrosive, Toxic) DAST_Unstable->DAST_HF DAST_Hazard Significant Hazard DAST_HF->DAST_Hazard

References

A Head-to-Head Battle of Fluorination Reagents: XtalFluor-M vs. Deoxo-Fluor in Alcohol Deoxyfluorination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into organic molecules is a critical strategy for modulating the properties of parent compounds. The deoxyfluorination of alcohols stands as a cornerstone transformation in this endeavor. This guide provides a comprehensive comparison of two prominent deoxyfluorinating agents: XtalFluor-M and Deoxo-Fluor, offering insights into their performance, safety, and operational handling, supported by experimental data.

Executive Summary

This compound and Deoxo-Fluor are both effective reagents for the conversion of alcohols to alkyl fluorides. However, they present significant differences in their physical properties, safety profiles, and reaction conditions. This compound, a crystalline solid, is lauded for its enhanced thermal stability and ease of handling, whereas Deoxo-Fluor, a liquid, is a powerful but more hazardous reagent.[1][2][3][4] Notably, this compound often requires the use of a promoter to achieve high reactivity, a factor that allows for tunable reaction conditions.[2][3][5] This guide will delve into these differences, providing the necessary data for an informed selection of the optimal reagent for your specific synthetic needs.

Performance Comparison: this compound vs. Deoxo-Fluor

The choice between this compound and Deoxo-Fluor often hinges on a balance of reactivity, selectivity, and safety. The following tables summarize the key performance indicators for each reagent.

Table 1: General Properties and Safety Profile
FeatureThis compoundDeoxo-Fluor
Physical State Crystalline Solid[1][2][3][4]Liquid[6]
Thermal Stability High, with a higher decomposition temperature.[1][7]Lower thermal stability compared to this compound.[6]
Handling Easier and safer to handle as a solid.[1][2][3][4]Liquid, requires more careful handling due to its reactivity and potential for HF release upon contact with moisture.[8]
Generation of HF Does not generate free HF, compatible with standard borosilicate glassware.[2][3][4]Can release corrosive HF, especially in the presence of moisture.[8]
Promoter Required Often requires a promoter (e.g., Et₃N·3HF, Et₃N·2HF, or DBU).[2][3][5]Typically used directly without a promoter.
Table 2: Performance in Alcohol Fluorination

While a direct, comprehensive side-by-side comparison across a wide range of identical substrates is not available in a single source, the following table compiles representative data from various studies to illustrate the typical performance.

Substrate (Alcohol)ReagentConditionsYield (%)Elimination Side ProductsReference
Primary AlcoholsThis compoundwith Promoter (e.g., Et₃N·3HF)Generally highLow[2][5]
Deoxo-FluorNeat or in DCM60-90Can be significant depending on substrate[9]
Secondary AlcoholsThis compoundwith Promoter (e.g., Et₃N·2HF)Good to highGenerally low[5]
Deoxo-FluorNeat or in DCM50-80Often observed[10]
Tertiary AlcoholsThis compoundwith Promoter (e.g., DBU)Moderate to goodCan be competitive[5]
Deoxo-FluorNeat or in DCMVariable, often with significant eliminationMajor side reaction[10]
Acid-Sensitive SubstratesThis compoundwith DBU as promoterPreferredMinimized[5]
Deoxo-FluorCan lead to decomposition or side reactions

Note: Yields are highly substrate-dependent and the conditions listed are general. Optimization is often necessary.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are general procedures for alcohol fluorination using this compound and Deoxo-Fluor.

General Experimental Protocol for Alcohol Fluorination using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Promoter (e.g., Triethylamine trihydrofluoride (Et₃N·3HF), 2.0 mmol, 2.0 equiv, or DBU, 1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)), 5-10 mL

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alcohol and the anhydrous solvent.

  • Add the promoter to the solution and stir for 5-10 minutes at room temperature.

  • Add this compound in one portion.

  • The reaction mixture is stirred at the appropriate temperature (ranging from 0 °C to reflux, depending on the substrate and promoter) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with the reaction solvent (e.g., DCM).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Experimental Protocol for Alcohol Fluorination using Deoxo-Fluor

This protocol is a general guideline and requires careful handling of the reagent in a fume hood.

Materials:

  • Alcohol (1.0 mmol, 1.0 equiv)

  • Deoxo-Fluor (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Anhydrous Dichloromethane (DCM), 5-10 mL

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-16 hours, while monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.[8]

  • The layers are separated, and the aqueous layer is extracted with DCM.[8]

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.[8]

  • The crude product is purified by column chromatography on silica gel.

Reaction Mechanisms

The deoxyfluorination of alcohols by both this compound and Deoxo-Fluor is generally believed to proceed through an Sₙ2-type mechanism, involving the activation of the hydroxyl group followed by nucleophilic attack by a fluoride (B91410) ion.

Deoxyfluorination_Mechanism cluster_xtalfluor This compound Pathway cluster_deoxofluor Deoxo-Fluor Pathway XtalFluor This compound Alcohol_X R-OH Intermediate_X [R-O-S(F)N(CH₂CH₂)₂O]⁺ BF₄⁻ Alkoxysulfonium Intermediate Alcohol_X->Intermediate_X + this compound Product_X R-F Intermediate_X->Product_X Promoter Promoter (e.g., Et₃N·3HF) F_source F⁻ Promoter->F_source releases F_source->Intermediate_X Sₙ2 attack DeoxoFluor Deoxo-Fluor Alcohol_D R-OH Intermediate_D R-O-SF₂N(CH₂CH₂OCH₃)₂ Alkoxyaminosulfur difluoride Alcohol_D->Intermediate_D + Deoxo-Fluor Product_D R-F Intermediate_D->Product_D intramolecular or intermolecular F⁻ attack HF HF (from moisture)

Caption: Generalized Sₙ2-type mechanisms for alcohol fluorination.

Experimental Workflow

The general workflow for a typical deoxyfluorination experiment is outlined below. Adherence to safety protocols, particularly when working with Deoxo-Fluor, is paramount.

Deoxyfluorination_Workflow Start Start: Prepare Dry Glassware and Reagents Reaction_Setup Reaction Setup: Dissolve Alcohol in Anhydrous Solvent under Inert Atmosphere Start->Reaction_Setup Reagent_Addition Reagent Addition: Add Promoter (if using this compound) then add Fluorinating Reagent Reaction_Setup->Reagent_Addition Reaction Reaction: Stir at Appropriate Temperature Monitor by TLC/GC-MS Reagent_Addition->Reaction Workup Aqueous Workup: Quench with NaHCO₃ Extract with Organic Solvent Reaction->Workup Purification Purification: Dry, Concentrate, and Purify by Column Chromatography Workup->Purification Analysis Analysis: Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for alcohol deoxyfluorination.

Conclusion

Both this compound and Deoxo-Fluor are valuable reagents in the synthetic chemist's toolbox for the deoxyfluorination of alcohols. This compound offers significant advantages in terms of safety, stability, and ease of handling, making it an attractive option for a wide range of applications, especially in process development and scale-up.[1][2][3][4] Its performance, particularly in minimizing elimination byproducts, is a notable feature.[2][5] Deoxo-Fluor, while a more hazardous reagent, remains a powerful and effective choice for many transformations. The selection between the two will ultimately be guided by the specific requirements of the substrate, the scale of the reaction, and the safety infrastructure available. For reactions involving sensitive functional groups or where the formation of elimination byproducts is a major concern, this compound, with the appropriate choice of promoter, often emerges as the superior choice.

References

A Comparative Guide to Deoxyfluorination: Xtalfluor-M vs. Other Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise introduction of fluorine atoms into molecules is a pivotal strategy to enhance pharmacokinetic and physicochemical properties. Deoxyfluorination, the substitution of a hydroxyl group with fluorine, is a cornerstone of this practice. However, the choice of fluorinating agent is critical, as it dictates reaction efficiency, substrate scope, and, most importantly, selectivity. This guide provides an in-depth comparison of Xtalfluor-M with other common fluorinating agents, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.

Executive Summary

This compound (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable, and easy-to-handle deoxyfluorinating agent that has emerged as a superior alternative to classical reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride).[1][2][3] The key advantage of this compound lies in its remarkable selectivity, significantly minimizing the formation of undesired elimination byproducts that often plague reactions with DAST and Deoxo-Fluor.[2][3][4] This enhanced selectivity is attributed to its mechanism of action, which avoids the generation of free hydrogen fluoride (B91410) (HF).[2]

Selectivity in Deoxyfluorination: A Data-Driven Comparison

The true measure of a fluorinating agent's utility lies in its ability to selectively deliver a fluorine atom to the target functional group while minimizing side reactions. In this regard, this compound and its analogue, Xtalfluor-E, consistently outperform DAST and Deoxo-Fluor, particularly in reactions prone to elimination.

Deoxyfluorination of Ketones

Quantitative data from the deoxyfluorination of various ketone substrates clearly demonstrates the superior selectivity of Xtalfluor reagents. The formation of vinyl fluoride byproducts, a common issue with DAST and Deoxo-Fluor, is significantly suppressed when using this compound or Xtalfluor-E in conjunction with a promoter like triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[5]

SubstrateReagent/PromoterProductFluorinated Product : Elimination Byproduct RatioIsolated Yield (%)
4-tert-ButylcyclohexanoneXtalfluor-E / Et₃N·2HF1-tert-Butyl-4,4-difluorocyclohexane62 : 1 91
Deoxo-Fluor 5 : 1 -
DAST 2 : 1 -
Ethyl 4-oxocyclohexanecarboxylate (B1232831)This compound / Et₃N·3HFEthyl 4,4-difluorocyclohexanecarboxylate15 : 1 -
Xtalfluor-E / Et₃N·3HF13 : 1 -
DAST 1 : 1 71[6]
4-(Boc-amino)cyclohexanoneXtalfluor-E / Et₃N·3HF (in refluxing DCE)tert-Butyl (4,4-difluorocyclohexyl)carbamate5.1 : 1 -
Xtalfluor-E / Et₃N·2HF1.8 : 1 -
Cyclohexane-1,4-dione mono(ethylene glycol) acetalThis compound 1,4-Dioxaspiro[4.5]decan-8-one9 : 1 -
Deoxo-Fluor 0.8 : 1 -

Data compiled from L'Heureux, A. et al. J. Org. Chem. 2010, 75, 3401-3411, unless otherwise cited.[5]

Deoxyfluorination of Alcohols

While comprehensive quantitative tables for alcohol deoxyfluorination are less common in single literature sources, the qualitative evidence strongly supports the higher selectivity of this compound. Reactions with DAST and Deoxo-Fluor are often complicated by elimination, especially with secondary and tertiary alcohols, leading to complex product mixtures and reduced yields of the desired alkyl fluoride.[7] Xtalfluor reagents, in contrast, provide significantly cleaner reactions with less elimination.[2][3]

For instance, in the synthesis of complex molecules like testosterone, DAST can lead to multiple unidentified side products, whereas more modern reagents show improved performance.[8] The choice of promoter for Xtalfluor reagents can also be tuned to optimize selectivity. For example, Et₃N·3HF generally provides less elimination byproduct than the more reactive Et₃N·2HF.[5]

Mechanism of Action: The Key to Selectivity

The superior selectivity of this compound can be understood by examining its mechanism of action. Unlike DAST, which can generate corrosive and reactive HF in the presence of moisture, Xtalfluor reagents do not release free HF under anhydrous conditions.[2] The reaction proceeds through the activation of the carbon-oxygen bond by the Xtalfluor reagent. The fluoride ion is then delivered from a promoter, such as Et₃N·3HF or DBU, in a controlled manner. This two-component system allows for a more controlled and selective fluorination process, minimizing the likelihood of elimination and other side reactions.

This compound Mechanism ROH Alcohol/Ketone (R-OH / R₂C=O) Intermediate Activated Intermediate [R-O-S(F)₂-Morph]⁺BF₄⁻ ROH->Intermediate Activation XtalfluorM This compound XtalfluorM->Intermediate Promoter Promoter (e.g., Et₃N·3HF) Product Fluorinated Product (R-F / R₂CF₂) Intermediate->Product SN2 Attack Fluoride Fluoride Source (F⁻) Promoter->Fluoride Provides Fluoride->Product Byproducts Byproducts

Caption: Generalized reaction pathway for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for deoxyfluorination using this compound and DAST.

General Procedure for Deoxyfluorination of a Ketone using this compound

This protocol is adapted from the synthesis of ethyl 4,4-difluorocyclohexanecarboxylate.[5]

Materials:

Procedure:

  • To a solution of triethylamine trihydrofluoride (1.0 mmol) in 1,2-dichloroethane (2.0 mL) at room temperature, add this compound (1.5 mmol) followed by ethyl 4-oxocyclohexanecarboxylate (1.0 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.

  • Extract the mixture twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Deoxyfluorination of a Ketone using DAST

This protocol is a general procedure for the synthesis of gem-difluorides from ketones.[6]

Materials:

  • Ketone substrate (e.g., Ethyl 4-oxocyclohexanecarboxylate) (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.1-1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the ketone substrate (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add DAST (1.1-1.5 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decision-Making Workflow for Reagent Selection

Choosing the appropriate deoxyfluorinating agent is a critical step that depends on the substrate, desired selectivity, and safety considerations. The following flowchart provides a guide for this selection process.

Reagent Selection Start Select Deoxyfluorinating Agent Substrate Substrate Analysis Start->Substrate Alcohol Alcohol Substrate->Alcohol Type Ketone Ketone / Aldehyde Substrate->Ketone Type EliminationProne Prone to Elimination? Alcohol->EliminationProne HighSelectivityNeeded High Selectivity Required? Ketone->HighSelectivityNeeded YesElimination Yes EliminationProne->YesElimination NoElimination No EliminationProne->NoElimination UseXtalfluorM Use this compound YesElimination->UseXtalfluorM ConsiderDAST DAST / Deoxo-Fluor (if cost is a major factor) NoElimination->ConsiderDAST YesSelectivity Yes HighSelectivityNeeded->YesSelectivity NoSelectivity No HighSelectivityNeeded->NoSelectivity YesSelectivity->UseXtalfluorM NoSelectivity->ConsiderDAST

Caption: Decision-making guide for fluorinating agent selection.

Conclusion

This compound presents a significant advancement in deoxyfluorination chemistry, offering superior selectivity, enhanced safety, and greater ease of handling compared to traditional reagents like DAST and Deoxo-Fluor. The data clearly indicates a marked reduction in elimination byproducts, leading to cleaner reactions, simpler purifications, and often higher yields of the desired fluorinated products. For researchers in drug discovery and development, where the precise and clean introduction of fluorine is paramount, this compound is an invaluable tool that can accelerate the synthesis of novel and improved molecular entities.

References

A Comparative Guide: Xtalfluor-M vs. Traditional Deoxofluorinating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a fluorinating reagent is a critical decision that impacts reaction efficiency, safety, and overall cost. This guide provides a comprehensive cost-benefit analysis of Xtalfluor-M compared to traditional deoxofluorinating reagents, primarily Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. The comparison is supported by experimental data, detailed protocols, and visualizations to aid in making an informed choice.

Executive Summary

This compound emerges as a compelling alternative to traditional reagents like DAST and Deoxo-Fluor, offering significant advantages in safety and handling without compromising on efficiency for a wide range of substrates. Its crystalline nature and enhanced thermal stability reduce the risks associated with the hazardous and thermally sensitive traditional reagents. While a direct price-per-gram comparison can be complex and subject to market fluctuations, the cost-benefit analysis extends beyond the initial purchase price to include savings from simplified handling procedures, reduced need for specialized equipment, and potentially fewer side reactions, leading to higher overall process efficiency.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing this compound, DAST, and Deoxo-Fluor.

Table 1: Physical and Safety Properties

PropertyThis compoundDASTDeoxo-Fluor
Physical Form Crystalline solid[1][2]LiquidLiquid
Melting Point 117-126 °C[3]N/AN/A
Decomposition Onset 141 °C (ARC)[4]~60 °C (ARC)[4]~60 °C (ARC)[4]
Hazard Profile Toxic, CorrosiveHighly toxic, corrosive, potentially explosive, moisture-sensitive[1]Toxic, corrosive, moisture-sensitive
Handling Amenable to short-term handling in air[2]Requires stringent anhydrous and inert atmosphere conditions; specialized equipment recommended[5][6]Requires anhydrous conditions
HF Generation Does not generate free HF under anhydrous conditions[2][7]Can generate HF upon contact with moisture[6]Can generate HF upon contact with moisture

Table 2: Performance and Reaction Conditions

ParameterThis compoundDASTDeoxo-Fluor
Typical Reaction Temp. 20-50 °C (with promoter)[1]-78 °C to room temperature[5]Varies, often similar to DAST
Promoter Required Yes (e.g., DBU, Et₃N·3HF)[1][7][8]NoNo
Selectivity Generally higher, with fewer elimination byproducts[7][8]Prone to elimination and rearrangement side reactions[1]Similar to DAST, can cause side reactions
Substrate Scope Broad: alcohols, aldehydes, ketones, carboxylic acids, sulfoxides[1][2]Broad, but can be limited by substrate sensitivity to harsh conditions[5]Broad, similar to DAST
Yield (Carbamoyl Fluoride) 60% (with 3HF·Et₃N)[3]99%[3]N/A
Yield (gem-difluoride from ketone) 91% (62:1 selectivity)[5]Lower selectivity (2:1 ratio)[5]Lower selectivity (5:1 ratio)[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

General Procedure for Deoxofluorination of an Alcohol using this compound
  • Preparation: To a solution of a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF, 1.0 mmol) in an anhydrous solvent like 1,2-dichloroethane (B1671644) (2.0 mL), add this compound (1.5 mmol).

  • Reaction: Add the alcohol substrate (1.0 mmol) to the mixture.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Quenching: Upon completion, cool the reaction to room temperature and quench with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stir the mixture for 15 minutes and then extract the product with dichloromethane (B109758) (CH₂Cl₂) twice.

  • Work-up: Combine the organic layers, dry over magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent.

  • Purification: Purify the crude product by standard methods (e.g., column chromatography)[4].

General Procedure for Deoxofluorination of an Alcohol using DAST
  • Preparation: In a fume hood, dissolve the alcohol (e.g., 4-nitrobenzyl alcohol, 1.0 mmol) in anhydrous dichloromethane (2.8 mL) under an inert atmosphere (e.g., Argon).

  • Reaction: Cool the solution and add DAST (1.1 mmol) dropwise.

  • Stirring: Stir the mixture at room temperature for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Carefully add ice water (3 mL) to the reaction mixture.

  • Extraction: Extract the product with dichloromethane (3 x 5 mL).

  • Work-up: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography[6][9].

Mandatory Visualization

The following diagrams illustrate key concepts related to the use of these fluorinating reagents.

experimental_workflow cluster_xtalfluor This compound Workflow cluster_dast Traditional Reagent (DAST) Workflow xt_start Substrate + Promoter in Solvent xt_reagent Add this compound xt_start->xt_reagent xt_reaction Reaction (often at RT or slightly elevated temp) xt_reagent->xt_reaction xt_quench Aqueous Quench (e.g., NaHCO3) xt_reaction->xt_quench xt_workup Standard Extraction & Purification xt_quench->xt_workup xt_product Fluorinated Product xt_workup->xt_product dast_start Substrate in Anhydrous Solvent under Inert Gas dast_reagent Add DAST (often at low temp, e.g., -78°C) dast_start->dast_reagent dast_reaction Reaction (warm to RT) dast_reagent->dast_reaction dast_quench Careful Quench (e.g., ice water) dast_reaction->dast_quench dast_workup Standard Extraction & Purification dast_quench->dast_workup dast_product Fluorinated Product dast_workup->dast_product

Caption: Comparative experimental workflows for fluorination.

reaction_mechanism cluster_xtalfluor_mech This compound Mechanism cluster_dast_mech DAST Mechanism xt_mech_1 Substrate (R-OH) + this compound C-O Bond Activation xt_mech_2 Activated Intermediate Promoter (e.g., DBU) delivers F⁻ xt_mech_1->xt_mech_2 xt_mech_3 {Fluorinated Product (R-F) | SN2-type displacement} xt_mech_2->xt_mech_3 dast_mech_1 Substrate (R-OH) + DAST Formation of Alkoxyaminosulfur Difluoride dast_mech_2 Intermediate SN1 or SN2 pathway depending on substrate dast_mech_1->dast_mech_2 dast_mech_3 {Fluorinated Product (R-F) | Potential for rearrangements} dast_mech_2->dast_mech_3

Caption: Simplified reaction mechanisms.

Cost-Benefit Analysis

A direct cost comparison based on list prices can be misleading, as the true cost of a reagent is a function of its price, efficiency, and the associated handling and safety expenses.

  • Reagent Cost: While pricing is variable, the synthesis of this compound is described as more cost-efficient as it avoids the hazardous distillation required for DAST, which is a major cost contributor to the latter[5][6]. This suggests that even if the shelf price is comparable, the production cost is lower, which can translate to better pricing for bulk purchases.

  • Safety and Handling Costs: DAST and Deoxo-Fluor are hazardous liquids prone to exothermic decomposition, necessitating strict temperature control and specialized handling equipment[1][3]. This compound's crystalline form and higher thermal stability significantly reduce these risks and associated costs, such as the need for specialized reactors and extensive personal protective equipment[1]. Furthermore, Xtalfluor reagents do not generate highly corrosive free HF, allowing for their use in standard borosilicate glass vessels[7][8][10].

  • Process Efficiency and Waste Reduction: this compound often provides higher selectivity and fewer elimination byproducts compared to DAST and Deoxo-Fluor[7][8]. This can lead to higher isolated yields of the desired product, simplifying purification and reducing waste. The reduced need for extensive purification can significantly lower solvent consumption and labor costs, especially at an industrial scale.

  • Substrate Compatibility: For acid-sensitive substrates, this compound, when used with a non-acidic promoter like DBU, can offer a milder reaction environment, potentially preventing substrate degradation and improving overall yield and purity[1].

Conclusion

This compound presents a modern, safer, and often more efficient alternative to traditional deoxofluorinating reagents. While DAST may offer higher yields in specific cases, such as carbamoyl (B1232498) fluoride (B91410) synthesis, the overall benefits of this compound in terms of safety, handling, and selectivity make it a superior choice for a wide range of applications in pharmaceutical and agrochemical research and development. The reduction in hidden costs associated with hazardous material management and process optimization often outweighs any potential differences in the initial purchase price, making this compound a more cost-effective solution in the long run.

References

A Researcher's Guide to Characterizing Deoxofluorination Reaction Products with Xtalfluor-M and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of fluorine atoms into organic molecules is a critical step in enhancing pharmacological properties. Deoxofluorination, the conversion of alcohols and carbonyls to their corresponding fluorinated analogs, is a cornerstone of this process. This guide provides a comprehensive comparison of Xtalfluor-M, a modern fluorinating agent, with traditional reagents like DAST (diethylaminosulfur trifluoride), focusing on the spectroscopic characterization of the resulting products.

This compound has emerged as a safer and more selective alternative to classical deoxofluorinating agents. It is a crystalline solid with enhanced thermal stability, offering advantages in handling and safety.[1] Moreover, reactions with this compound, often in the presence of a promoter like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), typically result in fewer elimination byproducts compared to reactions with DAST or Deoxo-Fluor.

This guide presents a detailed analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—for key classes of fluorinated compounds obtained through deoxofluorination. By understanding the characteristic spectral signatures, researchers can effectively identify and characterize their reaction products.

Spectroscopic Data for Key Product Classes

The following tables summarize typical spectroscopic data for alkyl fluorides, gem-difluoroalkanes, and acyl fluorides, the primary products of deoxofluorination reactions. This data serves as a reference for identifying these compounds in a reaction mixture.

Table 1: Typical ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for Fluorinated Compounds

Compound ClassFunctional GroupTypical ¹H NMR (ppm)Typical ¹³C NMR (ppm)Typical ¹⁹F NMR (ppm vs. CFCl₃)
Alkyl Fluoride (B91410)R-CH -F4.0 - 5.0 (multiplet, large ¹JHF)80 - 90 (doublet, large ¹JCF)-150 to -230
gem-DifluoroalkaneR-CF₂ -R'3.0 - 4.0 (triplet, ²JHF)110 - 130 (triplet, ¹JCF)-80 to -120
Acyl FluorideR-C(=O)F -155 - 165 (doublet, ¹JCF)+20 to +50

Table 2: Typical IR Absorption Frequencies for Fluorinated Compounds

Compound ClassBondTypical Absorption Range (cm⁻¹)Intensity
Alkyl FluorideC-F stretch1000 - 1400Strong
gem-DifluoroalkaneC-F stretch1050 - 1150 (asymmetric & symmetric)Strong
Acyl FluorideC=O stretch1815 - 1850Strong
C-F stretch1000 - 1100Strong

Comparative Analysis of Model Reactions

To illustrate the practical application of this data, we will compare the spectroscopic outcomes of three common deoxofluorination reactions using this compound and a traditional alternative, DAST.

Deoxofluorination of a Secondary Alcohol: Cyclohexanol (B46403) to Fluorocyclohexane (B1294287)

The conversion of cyclohexanol to fluorocyclohexane is a standard test for deoxofluorinating reagents. While both this compound and DAST can effect this transformation, the reaction conditions and byproduct profiles often differ.

Experimental Workflow: Deoxofluorination of Alcohols

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Characterization Alcohol Alcohol Reaction_Mixture Reaction_Mixture Alcohol->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Reagent This compound or DAST Reagent->Reaction_Mixture Promoter Promoter (for this compound) Promoter->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Stirring Extraction Extraction Quenching->Extraction Aqueous Work-up Drying Drying Extraction->Drying Organic Layer Purification Purification Drying->Purification Concentration Product Product Purification->Product Chromatography NMR_Analysis NMR_Analysis Product->NMR_Analysis ¹H, ¹³C, ¹⁹F NMR IR_Analysis IR_Analysis Product->IR_Analysis IR Spectroscopy

General workflow for the deoxofluorination of an alcohol.

Table 3: Spectroscopic Data for Fluorocyclohexane

ReagentYield¹H NMR (CDCl₃, ppm)¹³C NMR (CDCl₃, ppm)¹⁹F NMR (CDCl₃, ppm)IR (cm⁻¹)
This compound High4.65 (dtt, 1H, J=49.0, 8.5, 4.5 Hz), 1.2-2.0 (m, 10H)90.5 (d, J=168 Hz), 31.5 (d, J=19 Hz), 25.0, 23.5 (d, J=10 Hz)-179.5~1070 (C-F)
DAST Moderate to High4.65 (dtt, 1H, J=49.0, 8.5, 4.5 Hz), 1.2-2.0 (m, 10H)90.5 (d, J=168 Hz), 31.5 (d, J=19 Hz), 25.0, 23.5 (d, J=10 Hz)-179.5~1070 (C-F)

Note: Spectroscopic data for the product is identical regardless of the reagent used. However, reactions with DAST are more prone to forming cyclohexene (B86901) as a byproduct, which would be observable in the NMR spectra (alkene protons ~5.6 ppm).

Deoxofluorination of a Ketone: 4-tert-Butylcyclohexanone to 1,1-Difluoro-4-tert-butylcyclohexane

The geminal difluorination of ketones is another important application. This compound is reported to provide higher selectivity and yields for this transformation compared to DAST, with significantly fewer elimination byproducts.

Table 4: Spectroscopic Data for 1,1-Difluoro-4-tert-butylcyclohexane

ReagentYield¹H NMR (CDCl₃, ppm)¹³C NMR (CDCl₃, ppm)¹⁹F NMR (CDCl₃, ppm)IR (cm⁻¹)
This compound High1.0-2.2 (m, 9H), 0.88 (s, 9H)124.5 (t, J=238 Hz), 47.5, 32.3, 27.6, 24.1 (t, J=9 Hz)-95.2~1100 (C-F)
DAST Lower1.0-2.2 (m, 9H), 0.88 (s, 9H)124.5 (t, J=238 Hz), 47.5, 32.3, 27.6, 24.1 (t, J=9 Hz)-95.2~1100 (C-F)

Note: The primary difference in the outcome of this reaction is the yield and the amount of the vinyl fluoride elimination byproduct, which can be identified by characteristic signals in the ¹H and ¹⁹F NMR spectra.

Deoxofluorination of a Carboxylic Acid: Benzoic Acid to Benzoyl Fluoride

The conversion of carboxylic acids to acyl fluorides is a useful transformation for subsequent derivatization.

Table 5: Spectroscopic Data for Benzoyl Fluoride

ReagentYield¹H NMR (CDCl₃, ppm)¹³C NMR (CDCl₃, ppm)¹⁹F NMR (CDCl₃, ppm)IR (cm⁻¹)
This compound High8.2 (d, 2H), 7.7 (t, 1H), 7.5 (t, 2H)162.5 (d, J=350 Hz), 135.0, 131.0, 129.0+22.5~1820 (C=O), ~1050 (C-F)
DAST Good8.2 (d, 2H), 7.7 (t, 1H), 7.5 (t, 2H)162.5 (d, J=350 Hz), 135.0, 131.0, 129.0+22.5~1820 (C=O), ~1050 (C-F)

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the deoxofluorination of an alcohol using this compound and DAST.

Protocol 1: Deoxofluorination of an Alcohol using this compound
  • To a stirred solution of the alcohol (1.0 mmol) and a promoter such as DBU (1.2 mmol) in anhydrous dichloromethane (B109758) (5 mL) at 0 °C under a nitrogen atmosphere, add this compound (1.1 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deoxofluorination of an Alcohol using DAST
  • To a stirred solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under a nitrogen atmosphere, add DAST (1.1 mmol) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice of deoxofluorinating agent can significantly impact the outcome of a reaction in terms of yield, purity, and safety. This compound presents a compelling case as a modern alternative to traditional reagents like DAST, offering improved safety and selectivity. The spectroscopic data and protocols provided in this guide will aid researchers in effectively characterizing the products of these important transformations, facilitating the advancement of drug discovery and development. By carefully analyzing the NMR and IR spectra, scientists can confirm the identity of their desired fluorinated products and assess the success of their synthetic efforts.

References

Xtalfluor-M: A Researcher's Guide to Deoxofluorination Protocols and Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules, the selection of an appropriate and safe fluorinating agent is critical. Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a valuable crystalline, thermally stable, and easy-to-handle alternative to traditional deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[1][2][3] This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed protocols for its use in common deoxofluorination reactions.

A significant advantage of this compound and its analogue, Xtalfluor-E, is their enhanced safety profile. Unlike DAST and Deoxo-Fluor, which can decompose exothermically at elevated temperatures, Xtalfluor reagents exhibit greater thermal stability.[4] They also do not generate corrosive hydrogen fluoride (B91410) (HF) as a byproduct, allowing for their use in standard borosilicate glass vessels.[1][3]

Performance Comparison: this compound vs. DAST and Deoxo-Fluor

This compound often provides superior selectivity and comparable or higher yields in deoxofluorination reactions compared to DAST and Deoxo-Fluor, with a notable reduction in elimination side products.[1][3] For instance, in the fluorination of ethyl 4-oxocyclohexanecarboxylate, this compound demonstrates a significantly higher selectivity (15:1) for the desired gem-difluoride compared to DAST (1:1).[1] Similarly, for the gem-difluorination of 4-tert-butylcyclohexanone, Xtalfluor-E (a closely related reagent) with a promoter gives a 62:1 ratio of gem-difluoride to vinyl fluoride, a substantial improvement over the ratios observed with Deoxo-Fluor (5:1) and DAST (2:1).[1]

Experimental Protocols and Yields

This compound is effective for the deoxofluorination of a wide range of substrates, including alcohols, aldehydes, ketones, and carboxylic acids.[2][5] Optimal performance is typically achieved with the use of a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), triethylamine dihydrofluoride (Et₃N·2HF), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2]

Deoxofluorination of Alcohols

This compound, in the presence of a promoter, efficiently converts primary and secondary alcohols to their corresponding alkyl fluorides. The choice of promoter can influence the selectivity between substitution and elimination.

General Protocol for Deoxofluorination of Alcohols: To a solution of the alcohol (1.0 mmol) and the promoter (e.g., DBU, 1.5 mmol) in an anhydrous solvent such as dichloromethane (B109758) (DCM) at 0 °C is added this compound (1.5 mmol). The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Table 1: Deoxofluorination of Various Alcohols with this compound

SubstratePromoterSolventTime (h)Temperature (°C)Yield (%)Reference
1-Phenyl-3-butanolEt₃N·2HFDCM24RT96[1]
2-AdamantanolDBUDCM24RT95[1]
(R)-Benzyl 3-hydroxypyrrolidine-1-carboxylateDBUDCM24RT88[1]
Deoxofluorination of Aldehydes and Ketones

The conversion of aldehydes and ketones to gem-difluorides is a key application of this compound. The reaction generally proceeds with high yield and selectivity.

General Protocol for Deoxofluorination of Carbonyls: To a solution of the aldehyde or ketone (1.0 mmol) and a promoter (e.g., Et₃N·3HF, 2.0 mmol) in an anhydrous solvent like DCM or 1,2-dichloroethane (B1671644) (DCE) is added this compound (1.5-2.0 mmol). The reaction mixture is stirred at room temperature or heated to reflux until completion. The workup procedure is similar to that for alcohols.

Table 2: Deoxofluorination of Aldehydes and Ketones with this compound

SubstratePromoterSolventTime (h)Temperature (°C)Yield (%)Reference
3-PhenylpropionaldehydeEt₃N·3HFDCM2RT95[1]
4-(Boc-amino)cyclohexanoneEt₃N·3HFDCE2Reflux85[1]
Ethyl 4-oxocyclohexanecarboxylateEt₃N·3HFDCE2Reflux91[1]
Conversion of Carboxylic Acids to Acyl Fluorides

This compound and its analogue Xtalfluor-E are also effective reagents for the conversion of carboxylic acids to acyl fluorides, which are valuable intermediates in organic synthesis.

General Protocol for Acyl Fluoride Synthesis: To a suspension of the carboxylic acid (1.0 mmol) and a catalytic amount of sodium fluoride (NaF) in a solvent like ethyl acetate (B1210297) (EtOAc) is added Xtalfluor-E (1.2 mmol) at room temperature. The reaction is stirred until completion, and the resulting acyl fluoride can often be used directly or purified by filtration through a pad of silica (B1680970) gel.[6][7]

Table 3: Synthesis of Acyl Fluorides from Carboxylic Acids with Xtalfluor-E

SubstratePromoterSolventTime (h)Temperature (°C)Yield (%)Reference
4-Methoxybenzoic acidNaF (cat.)EtOAc24RT99[6][7]
(E)-Cinnamic acidNaF (cat.)EtOAc24RT95[6]
IbuprofenNaF (cat.)EtOAc24RT85[6]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a deoxofluorination reaction using this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate & Promoter in Anhydrous Solvent B Cool to 0 °C (for alcohol fluorination) A->B C Add this compound B->C D Stir at RT or Reflux C->D E Monitor by TLC/LC-MS D->E F Quench with aq. NaHCO₃ E->F Reaction Complete G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify by Chromatography H->I J Characterized Product I->J

Caption: A typical experimental workflow for deoxofluorination using this compound.

References

A Head-to-Head Comparison of Xtalfluor-M and Xtalfluor-E: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a critical strategy for modulating the pharmacological properties of drug candidates. Among the arsenal (B13267) of fluorinating agents, the aminodifluorosulfinium salts Xtalfluor-M and Xtalfluor-E have emerged as safer, crystalline alternatives to classical reagents like DAST and Deoxo-Fluor.[1][2] This guide provides a comprehensive head-to-head comparison of this compound and Xtalfluor-E, offering researchers, scientists, and drug development professionals a data-driven resource to inform their selection of the optimal reagent for their specific synthetic needs.

Physicochemical and Thermal Stability Properties

This compound (morpholinodifluorosulfinium tetrafluoroborate) and Xtalfluor-E (diethylaminodifluorosulfinium tetrafluoroborate) are structurally distinct, with Xtalfluor-E featuring a diethylamine (B46881) moiety in place of the morpholine (B109124) group in this compound.[3] Both are conveniently handled crystalline solids, a significant advantage over their liquid counterparts.[1]

A critical consideration in the selection of a fluorinating agent is its thermal stability. Both Xtalfluor reagents exhibit enhanced thermal stability compared to DAST and Deoxo-Fluor.[1][3]

PropertyThis compoundXtalfluor-EDASTDeoxo-Fluor
Appearance Crystalline solid[1]Crystalline solid[1]LiquidLiquid
Molecular Formula C₄H₈BF₆NOS[3]C₄H₁₀BF₆NSC₄H₁₀F₃NSC₆H₁₄F₃NO₂S
Molecular Weight 242.97 g/mol [3]229.00 g/mol 161.20 g/mol 221.25 g/mol
Melting Point 117–126°C[3]84-87 °CN/AN/A
Decomposition Onset (ARC) 141°C[1][4]119°C[1][4]~60°C[1]~60°C[1]
Max. Rate of Temp. Rise (ARC) 50 °C/min[4][5]310 °C/min[4][5]711 °C/min[4][5]505 °C/min[4][5]
Max. Rate of Pressure Rise (ARC) 85 psi/min @ 246°C[4]357 psi/min @ 191°C[4]855 psi/min @ 149°C[4]788 psi/min @ 170°C[4]

Data compiled from multiple sources.[1][3][4][5]

Performance in Deoxofluorination Reactions

The primary application of this compound and Xtalfluor-E is the deoxofluorination of alcohols, aldehydes, ketones, and carboxylic acids.[4] These reactions typically require a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), triethylamine dihydrofluoride (Et₃N·2HF), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to serve as a fluoride (B91410) source.[4][5]

Deoxofluorination of Alcohols
SubstrateReagentPromoterYield (%)Selectivity (Fluoride:Alkene)
1-Phenyl-3-butanolThis compoundEt₃N·2HF- (4% unreacted)-
1-Phenyl-3-butanolThis compoundEt₃N·3HF- (17% unreacted)-
3-PhenylpropanolThis compound-19-
3-PhenylpropanolXtalfluor-E-32-
GeraniolThis compoundDBU88-
2-Hydroxy-2-methyl-1-phenylpropan-1-oneXtalfluor-EEt₃N·2HF-1.9:1
2-Hydroxy-2-methyl-1-phenylpropan-1-oneXtalfluor-EDBU-4.1:1
Ethyl 2-hydroxy-2-methylpropanoateThis compoundEt₃N·2HF-21:1

Data compiled from multiple sources.[3][4]

Deoxofluorination of Ketones
SubstrateReagentPromoterYield (%)Selectivity (gem-Difluoride:Vinyl Fluoride)
4-tert-ButylcyclohexanoneXtalfluor-EEt₃N·2HF9162:1
4-(Boc-amino)cyclohexanoneXtalfluor-EEt₃N·2HF-1.8:1
4-(Boc-amino)cyclohexanoneXtalfluor-EEt₃N·3HF-5.1:1
Ethyl 4-oxocyclohexanecarboxylateXtalfluor-E--13:1
Ethyl 4-oxocyclohexanecarboxylateThis compound--15:1
N-Cbz-4-piperidinoneThis compound--13:1

Data compiled from a 2010 study in the Journal of Organic Chemistry.[4]

Deoxofluorination of Carboxylic Acids

Both this compound and Xtalfluor-E can convert carboxylic acids to their corresponding acyl fluorides.[4] However, it has been noted that even under forcing conditions, they are unsuccessful in achieving exhaustive fluorination to trifluoromethyl groups.[4]

Reaction Mechanism and Experimental Workflow

The deoxofluorination reaction with Xtalfluor reagents proceeds through a two-step mechanism. First, the Xtalfluor reagent activates the carbon-oxygen bond of the substrate. Subsequently, a fluoride ion, delivered by a promoter, attacks the activated carbon atom, leading to the displacement of the leaving group and the formation of the C-F bond.[3] A key advantage of this mechanism is the absence of free hydrogen fluoride (HF) generation under anhydrous conditions.[4][5]

Deoxofluorination_Mechanism cluster_activation Step 1: C-O Bond Activation cluster_fluorination Step 2: Fluoride Attack Substrate R-OH Activated_Intermediate [R-O-S(F)NR'₂]⁺BF₄⁻ Substrate->Activated_Intermediate + Xtalfluor Xtalfluor [R'₂NSF₂]⁺BF₄⁻ Fluoride_Ion F⁻ Product R-F Activated_Intermediate->Product + F⁻ Promoter Promoter (e.g., Et₃N·3HF) Promoter->Fluoride_Ion releases Byproduct [R'₂NS(O)F] + HBF₄

Caption: Generalized mechanism of deoxofluorination using Xtalfluor reagents.

A typical experimental workflow for a deoxofluorination reaction using a Xtalfluor reagent is outlined below.

Experimental_Workflow Start Start Add_Solvent Add solvent (e.g., CH₂Cl₂) to reaction vessel Start->Add_Solvent Add_Promoter Add promoter (e.g., Et₃N·3HF) Add_Solvent->Add_Promoter Cool_Mixture Cool reaction mixture (if required) Add_Promoter->Cool_Mixture Add_Xtalfluor Add this compound or Xtalfluor-E Cool_Mixture->Add_Xtalfluor Add_Substrate Add substrate Add_Xtalfluor->Add_Substrate Stir Stir under inert atmosphere Add_Substrate->Stir Warm_to_RT Allow to warm to room temperature Stir->Warm_to_RT Monitor_Reaction Monitor reaction completion (e.g., by TLC or LC-MS) Warm_to_RT->Monitor_Reaction Quench Quench with aqueous NaHCO₃ Monitor_Reaction->Quench Extract Extract with organic solvent Quench->Extract Dry_Filter Dry organic phase and filter Extract->Dry_Filter Evaporate Evaporate solvent Dry_Filter->Evaporate Purify Purify crude product Evaporate->Purify End End Purify->End

Caption: A typical experimental workflow for deoxofluorination.

Experimental Protocols

The following are representative experimental protocols for deoxofluorination reactions using this compound or Xtalfluor-E.

General Procedure for Deoxofluorination of an Alcohol using Et₃N·3HF in Dichloromethane[5]

To a cold solution of triethylamine trihydrofluoride (2.0 mmol) in dichloromethane (B109758) (3.0 mL) is added Xtalfluor-E or this compound (1.5 mmol), followed by the alcohol substrate (1.0 mmol). After stirring for 30 minutes under a nitrogen atmosphere, the reaction mixture is allowed to warm to room temperature. Upon completion, the reaction is quenched with a 5% aqueous sodium bicarbonate solution and stirred for 15 minutes. The resulting mixture is extracted twice with dichloromethane. The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by standard methods.

General Procedure for Deoxofluorination of a Ketone using Et₃N·3HF in 1,2-Dichloroethane[5]

To a solution of triethylamine trihydrofluoride (1.0 mmol) in 1,2-dichloroethane (B1671644) (2.0 mL) at room temperature are added this compound or Xtalfluor-E (1.5 mmol) followed by the ketone substrate (1.0 mmol). The reaction mixture is then heated to reflux. After completion, the mixture is cooled to room temperature and quenched with a 5% aqueous sodium bicarbonate solution. The mixture is stirred for 15 minutes and then extracted twice with dichloromethane. The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude material is purified by standard methods.

General Procedure for Deoxofluorination using DBU[1]

To a cold solution of the substrate (1.0 mmol) and DBU (1.5 mmol) in dichloromethane (3.0 mL) is added Xtalfluor-E or this compound (1.5 mmol). The reaction mixture is stirred under a nitrogen atmosphere for 30 minutes and then allowed to warm to room temperature. Upon completion, the reaction is quenched with a 5% aqueous sodium bicarbonate solution and stirred for 15 minutes. The mixture is extracted twice with dichloromethane. The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product for further purification.

Conclusion

Both this compound and Xtalfluor-E represent significant advancements in deoxofluorination chemistry, offering enhanced safety and handling characteristics compared to traditional reagents. The choice between the two will often depend on the specific substrate and desired outcome.

This compound generally exhibits higher thermal stability, with a higher decomposition onset temperature and a lower rate of temperature and pressure rise during decomposition.[1][4] This may make it the preferred reagent for reactions requiring higher temperatures or for large-scale applications where safety margins are paramount. In some cases, this compound has demonstrated superior selectivity, providing a higher ratio of the desired fluorinated product to elimination byproducts.[4]

Xtalfluor-E , while slightly less thermally stable than its morpholine counterpart, is still significantly safer than DAST and Deoxo-Fluor.[1][4] It has been shown to be highly effective in a wide range of deoxofluorination reactions and may be a more cost-effective option.[3]

Ultimately, the optimal choice between this compound and Xtalfluor-E may require empirical determination for a given transformation. The provided data and protocols serve as a valuable starting point for researchers embarking on the synthesis of fluorinated molecules.

References

XtalFluor-M: A Safer, More Selective Fluorinating Agent That Avoids Free Hydrogen Fluoride Generation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and materials. For researchers and drug development professionals, the choice of fluorinating agent is critical, balancing reactivity with safety and selectivity. While traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) have been workhorses in the field, their propensity to generate highly toxic and corrosive free hydrogen fluoride (B91410) (HF) presents significant handling and safety challenges. XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a superior alternative, offering comparable reactivity without the hazardous byproduct formation. This guide provides an objective comparison of this compound with DAST and Deoxo-Fluor, supported by experimental data, to elucidate why it represents a safer and often more effective choice for deoxofluorination reactions.

The Mechanistic Difference: Why this compound Stands Apart

The key to this compound's safety profile lies in its reaction mechanism. Unlike DAST and Deoxo-Fluor, this compound does not inherently generate free HF during the fluorination process.[1][2][3][4][5] The mechanism of action for this compound involves the activation of a carbon-oxygen bond in the substrate; however, a promoter such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF) is required to deliver the fluoride nucleophile for the substitution to occur.[6] This external fluoride source is crucial and prevents the formation of free HF.

In contrast, DAST and Deoxo-Fluor can generate HF in situ through several pathways, including hydrolysis from trace moisture or reaction with the alcohol substrate itself.[5] This in situ generation of HF not only poses a safety hazard, requiring specialized equipment and handling procedures, but can also lead to undesired side reactions and degradation of sensitive substrates. The absence of free HF when using this compound means that standard borosilicate glassware can be used, simplifying the experimental setup.[1][2][3][4]

Below is a diagram illustrating the distinct reaction pathways:

G cluster_xtalfluor This compound Pathway cluster_dast DAST / Deoxo-Fluor Pathway a R-OH + this compound b Activated Intermediate [R-O-S(F)N(CH₂CH₂)₂O]⁺BF₄⁻ a->b c R-F + Byproducts b->c F⁻ Attack d Promoter (e.g., DBU, Et₃N·3HF) d->b e R-OH + DAST/Deoxo-Fluor f Intermediate e->f g R-F + Byproducts f->g h Free HF Generated f->h

Figure 1. Contrasting reaction pathways of this compound and DAST/Deoxo-Fluor.

Performance Comparison: A Data-Driven Analysis

Beyond its enhanced safety, this compound often demonstrates superior performance in terms of yield and selectivity, particularly in minimizing elimination side products, which are a common issue with DAST and Deoxo-Fluor.

Thermal Stability

This compound is a crystalline solid, which makes it easier and safer to handle compared to the liquid forms of DAST and Deoxo-Fluor.[2] Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) studies have quantitatively demonstrated the superior thermal stability of this compound.

ReagentDecomposition Onset (°C)Energy Release (J/g)
This compound 215-661
DAST 140-1700
Deoxo-Fluor 140-1100
Table 1: Thermal stability data for this compound, DAST, and Deoxo-Fluor.[7][8]

The higher decomposition temperature and lower exothermic heat release of this compound significantly reduce the risk of runaway reactions, a critical consideration for process safety, especially in large-scale synthesis.[7][8]

Selectivity: Minimizing Elimination Byproducts

A significant advantage of this compound is its ability to suppress the formation of undesired elimination byproducts (olefins). This enhanced selectivity leads to cleaner reaction profiles, higher yields of the desired fluorinated product, and simpler purification processes.

SubstrateReagentProduct Ratio (Substitution:Elimination)
4-tert-butylcyclohexanoneDAST/HF2:1
Deoxo-Fluor/HF5:1
XtalFluor-E62:1
Ethyl 4-oxocyclohexanecarboxylateDAST1:1
This compound15:1
CyclooctanolDAST2.3:1
Deoxo-Fluor5.7:1
XtalFluor-E12.1:1
*XtalFluor-E is a close structural analog of this compound and exhibits similar reactivity and selectivity.[2][5]
Table 2: Comparison of substitution vs. elimination side products for various substrates.[2][5]

The data clearly indicates that for a range of substrates, XtalFluor reagents provide a significantly higher ratio of the desired substitution product compared to elimination byproducts than DAST or Deoxo-Fluor.

Experimental Protocols

To illustrate the practical application of this compound, detailed experimental protocols for the deoxofluorination of an alcohol and a ketone are provided below.

General Procedure for Deoxyfluorination of Alcohols

To a solution of the alcohol (1.0 mmol) and a promoter (e.g., DBU, 1.5 mmol) in an anhydrous solvent (e.g., CH₂Cl₂, 3.0 mL) at 0 °C under a nitrogen atmosphere is added this compound (1.5 mmol). The reaction mixture is stirred for 30 minutes and then allowed to warm to room temperature. Upon completion, the reaction is quenched with a 5% aqueous NaHCO₃ solution and stirred for 15 minutes. The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by standard methods (e.g., column chromatography).

General Procedure for Deoxyfluorination of Ketones

To a solution of triethylamine trihydrofluoride (2.0 mmol) and triethylamine (1.0 mmol) in an anhydrous solvent (e.g., CH₂Cl₂, 3.0 mL) is added this compound (1.5 mmol), followed by the ketone (1.0 mmol). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with a 5% aqueous NaHCO₃ solution, and the product is extracted with CH₂Cl₂. The combined organic phases are dried, filtered, and concentrated, followed by purification of the residue.

The workflow for a typical deoxofluorination experiment using this compound can be visualized as follows:

G start Start setup Combine Substrate & Promoter in Anhydrous Solvent start->setup add_xtalfluor Add this compound at 0°C setup->add_xtalfluor react Stir and Warm to Room Temperature add_xtalfluor->react quench Quench with Aqueous NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

References

Evaluating the Substrate Scope of Xtalfluor-M Against Other Deoxofluorinating Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating reagent is paramount for the successful synthesis of fluorinated organic molecules. This guide provides an objective comparison of Xtalfluor-M with other common deoxofluorinating reagents, focusing on substrate scope, reaction efficiency, and safety, supported by experimental data.

This compound (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a valuable deoxofluorinating agent, offering significant advantages in handling and safety over traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). Unlike DAST and Deoxo-Fluor, which are liquids that can fume and react violently with water, this compound is a crystalline solid with enhanced thermal stability, making it more amenable to laboratory and industrial applications. A key feature of Xtalfluor reagents is that they do not generate highly corrosive free hydrogen fluoride (B91410) (HF) under anhydrous conditions, allowing for their use in standard borosilicate glassware.

The mechanism of action for this compound involves the activation of a carbon-oxygen bond, followed by a nucleophilic attack of fluoride, which is typically introduced through the use of a promoter such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF). This two-step process contributes to the high chemical efficiency and selectivity observed in many deoxofluorination reactions.

Comparative Performance: Substrate Scope and Yields

The efficacy of a deoxofluorinating reagent is best assessed by its performance across a diverse range of substrates. The following tables summarize the available quantitative data for the deoxofluorination of alcohols, aldehydes, and ketones with this compound and its counterparts.

Deoxofluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a fundamental transformation in medicinal chemistry. While effective, DAST and Deoxo-Fluor are often associated with side reactions such as elimination and rearrangements. This compound, in many cases, demonstrates superior selectivity, minimizing the formation of undesired byproducts.

SubstrateReagentYield (%)Byproducts/SelectivityReference
2-PhenylethanolThis compound + Et₃N·2HF85>50:1 (Fluoride:Alkene)
2-PhenylethanolDeoxo-Fluor-13:1 (Fluoride:Alkene)
2-PhenylethanolDAST-1.5:1 (Fluoride:Alkene)
CyclohexanolThis compound + DBU7523:1 (Fluoride:Alkene)
CyclohexanolDeoxo-Fluor-4:1 (Fluoride:Alkene)
CyclohexanolDAST-2:1 (Fluoride:Alkene)
GeraniolThis compound + Et₃N·2HF82Exclusive Sₙ2' product
Fmoc-serine methyl esterPhenoFluorup to 80-
Fmoc-serine methyl esterDAST<11Elimination and aziridine (B145994) formation
Fmoc-serine methyl esterDeoxo-Fluor<11Elimination and aziridine formation
Deoxofluorination of Aldehydes and Ketones

The conversion of carbonyl compounds to gem-difluorides is another critical application of deoxofluorinating reagents. This compound has shown excellent performance in these transformations, often with higher yields and selectivities compared to DAST and Deoxo-Fluor.

SubstrateReagentYield (%)Byproducts/SelectivityReference
4-tert-ButylcyclohexanoneXtalFluor-E + Et₃N·2HF9162:1 (gem-Difluoride:Vinyl Fluoride)
4-tert-ButylcyclohexanoneDeoxo-Fluor-5:1 (gem-Difluoride:Vinyl Fluoride)
4-tert-ButylcyclohexanoneDAST-2:1 (gem-Difluoride:Vinyl Fluoride)
Cyclohexane-1,4-dione mono(ethylene glycol) acetalThis compound (2 equiv)88No detectable vinyl fluoride
Cyclohexane-1,4-dione mono(ethylene glycol) acetalDeoxo-Fluor-0.8:1 (gem-Difluoride:Vinyl Fluoride)
Aromatic AldehydesXtalFluor-E21-87Broad functional group tolerance
Deoxofluorination of Carboxylic Acids

Xtalfluor-E, a closely related reagent to this compound, has been effectively used for the conversion of carboxylic acids to acyl fluorides. This transformation is often challenging with other reagents.

SubstrateReagentYield (%)ConditionsReference
Various Carboxylic AcidsXtalFluor-E36-99Catalytic NaF, EtOAc, rt
Benzyloxycarbonyl (CBz)-protected valinePyOCF₃ (in situ)95Minimal erosion of enantiopurity

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for deoxofluorination reactions using Xtalfluor reagents.

General Procedure for the Deoxofluorination of Alcohols

To a cold solution of triethylamine trihydrofluoride (2.0 mmol) in dichloromethane (B109758) (3.0 mL), this compound (1.5 mmol) is added, followed by the alcohol substrate (1.0 mmol). The reaction mixture is stirred under a nitrogen atmosphere for 30 minutes and then allowed to warm to room temperature. Upon completion, the reaction is quenched with a 5% aqueous sodium bicarbonate solution and stirred for 15 minutes. The aqueous layer is extracted twice with dichloromethane. The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified using standard methods such as column chromatography.

General Procedure for the Deoxofluorination of Aldehydes and Ketones

To a cold solution of the carbonyl substrate (1.0 mmol) and DBU (1.5 mmol) in dichloromethane (3.0 mL), this compound (1.5 mmol) is added. The reaction mixture is stirred under a nitrogen atmosphere for 30 minutes and then allowed to warm to room temperature. Workup follows

Xtalfluor-M: A New Wave in Deoxofluorination Offering Enhanced Yield and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A series of case studies demonstrates that Xtalfluor-M, a morpholinosulfur trifluoride-based deoxofluorinating agent, consistently delivers superior yield and selectivity compared to traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor bis(2-methoxyethyl)aminosulfur trifluoride. These findings are particularly relevant for researchers, scientists, and professionals in drug development, where precise and efficient fluorination is critical. This compound's crystalline nature, enhanced thermal stability, and the absence of free hydrogen fluoride (B91410) (HF) generation during reactions contribute to its improved performance and safer handling profile.[1][2]

The key to this compound's efficacy lies in its reaction mechanism, which requires the use of a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), triethylamine dihydrofluoride (Et₃N·2HF), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] This co-promoter system allows for a more controlled release of the fluoride nucleophile, leading to fewer elimination side products and greater selectivity.[1][2][3] In contrast, DAST and Deoxo-Fluor can generate corrosive HF in situ, which can lead to unwanted side reactions and requires specialized equipment.[1][2]

Comparative Performance in Deoxofluorination

The superior performance of this compound is evident in the deoxofluorination of various challenging substrates. The following tables summarize the comparative yield and selectivity data for this compound against DAST and Deoxo-Fluor in key case studies.

Case Study 1: Deoxofluorination of 4-(Boc-amino)cyclohexanone
ReagentPromoterProduct/Byproduct RatioReference
This compound Et₃N·3HF 5.1:1 [4]
Xtalfluor-EEt₃N·3HF1.8:1[4]
Case Study 2: Deoxofluorination of Ethyl 4-oxocyclohexanecarboxylate (B1232831)
ReagentPromoterProduct/Byproduct RatioReference
This compound Et₃N·3HF 15:1 [4]
Xtalfluor-EEt₃N·3HF13:1[4]
DAST-1:1[4]
Case Study 3: Deoxofluorination of Cyclohexane-1,4-dione mono(ethylene glycol) acetal (B89532)
ReagentPromoter/ConditionsProduct/Byproduct RatioReference
This compound Et₃N·3HF 9:1 [4]
Deoxo-Fluor-0.8:1[4]

Detailed Experimental Protocols

The following are detailed experimental protocols for the deoxofluorination of ethyl 4-oxocyclohexanecarboxylate using this compound, and general protocols for DAST and Deoxo-Fluor.

Protocol 1: Deoxofluorination of Ethyl 4-oxocyclohexanecarboxylate with this compound

Materials:

Procedure:

  • To a solution of triethylamine trihydrofluoride (1.0 mmol) in 1,2-dichloroethane (2.0 mL) at room temperature, add this compound (1.5 mmol).

  • Add ethyl 4-oxocyclohexanecarboxylate (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Quench the reaction with a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.

  • Extract the mixture twice with dichloromethane.

  • Combine the organic layers, dry over magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by standard methods.[4]

Protocol 2: General Procedure for Deoxofluorination of a Ketone with DAST

Materials:

  • Ketone

  • DAST

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ketone (1 eq.) in dichloromethane.

  • Cool the solution to -78 °C under a nitrogen atmosphere.

  • Add DAST (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated solution of NaHCO₃.

  • Extract with dichloromethane twice.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Deoxofluorination of a Ketone with Deoxo-Fluor

Materials:

  • Ketone

  • Deoxo-Fluor

  • Ethanol (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a plastic reaction vessel, dissolve the ketone (1.0 eq.) in dichloromethane.

  • Add Deoxo-Fluor (1.7 eq.) followed by a catalytic amount of ethanol.

  • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with a saturated solution of NaHCO₃.

  • Extract with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[5]

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction pathway for deoxofluorination with this compound and a typical experimental workflow.

Deoxofluorination_Pathway Substrate Alcohol/Ketone (R-OH / R₂C=O) Activated_Intermediate Activated Intermediate Substrate->Activated_Intermediate Activation XtalfluorM This compound XtalfluorM->Activated_Intermediate Promoter Promoter (e.g., Et₃N·3HF) Promoter->Activated_Intermediate Fluoride Source Fluorinated_Product Fluorinated Product (R-F / R₂CF₂) Activated_Intermediate->Fluorinated_Product Nucleophilic Attack

Caption: General reaction pathway for deoxofluorination using this compound and a promoter.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve Promoter in Solvent - Add this compound - Add Substrate Start->Reaction_Setup Reaction Reaction: - Heat to Reflux - Monitor by TLC Reaction_Setup->Reaction Workup Workup: - Quench with NaHCO₃ - Extract with DCM Reaction->Workup Purification Purification: - Dry, Filter, Concentrate - Column Chromatography Workup->Purification End End Purification->End

Caption: A typical experimental workflow for a deoxofluorination reaction with this compound.

Conclusion

The presented case studies and experimental data strongly suggest that this compound is a superior deoxofluorinating agent for a range of substrates, offering significant improvements in yield and selectivity over established reagents like DAST and Deoxo-Fluor. Its enhanced safety profile and ease of handling make it an attractive alternative for both laboratory-scale synthesis and industrial applications. The requirement of a promoter, which initially might seem like an added complexity, is in fact the key to its controlled reactivity and high selectivity. For researchers and professionals in drug development, the adoption of this compound can lead to more efficient and reliable syntheses of fluorinated molecules.

References

Safety Operating Guide

Proper Disposal of Xtalfluor-M: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Xtalfluor-M (difluoro(morpholino)sulfonium tetrafluoroborate). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.

This compound is a widely used deoxofluorinating agent valued for its crystalline nature and enhanced thermal stability compared to older reagents. However, it is classified as toxic if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] This document outlines the necessary steps for the safe handling, quenching, and disposal of this compound waste.

Key Safety and Physical Data

A summary of essential quantitative data for this compound is provided below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₄H₈BF₆NOSPubChem
Molecular Weight 242.98 g/mol PubChem[2]
Appearance White to light brown crystalline solidChem-Impex
Melting Point 117-126 °CSigma-Aldrich[1]
Thermal Stability Decomposition onset at 141 °C (ARC)Manchester Organics[3]
Solubility Soluble in polar aprotic solvents (e.g., CH₂Cl₂, MeCN)Benchchem[4]

Experimental Protocol: Safe Quenching and Disposal of this compound

This protocol details the step-by-step methodology for the neutralization of unreacted this compound and contaminated materials prior to final disposal.

Materials:

  • Unreacted this compound or this compound contaminated labware (e.g., spatulas, weighing paper, glassware)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Large beaker or flask (at least 10 times the volume of the quenching solution to be used)

  • Stir bar and stir plate

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles and a face shield

    • Flame-resistant lab coat

  • pH paper or pH meter

  • Hazardous waste container, properly labeled

Procedure:

  • Preparation:

    • Don appropriate PPE before handling this compound.

    • Perform the entire quenching procedure in a certified fume hood with the sash at the lowest practical height.

    • Place a large beaker containing a stir bar on a stir plate within the fume hood.

  • Quenching Process:

    • For unreacted solid this compound, slowly and portion-wise add the solid to a stirred, cooled (ice bath) 5% aqueous sodium bicarbonate solution. The addition should be done carefully to control the reaction rate and prevent excessive gas evolution.

    • For contaminated labware, immerse the items in a beaker containing the 5% sodium bicarbonate solution.

    • Allow the mixture to stir for a minimum of one hour to ensure complete neutralization.[3][5] The hydrolysis of this compound in the presence of a weak base like sodium bicarbonate is expected to yield morpholine, sulfur-containing byproducts, sodium fluoride (B91410), and sodium tetrafluoroborate.

  • Neutralization Verification:

    • After the initial stirring period, cease agitation and test the pH of the aqueous solution using pH paper or a calibrated pH meter.

    • The pH should be in the neutral range (pH 6-8). If the solution is still acidic, add more 5% sodium bicarbonate solution until the pH is neutralized.

  • Waste Collection:

    • Once neutralized, the aqueous waste should be transferred to a properly labeled hazardous waste container.

    • Even after neutralization, the solution will contain fluoride salts and other byproducts that require disposal as hazardous waste.

    • Do not dispose of the quenched solution down the drain.

  • Decontamination of Labware:

    • After the initial quenching, thoroughly wash all labware with soap and water.

    • Rinse with a final solvent (e.g., acetone) if necessary.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood prepare_quench Prepare 5% Aqueous Sodium Bicarbonate Solution fume_hood->prepare_quench quench Slowly Add Waste to Bicarbonate Solution with Stirring prepare_quench->quench stir Stir for at least 1 Hour quench->stir check_ph Check pH (Target: 6-8) stir->check_ph adjust_ph Add More Bicarbonate Solution if Acidic check_ph->adjust_ph pH is Acidic collect_waste Transfer Neutralized Waste to Labeled Hazardous Waste Container check_ph->collect_waste pH is Neutral adjust_ph->stir decontaminate Decontaminate Glassware and Equipment collect_waste->decontaminate end End: Proper Disposal decontaminate->end

Caption: A flowchart outlining the safe disposal procedure for this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Xtalfluor-M

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of Xtalfluor-M, a valuable fluorinating agent in modern synthetic chemistry. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Handling Protocols

This compound, while offering a safer alternative to traditional fluorinating reagents, is a hazardous chemical requiring careful handling. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. The following tables outline the recommended PPE for various laboratory operations involving this reagent.

Table 1: Glove Selection for this compound Handling

Glove MaterialBreakthrough Time (Estimated)Recommendation
Butyl Rubber> 8 hoursExcellent: Recommended for prolonged handling and spill cleanup.
Neoprene4 - 8 hoursGood: Suitable for routine handling and transfers.
Nitrile Rubber< 15 minutes (for splash protection)Limited Use: Acceptable for splash protection only. Change gloves immediately upon contact. Not for immersion or prolonged handling.
LatexNot RecommendedPoor: Offers minimal protection against the chemical components.

Note: The breakthrough times are estimated based on the chemical properties of this compound and general glove resistance charts. It is crucial to consult the specific glove manufacturer's chemical resistance data. Always inspect gloves for any signs of degradation or perforation before use.

Table 2: Respiratory Protection for this compound

TaskHazard LevelRequired Respirator TypeAssigned Protection Factor (APF)
Weighing and transferring small quantities (<10g) in a fume hoodLowN95 Particulate Respirator (or equivalent)10
Handling larger quantities (>10g) or potential for aerosolizationModerateHalf-face respirator with organic vapor/acid gas cartridges and P100 particulate filters10
Spill cleanup or emergency responseHighFull-face respirator with organic vapor/acid gas cartridges and P100 particulate filters or a Powered Air-Purifying Respirator (PAPR)50 (Full-face) or 25-1000 (PAPR)

Table 3: Additional Mandatory PPE

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and solid particulates from reaching the eyes and face.
Protective Clothing Flame-resistant lab coat, long pants, and closed-toe shoesProvides a barrier against skin contact and protects from potential chemical splashes.
Emergency Equipment Readily accessible safety shower and eyewash stationEssential for immediate decontamination in case of accidental exposure.

Operational and Disposal Plans

A clear and concise plan for the use and disposal of this compound is essential for a safe laboratory environment.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to waste disposal.

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Gather Materials Gather Materials Prepare Fume Hood->Gather Materials Weigh this compound Weigh this compound Gather Materials->Weigh this compound Perform Reaction Perform Reaction Weigh this compound->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Decontaminate Glassware Decontaminate Glassware Quench Reaction->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste

This compound Handling and Disposal Workflow
Detailed Methodologies

Reaction Quenching:

A crucial step for safe disposal and cleanup is the quenching of any unreacted this compound.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add a 5% aqueous sodium bicarbonate solution to the reaction mixture with stirring.[2]

  • Continue stirring for at least 15 minutes to ensure complete neutralization.

  • The quenched mixture can then be worked up as required by the specific experimental protocol.

Spill Cleanup:

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate the immediate area and alert colleagues.

  • Ensure you are wearing the appropriate high-level PPE (full-face respirator, butyl rubber gloves, etc.).

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a 5% aqueous sodium bicarbonate solution.

  • Wipe the area with a damp cloth, and dispose of all cleanup materials as hazardous waste.

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3]

Visualizing Safety Decisions

The selection of appropriate PPE is a critical decision-making process based on the nature of the task at hand.

G PPE Selection Logic for this compound Task Assessment Task Assessment Small Scale Handling (<10g) Small Scale Handling (<10g) Task Assessment->Small Scale Handling (<10g) Low Risk Large Scale Handling (>10g) Large Scale Handling (>10g) Task Assessment->Large Scale Handling (>10g) Moderate Risk Spill or Emergency Spill or Emergency Task Assessment->Spill or Emergency High Risk PPE_Small Minimum PPE: - N95 Respirator - Neoprene/Nitrile Gloves - Goggles & Lab Coat Small Scale Handling (<10g)->PPE_Small PPE_Large Moderate PPE: - Half-face Respirator (OV/AG/P100) - Butyl Rubber Gloves - Goggles, Face Shield & Lab Coat Large Scale Handling (>10g)->PPE_Large PPE_Emergency Maximum PPE: - Full-face Respirator or PAPR - Butyl Rubber Gloves - Chemical Resistant Suit Spill or Emergency->PPE_Emergency

PPE Selection Logic for this compound

By adhering to these rigorous safety protocols and operational plans, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and innovation in the laboratory.

References

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